Otosenine
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(1R,3'S,4S,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO7/c1-11-9-19(12(2)27-19)17(23)26-14-6-8-20(4)7-5-13(15(14)21)10-25-16(22)18(11,3)24/h5,11-12,14,24H,6-10H2,1-4H3/b13-5-/t11-,12+,14-,18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQLULNMKQAIQL-GZSSMBGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C(O2)C)C(=O)OC3CCN(CC=C(C3=O)COC(=O)C1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]2([C@@H](O2)C)C(=O)O[C@@H]3CCN(C/C=C(\C3=O)/COC(=O)[C@]1(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701102927 | |
| Record name | (1R,2′S,3′S,6R,7R)-7-Hydroxy-3′,6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2′-oxirane]-3,8,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16958-29-5 | |
| Record name | (1R,2′S,3′S,6R,7R)-7-Hydroxy-3′,6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2′-oxirane]-3,8,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16958-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | d-Otosenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1R,2′S,3′S,6R,7R)-7-Hydroxy-3′,6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2′-oxirane]-3,8,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701102927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3'S,4S,6R,7R,11E)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OTOSENINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z999A1E7I4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Otosenine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the Senecio and Jacobaea genera of the Asteraceae family.[1][2] As a member of the otonecine-type pyrrolizidine alkaloids, its structure is characterized by a macrocyclic diester of the necine base otonecine.[3][4] This class of compounds is of significant interest to the scientific community due to its biological activities, including observed spasmolytic and hypotensive properties.[5][6] This document provides an in-depth technical guide to the chemical structure, physicochemical properties, and known biological activities of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex macrocyclic lactone featuring a spiro-epoxide and an enone functional group.[1] Its chemical identity is well-defined by its molecular formula, mass, and various spectroscopic and physical characteristics.
Structural and Physicochemical Data
The fundamental structural and physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (1R,3'S,4S,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione | [1] |
| Molecular Formula | C₁₉H₂₇NO₇ | [5][6][7][8] |
| Molecular Weight | 381.42 g/mol | [5][6][7][8] |
| CAS Number | 16958-29-5 | [5][6][8] |
| Appearance | Powder | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
| SMILES | O=C([C@]1(O[C@H]1C)C--INVALID-LINK--[C@]2(O)C)O--INVALID-LINK--([H])CCN(C)C/C=C3/COC2=O | [6] |
| InChIKey | CZQLULNMKQAIQL-KZNVHYRYSA-N | [7] |
Spectroscopic Data for Structural Elucidation
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While a complete set of publicly available, detailed experimental spectra is limited, the following tables summarize the key expected and reported spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of organic molecules like this compound.
Table 3.1.1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Experimental data is not readily available. These are predicted values based on the chemical structure and typical chemical shifts for similar functional groups.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic H | 5.5 - 6.5 | m |
| H attached to C-O | 3.5 - 5.0 | m |
| H attached to C-N | 2.5 - 4.0 | m |
| Aliphatic H | 1.0 - 2.5 | m |
| Methyl H (N-CH₃) | ~2.5 | s |
| Methyl H (C-CH₃) | 0.8 - 1.5 | d, s |
| Hydroxyl H (O-H) | Variable | br s |
Table 3.1.2: Reported ¹³C NMR Chemical Shifts for this compound (Source: Australian Journal of Chemistry, 1982, 35(6), 1173-1181. Specific assignments are not fully available in the public domain.)
| Carbon Type | Reported Chemical Shift Range (δ, ppm) |
| Carbonyl (C=O) | 160 - 180 |
| Vinylic (C=C) | 120 - 140 |
| Carbon attached to O | 60 - 90 |
| Carbon attached to N | 40 - 60 |
| Aliphatic Carbon | 10 - 50 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. This compound belongs to the otonecine-type pyrrolizidine alkaloids, which exhibit characteristic fragmentation patterns.
Table 3.2.1: Characteristic Mass Spectrometry Fragmentation for this compound
| m/z Value | Interpretation |
| 382.1860 | [M+H]⁺, protonated molecular ion. |
| 168, 150, 122 | Characteristic fragment ions for otonecine-type pyrrolizidine alkaloids. These fragments arise from the cleavage of the necine base structure and are diagnostic for this class of compounds. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule.
Table 3.3.1: Predicted Infrared Absorption Bands for this compound (Note: Experimental data is not readily available. These are predicted values based on the functional groups present in the this compound structure.)
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| ~3400 (broad) | O-H | Stretching |
| ~2950-2850 | C-H (aliphatic) | Stretching |
| ~1735 (strong) | C=O (ester) | Stretching |
| ~1680 (strong) | C=O (enone) | Stretching |
| ~1650 | C=C | Stretching |
| ~1250-1050 | C-O | Stretching |
Experimental Protocols
Representative Protocol for the Isolation of this compound from Senecio Species
The following is a generalized protocol for the isolation of this compound from plant material, based on common methods for pyrrolizidine alkaloid extraction.
Workflow for this compound Isolation
Caption: A generalized workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is filtered and concentrated under reduced pressure.
-
Acid-Base Partitioning: The concentrated extract is acidified (e.g., with 0.5 M H₂SO₄) and partitioned with an organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with ammonium (B1175870) hydroxide (B78521) to pH 9-10).
-
Alkaloid Extraction: The free alkaloids are extracted from the basified aqueous solution with an organic solvent (e.g., dichloromethane).
-
Purification: The organic extract is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude alkaloid mixture is then subjected to chromatographic separation, such as column chromatography on silica gel or preparative thin-layer chromatography (TLC), to yield pure this compound.
Biological Activity and Potential Mechanism of Action
This compound has been reported to exhibit spasmolytic and hypotensive properties.[5][6] While the precise molecular targets and signaling pathways have not been extensively elucidated for this compound itself, the spasmolytic action of many natural compounds, including some pyrrolizidine alkaloids, is often attributed to anti-muscarinic and/or calcium channel blocking activities.
Proposed Mechanism of Spasmolytic Action
The following diagram illustrates a plausible mechanism for the spasmolytic effect of this compound, based on known mechanisms of similar compounds.
Logical Relationship for Proposed Spasmolytic Mechanism
Caption: Proposed dual mechanism for the spasmolytic action of this compound.
This proposed mechanism suggests that this compound may exert its spasmolytic effects through two potential pathways:
-
Anti-muscarinic Action: By acting as an antagonist at muscarinic M3 receptors on smooth muscle cells, this compound could inhibit the downstream signaling cascade involving phospholipase C and inositol (B14025) triphosphate (IP₃), thereby preventing the release of calcium from intracellular stores.
-
Calcium Channel Blockade: this compound may directly block voltage-gated calcium channels on the cell membrane, inhibiting the influx of extracellular calcium.
Both of these actions would lead to a decrease in the intracellular calcium concentration, resulting in smooth muscle relaxation and thus, a spasmolytic effect. Further research is required to validate these proposed mechanisms for this compound.
Conclusion
This compound is a structurally complex pyrrolizidine alkaloid with demonstrated biological activity. This guide provides a consolidated resource of its chemical structure, physicochemical properties, and a summary of its spectroscopic characteristics. The outlined isolation protocol and the proposed mechanism of its spasmolytic action offer a foundation for further research into its pharmacological potential. A more detailed elucidation of its spectroscopic data and a definitive understanding of its molecular targets and signaling pathways will be crucial for any future development of this compound as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound from Senecio aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lecturio.com [lecturio.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. [Spasmolytic properties of pyrrolizidine alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrolizidine alkaloids: Actions on muscarinic receptors in the guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Isolation of Otosenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a macrocyclic pyrrolizidine (B1209537) alkaloid, a class of secondary metabolites known for their significant biological activities, including hepatotoxicity. As an otonecine-type pyrrolizidine alkaloid, this compound possesses a characteristic 12-membered macrocyclic ring. Its presence in various plant species, particularly within the Asteraceae family, has prompted extensive research into its natural distribution, isolation, and biological effects. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation, and an exploration of its known biological activities and potential mechanisms of action.
Natural Sources of this compound
This compound has been identified in several species within the genera Senecio and Jacobaea, both belonging to the Asteraceae family. These plants are widespread globally and are known producers of a diverse array of pyrrolizidine alkaloids.
Table 1: Natural Plant Sources of this compound
| Plant Species | Family | Reported Co-occurring Pyrrolizidine Alkaloids |
| Senecio aureus (Golden Ragwort) | Asteraceae | Floridanine, Florosenine |
| Senecio anonymus | Asteraceae | Senecionine, Integerrimine, Retrorsine, Senkirkine, Neosenkirkine, Hydroxysenkirkine |
| Senecio cineraria | Asteraceae | Senecionine, Seneciphylline, Jacobine |
| Jacobaea othonnae | Asteraceae | Information not available in the provided search results. |
| Senecio aegyptius | Asteraceae | Senecionine |
Senecio aureus, commonly known as Golden Ragwort, is a notable source of this compound.[1] Similarly, Senecio anonymus has been shown to contain a complex mixture of pyrrolizidine alkaloids, including this compound.[2] Senecio cineraria is another documented source of this alkaloid.[3] The presence of this compound has also been reported in Jacobaea othonnae and Senecio aegyptius.[4]
Isolation of this compound: Experimental Protocols
The isolation of this compound from its natural sources involves a multi-step process that typically includes extraction, acid-base partitioning to separate alkaloids, and chromatographic purification. Modern extraction techniques are also being employed to improve efficiency.
General Extraction of Pyrrolizidine Alkaloids
A common initial step is the extraction of the dried and powdered plant material with a polar solvent such as methanol (B129727) or ethanol (B145695). This can be performed using various methods, including Soxhlet extraction, maceration, ultrasound-assisted extraction (UAE), or pressurized liquid extraction (PLE).[5][6]
Protocol 1: General Soxhlet Extraction
-
Sample Preparation: Air-dry and grind the plant material (e.g., aerial parts of Senecio sp.) to a fine powder.
-
Extraction: Place the powdered plant material in a Soxhlet apparatus and extract with 80% ethanol for approximately 20-24 hours.
-
Concentration: Evaporate the solvent from the extract under reduced pressure to obtain a crude extract.
Acid-Base Partitioning for Alkaloid Enrichment
Pyrrolizidine alkaloids are basic compounds and can be separated from other plant constituents by acid-base extraction.
Protocol 2: Acid-Base Extraction
-
Acidification: Dissolve the crude extract in an acidic aqueous solution (e.g., 2% sulfuric acid).
-
Defatting: Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform (B151607) to remove fats and other non-basic compounds.
-
Basification: Make the acidic aqueous layer alkaline (pH 9-10) using a base such as ammonium (B1175870) hydroxide.
-
Alkaloid Extraction: Extract the free alkaloid bases from the alkaline solution with a solvent like chloroform or dichloromethane.
-
Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield a crude alkaloid mixture.
Some pyrrolizidine alkaloids exist as N-oxides in the plant. To isolate these, the acidic aqueous layer can be treated with a reducing agent like zinc dust to convert the N-oxides to their corresponding free bases before basification and extraction.
Chromatographic Purification of this compound
The crude alkaloid mixture is then subjected to various chromatographic techniques to isolate pure this compound.
2.3.1. Column Chromatography
Column chromatography (CC) is a standard method for the initial fractionation of the crude alkaloid extract. Silica (B1680970) gel and alumina (B75360) are common stationary phases.
Protocol 3: Silica Gel Column Chromatography (General)
-
Column Packing: Prepare a column with silica gel 60 as the stationary phase, using a non-polar solvent like hexane (B92381) to create a slurry.
-
Sample Loading: Adsorb the crude alkaloid mixture onto a small amount of silica gel and load it onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent (e.g., hexane or chloroform) and gradually adding a more polar solvent (e.g., methanol or ethyl acetate).
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing compounds with similar Rf values. Fractions containing this compound would then be subjected to further purification.
2.3.2. Droplet Counter-Current Chromatography (DCCC)
Droplet Counter-Current Chromatography (DCCC) has been successfully used for the separation of a complex mixture of pyrrolizidine alkaloids from Senecio anonymus, yielding pure this compound.[2] DCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption of the sample.
A specific detailed protocol for the DCCC isolation of this compound, including the solvent system used, was not fully detailed in the provided search results. However, the general principle involves partitioning the alkaloid mixture between two immiscible liquid phases.
2.3.3. High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly in its preparative mode, is often used as a final purification step to obtain highly pure this compound. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of mixtures of acetonitrile (B52724) or methanol and water, often with additives like formic acid or trifluoroacetic acid.[7]
Quantitative Data
Quantitative analysis of this compound in plant material is crucial for understanding its distribution and for standardizing extracts. HPLC coupled with mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[7]
Table 2: Extraction Yields of Total Extracts from Senecio brasiliensis (as an example of modern extraction efficiencies)
| Extraction Method | Plant Part | Maximum Yield (%) |
| Pressurized Liquid Extraction (PLE) | Leaves | 18.63 |
| Ultrasound-Assisted Extraction (UAE) | Leaves | 11.82 |
Note: These yields represent the total extract and not the specific yield of this compound.
Specific quantitative data on the yield of pure this compound from different plant sources and parts were not consistently available in the provided search results.
Biological Activity and Potential Signaling Pathways
The biological activities of pyrrolizidine alkaloids, including this compound, are primarily associated with their hepatotoxicity, which arises from their metabolic activation in the liver by cytochrome P450 enzymes to reactive pyrrolic esters. These reactive metabolites can alkylate cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[8]
While specific signaling pathways directly modulated by this compound are not well-documented, the known cytotoxic effects of pyrrolizidine alkaloids suggest the involvement of general cell death pathways.
4.1. Cytotoxicity and Apoptosis
The cytotoxicity of pyrrolizidine alkaloids is believed to be initiated by the formation of DNA adducts and the alkylation of proteins, leading to cellular dysfunction and the induction of apoptosis (programmed cell death).[9] The apoptotic cascade can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Workflow Visualization
The overall process from plant material to isolated this compound can be visualized as a workflow.
Conclusion
This compound is a naturally occurring pyrrolizidine alkaloid found in several Senecio and Jacobaea species. Its isolation requires a combination of classical and modern extraction and chromatographic techniques. While the general principles of its isolation are well-established, specific, high-yield protocols are often plant- and compound-specific. The biological activity of this compound is linked to its metabolic activation to reactive species that can induce cytotoxicity and apoptosis, though the precise signaling pathways involved require further investigation. This guide provides a foundational understanding for researchers and professionals engaged in the study and potential application of this compound. Further research is warranted to fully elucidate its quantitative distribution in various natural sources and to detail its molecular mechanisms of action.
References
- 1. This compound from Senecio aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Macrocyclic pyrrolizidine alkaloids from Senecio anonymus. Separation of a complex alkaloid extract using droplet counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Senecionine, Seneciphylline, Jacobine and this compound from Senecio cineraria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 8. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanisms of quinone cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Otosenine in Senecio Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otosenine, a member of the otonecine-type pyrrolizidine (B1209537) alkaloids (PAs), is a significant secondary metabolite found in various Senecio species. These compounds are of considerable interest due to their potential toxicity and role in plant defense mechanisms. Understanding the intricate biosynthetic pathway of this compound is crucial for researchers in natural product chemistry, toxicology, and drug development. This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, precursor molecules, and experimental methodologies used in its elucidation. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams in the DOT language for enhanced clarity.
Introduction to Pyrrolizidine Alkaloids in Senecio
The genus Senecio, one of the largest genera of flowering plants, is well-known for its production of a diverse array of pyrrolizidine alkaloids (PAs). PAs are heterocyclic secondary metabolites that serve as a chemical defense against herbivores[1]. Structurally, PAs are esters composed of a necine base (a pyrrolizidine ring system) and one or more necic acids[2]. Based on the structure of the necine base, PAs can be categorized into several types, including retronecine (B1221780), heliotridine, and otonecine[3]. This compound is a characteristic otonecine-type PA, which is distinguished by a monocyclic necine base with a carbonyl group at C-8 and a methylated nitrogen[3]. The biosynthesis of these complex molecules involves a series of enzymatic reactions, starting from common amino acid precursors.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major parts: the formation of the otonecine (B3428663) base and the synthesis of the necic acid moiety, followed by their esterification.
Biosynthesis of the Necine Base: From Arginine to Retronecine
The journey to the core otonecine structure begins with primary metabolites. The initial steps leading to the formation of the bicyclic retronecine, a key intermediate, are common to many PAs.
-
Formation of Putrescine: The biosynthesis is initiated from the amino acids L-arginine or L-ornithine. In Senecio species, L-arginine is converted to putrescine[4].
-
Synthesis of Homospermidine: The first committed step in PA biosynthesis is the formation of homospermidine from two molecules of putrescine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS) [1][4][5]. Spermidine can also serve as a direct precursor, where it provides an aminobutyl group that is transferred to putrescine to yield homospermidine[6].
-
Cyclization to the Pyrrolizidine Nucleus: Homospermidine undergoes oxidation and cyclization to form the characteristic pyrrolizidine ring system. This process likely involves a diamine oxidase and proceeds through a dialdehyde (B1249045) intermediate which then forms the pyrrolizidine-1-carbaldehyde[5].
-
Formation of Retronecine: Further enzymatic modifications, including reduction, hydroxylation, and desaturation, convert the initial cyclized product into retronecine. Feeding studies have confirmed that retronecine is an efficient precursor in the biosynthesis of otonecine-type PAs[3][7].
Conversion of Retronecine to this compound
The transformation of the retronecine base into the otonecine base is a critical and less universally understood part of the pathway. It involves significant structural rearrangement. Based on the structural differences, this conversion from retronecine to otonecine involves hydroxylation and methylation steps[3].
Biosynthesis of the Necic Acid Moiety
The necic acid portion of this compound is derived from the branched-chain amino acid L-isoleucine. The biosynthesis of necic acids like senecic acid, which is part of the related senecionine, involves the condensation of two isoleucine-derived units[4][5].
Esterification and Final Maturation
The final step in the biosynthesis of this compound is the esterification of the otonecine base with the specific necic acid. This reaction forms the complete macrocyclic diester structure of the alkaloid. It is believed that the PA N-oxides are the primary products of biosynthesis, which can then be reduced to the tertiary amine forms[5].
Quantitative Data
Quantitative analysis of PA content in Senecio species reveals significant variation depending on the species, developmental stage, and environmental conditions[8]. The following table summarizes representative quantitative data related to PA biosynthesis.
| Parameter | Species | Value | Reference |
| Km of SAMDC for S-adenosylmethionine | Senecio vulgaris | 15 µM | [6] |
| Apparent Km of SPDS for decarboxylated SAM | Senecio vulgaris | 4 µM | [6] |
| Apparent Km of SPDS for putrescine | Senecio vulgaris | 21 µM | [6] |
| Molecular Mass of SAMDC | Senecio vulgaris | 29 kDa | [6] |
| Molecular Mass of SPDS | Senecio vulgaris | 37 kDa | [6] |
| Incorporation of [1,4-14C] putrescine into emiline (otonecine-type PA) | Emilia flammea (hairy root cultures) | >4% | [7] |
| Incorporation of [1,4-14C] putrescine into emiline (otonecine-type PA) | Emilia flammea (plants) | 1% | [7] |
SAMDC: S-adenosylmethionine decarboxylase; SPDS: Spermidine synthase.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of tracer studies with labeled precursors and enzymatic assays.
Precursor Feeding Studies
Objective: To identify the precursors of the necine base and necic acid.
Methodology:
-
Synthesis of Labeled Precursors: Precursors such as L-arginine, L-ornithine, putrescine, and L-isoleucine are synthesized with isotopic labels (e.g., 14C, 13C, 15N, 2H)[5][9].
-
Administration to Plant Material: The labeled compounds are administered to Senecio plants, root cultures, or cell suspension cultures[6][7].
-
Incubation: The plant material is incubated for a specific period to allow for the metabolism and incorporation of the labeled precursor into the target alkaloids.
-
Extraction and Purification: PAs are extracted from the plant material using standard acid-base extraction protocols[2]. The extract is then purified using techniques like solid-phase extraction (SPE) or column chromatography[10].
-
Analysis: The purified alkaloids are analyzed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine the position and extent of isotope incorporation, thereby tracing the metabolic fate of the precursor[5].
Enzyme Assays
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
Methodology (Example: Homospermidine Synthase Assay):
-
Enzyme Extraction: Plant material is homogenized in a suitable buffer, and the crude enzyme extract is obtained by centrifugation. The enzyme can be further purified using chromatographic techniques.
-
Assay Mixture: The reaction mixture typically contains the enzyme extract, the substrate (e.g., putrescine and spermidine), and any necessary cofactors (e.g., NAD+) in a buffered solution.
-
Incubation: The reaction is incubated at an optimal temperature and pH.
-
Reaction Termination: The reaction is stopped, often by the addition of acid or by heat denaturation.
-
Product Detection and Quantification: The product (homospermidine) is derivatized (e.g., with dansyl chloride) and quantified by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Analytical Techniques for PA Identification and Quantification
A variety of analytical methods are employed for the separation, identification, and quantification of PAs in plant extracts.
| Technique | Application | Reference |
| Thin-Layer Chromatography (TLC) | Qualitative screening and separation | [11][12] |
| Gas Chromatography (GC) | Quantitative analysis of volatile PAs | [11] |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of PAs and their N-oxides | [11] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific identification and quantification | [10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of new and known PAs | [11] |
Visualizations
Biosynthetic Pathway of this compound
Caption: Overview of the this compound biosynthetic pathway.
Experimental Workflow for Precursor Feeding Studies
Caption: Workflow for precursor feeding experiments.
Conclusion
The biosynthesis of this compound in Senecio species is a complex metabolic pathway that transforms simple amino acids into a structurally intricate and biologically active pyrrolizidine alkaloid. While the initial steps leading to the formation of the core necine base are relatively well-understood, the later stages, particularly the conversion of retronecine to otonecine and the specific enzymes involved, remain areas for further investigation. The methodologies outlined in this guide provide a framework for continued research into this fascinating area of natural product biosynthesis. A deeper understanding of this pathway is essential for assessing the toxicological risks associated with Senecio species and for potentially harnessing these metabolic pathways for the synthesis of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biosynthesis of spermidine, a direct precursor of pyrrolizidine alkaloids in root cultures of Senecio vulgaris L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Biosynthesis of Pyrrolizidine Alkaloids and Their Analogues - Enlighten Theses [theses.gla.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. Biosynthesis of radiolabeled pyrrolizidine alkaloids from Senecio jacobaea and Senecio vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bfr.bund.de [bfr.bund.de]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. iosrjournals.org [iosrjournals.org]
An In-depth Technical Guide to the Physical and Chemical Properties of Otosenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a naturally occurring pyrrolizidine (B1209537) alkaloid found in various plant species, notably within the genus Senecio, including Senecio aureus (Golden Ragwort).[1][2] As a member of the otonecine-type pyrrolizidine alkaloids, it is characterized by a complex macrocyclic structure.[3] Pyrrolizidine alkaloids are a diverse group of secondary metabolites known for their wide range of biological activities, which has drawn significant interest from the scientific community for potential applications in pharmacology and toxicology. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed spectral data, and an exploration of its known biological context.
Physicochemical Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₇NO₇ | [1][4] |
| Molecular Weight | 381.42 g/mol | [4] |
| Physical State | Powder | |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| CAS Number | 16958-29-5 | [4] |
Spectral Data
The structural elucidation of this compound has been supported by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectral data for this compound are crucial for its identification and structural confirmation. While a complete assignment of all peaks from a single source is not available, data from various databases and literature provide a composite understanding.
Table 2: Reported ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Various | Data available in spectral databases[1][5] |
Note: Specific peak assignments require further analysis of 2D NMR data, which is not fully available in the public domain. Researchers are advised to consult specialized spectral databases for detailed information.
Mass Spectrometry (MS)
Mass spectrometry data provides information on the molecular weight and fragmentation pattern of this compound, aiding in its identification.
-
Molecular Ion: The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to its molecular weight.
-
Fragmentation: The fragmentation pattern of pyrrolizidine alkaloids can be complex. Characteristic losses may include fragments of the necine base and the esterifying acids. A detailed analysis of the fragmentation pattern can provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in this compound.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Approximate Wavenumber (cm⁻¹) |
| O-H (Alcohol) | 3500-3200 (broad) |
| C-H (Alkane) | 3000-2850 |
| C=O (Ester/Ketone) | 1750-1680 |
| C=C (Alkene) | 1680-1620 |
| C-O (Ester/Ether/Alcohol) | 1300-1000 |
| C-N (Amine) | 1250-1020 |
Experimental Protocols
A detailed, step-by-step experimental protocol for the isolation of this compound from Senecio aureus as described in the initial literature is not readily accessible in full-text format. However, a general workflow for the isolation of pyrrolizidine alkaloids from plant material can be outlined.
General Isolation Workflow for Pyrrolizidine Alkaloids
References
- 1. CHEBI:136467 [ebi.ac.uk]
- 2. This compound from Senecio aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [sancdb.rubi.ru.ac.za]
- 5. dev.spectrabase.com [dev.spectrabase.com]
Biological activity of Otosenine.
An In-Depth Technical Guide to the Biological Activity of Otosenine
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific data specifically on the biological activity of this compound is limited. This document compiles available information, including in silico predictions and data from structurally related pyrrolizidine (B1209537) alkaloids, to provide a comprehensive overview. All data derived from computational models are explicitly identified.
Executive Summary
This compound is a naturally occurring otonecine-type pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Senecio genus. Like other 1,2-unsaturated PAs, this compound is recognized for its potential toxicity, primarily hepatotoxicity, which is a consequence of metabolic activation in the liver. While comprehensive experimental data on this compound is sparse, computational predictions and studies on related compounds indicate a high likelihood of significant biological activity. This guide summarizes the current understanding of this compound's biological profile, including its predicted toxicity, likely mechanisms of action, and relevant experimental protocols for its assessment.
Predicted Physicochemical and Toxicological Properties
A 2021 in silico study analyzed the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of 40 pyrrolizidine alkaloids, including this compound. The results of this computational prediction are summarized below.[1][2]
| Property | Predicted Value for this compound | Interpretation |
| Intestinal Absorption | Good | Likely to be well-absorbed after oral ingestion. |
| Aqueous Solubility | Good | Sufficiently soluble for biological transport. |
| Blood-Brain Barrier Penetration | Low to Undefined | Unlikely to readily cross the blood-brain barrier. |
| CYP2D6 Inhibition | Not an inhibitor | Unlikely to interfere with the metabolism of drugs that are substrates of the CYP2D6 enzyme. |
| Plasma Protein Binding | Highly bound | May have a longer half-life in the body due to binding to plasma proteins. |
| Hepatotoxicity | Predicted to be hepatotoxic | High likelihood of causing liver damage. |
Core Biological Activity: Hepatotoxicity
The primary biological activity associated with this compound, as with other unsaturated PAs, is hepatotoxicity.[3] This toxicity is not inherent to the this compound molecule itself but arises from its metabolic activation.
Mechanism of Action: Metabolic Activation
This compound is metabolized in the liver, primarily by cytochrome P450 enzymes (specifically, the CYP3A subfamily is implicated for PAs in humans), to form reactive pyrrolic metabolites.[3] For otonecine-type PAs like this compound, this process involves oxidative N-demethylation followed by dehydration.[3] These electrophilic metabolites can then form covalent adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction, genotoxicity, and ultimately, cell death.[3]
This compound [label="this compound\n(Inactive Pro-toxin)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP450 [label="Hepatic CYP450 Enzymes\n(e.g., CYP3A4)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Metabolites [label="Reactive Pyrrolic Metabolites\n(Electrophilic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Macromolecules [label="Cellular Macromolecules\n(Proteins, DNA)"]; Adducts [label="Covalent Adducts", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Toxicity [label="Hepatotoxicity\n(Cell Death, Genotoxicity)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
This compound -> CYP450 [label="Metabolism"]; CYP450 -> Metabolites; Metabolites -> Macromolecules [label="Alkylation"]; Macromolecules -> Adducts; Adducts -> Toxicity; }
Caption: Metabolic activation of this compound leading to hepatotoxicity.Other Potential Biological Activities
While hepatotoxicity is the most prominent concern, some PAs have been investigated for other biological effects. It is plausible that this compound may exhibit similar activities, although specific data is lacking.
Cytotoxicity
Otonecine-type PAs are generally considered to be more cytotoxic than other classes of PAs.[4] For instance, the otonecine-type PA clivorine (B1239113) has demonstrated significant cytotoxic and anti-proliferative effects in human hepatocellular carcinoma (HepG2) cells. This suggests that this compound is also likely to be a potent cytotoxic agent.
Anti-inflammatory and Anti-ulcer Activity
Some studies on crude extracts of Senecio species, which contain this compound, have reported anti-inflammatory and anti-ulcerogenic properties.[3] However, these effects have not been definitively attributed to this compound itself and may be due to other compounds present in the extracts. Further research is needed to determine if this compound possesses any therapeutic anti-inflammatory potential.
Antimicrobial Activity
A broad range of biological activities have been reported for alkaloids, including antimicrobial effects.[5] There is currently no specific data available on the antimicrobial activity of this compound.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not widely published. However, standard assays used for other PAs can be applied. The following are representative protocols based on published studies of related compounds.[1][2]
In Vitro Cytotoxicity Assay (CCK-8 Method)
This assay determines the effect of a compound on cell viability.
-
Cell Culture: Differentiated HepaRG cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and cultured.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., PBS) and serially diluted to the desired concentrations (e.g., 0 to 800 µM).
-
Treatment: The culture medium is replaced with a medium containing the different concentrations of this compound and incubated for a specified period (e.g., 24 hours).
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well and incubated for 2 hours at 37°C.
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) is determined.
A [label="Seed HepaRG cells in 96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Prepare serial dilutions of this compound"]; C [label="Treat cells with this compound for 24h", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Add CCK-8 reagent and incubate for 2h"]; E [label="Measure absorbance at 450 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Calculate cell viability and IC50 value", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F; }
Caption: Workflow for an in vitro cytotoxicity assay.Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, apoptotic, and necrotic cells.
-
Cell Culture and Treatment: HepaRG cells are cultured and treated with this compound as described in the cytotoxicity assay.
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The cell population is gated to distinguish between:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
Necrotic cells (Annexin V-negative, PI-positive)
-
Conclusion and Future Directions
This compound is an otonecine-type pyrrolizidine alkaloid with a high predicted potential for hepatotoxicity, mediated by metabolic activation in the liver. While specific experimental data on its biological activities are scarce, studies on structurally similar PAs suggest it is likely a potent cytotoxic agent. Further research is required to experimentally validate its predicted toxicity, quantify its cytotoxic, anti-inflammatory, and antimicrobial activities, and elucidate the specific signaling pathways involved in its mechanism of action. Such studies are crucial for a comprehensive risk assessment and for exploring any potential therapeutic applications.
References
- 1. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolizidine Alkaloids—Pros and Cons for Pharmaceutical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
Otosenine: A Technical Guide on its Pharmacological Properties for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) belonging to the otonecine (B3428663) type.[1] PAs are a large group of heterocyclic compounds produced by numerous plant species worldwide, and they are well-documented for their toxic effects, particularly hepatotoxicity.[2][3] this compound, as a representative of the otonecine class of PAs, is primarily recognized for its toxicological properties rather than therapeutic benefits. This technical guide provides a comprehensive overview of the known pharmacological properties of this compound, with a focus on its toxicological profile, mechanism of action, and relevant experimental methodologies.
Pharmacological Properties: Focus on Toxicity
The predominant pharmacological characteristic of this compound is its toxicity. As an otonecine-type PA, it is considered to be among the more potent and toxic members of the pyrrolizidine alkaloid family.[2]
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profile
An in silico study predicted the ADMET properties of 40 pyrrolizidine alkaloids, including this compound. The findings are summarized in the table below.
| Property | Predicted Value for this compound | Interpretation |
| Aqueous Solubility | 3 | Good |
| Intestinal Absorption | 4 | Very Good |
| Blood-Brain Barrier (BBB) Penetration | 0 | Very Low |
| CYP2D6 Inhibition | 1 | Non-inhibitor |
| Hepatotoxicity | 0 | Toxic |
| Plasma Protein Binding (PPB) | 0 | Highly Bound |
Table 1: In Silico Predicted ADMET Properties of this compound. [2]
These predictions suggest that this compound is well-absorbed orally and has good solubility but is unlikely to cross the blood-brain barrier.[2] Crucially, it is predicted to be hepatotoxic and to bind extensively to plasma proteins.[2]
Mechanism of Action: The Pyrrolizidine Alkaloid Toxicity Pathway
The toxicity of this compound follows the general mechanism established for unsaturated pyrrolizidine alkaloids. This process is initiated by metabolic activation in the liver.
Metabolic Activation
Following absorption, this compound is transported to the liver, where it undergoes metabolic activation by cytochrome P450 (CYP) enzymes. This bioactivation process converts the relatively inert parent alkaloid into highly reactive electrophilic pyrrolic esters (also known as dehydropyrrolizidine alkaloids or DHPAs).
Caption: Metabolic activation of this compound in the liver.
Cellular Damage
The reactive pyrrolic esters are potent alkylating agents that can form covalent adducts with cellular macromolecules, including DNA, proteins, and amino acids. This indiscriminate binding disrupts normal cellular function and leads to cytotoxicity, genotoxicity, and carcinogenicity. The formation of DNA adducts is a key event in the initiation of cancer by these alkaloids.
Caption: Mechanism of cellular damage by reactive pyrrolic esters.
Experimental Protocols
The following are generalized experimental protocols for assessing the toxicity of pyrrolizidine alkaloids like this compound, based on methodologies described in the scientific literature.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on a relevant cell line (e.g., human liver cells).
Cell Line: HepaRG cells are a suitable model as they are a human hepatic progenitor cell line that can differentiate into hepatocyte-like cells and express metabolic enzymes.[2]
Methodology:
-
Cell Culture: Culture HepaRG cells under standard conditions (e.g., 37°C, 5% CO2) in a suitable growth medium.
-
Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to adhere and grow.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it to various concentrations in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent) and a positive control.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a neutral red uptake assay.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
Caption: Workflow for an in vitro cytotoxicity assay of this compound.
Conclusion
The pharmacological profile of this compound is overwhelmingly dominated by its toxicity, a characteristic shared with other unsaturated pyrrolizidine alkaloids. Its predicted good oral absorption and subsequent metabolic activation in the liver to highly reactive pyrrolic esters are the key determinants of its hepatotoxic, genotoxic, and potentially carcinogenic effects. Currently, there is a lack of evidence to suggest any significant therapeutic pharmacological properties for this compound. Future research on this compound is likely to remain focused on its toxicological aspects, contributing to a better understanding of the risks associated with exposure to pyrrolizidine alkaloids from natural sources. Researchers and drug development professionals should consider this compound as a model toxicant for studying the mechanisms of PA-induced liver injury.
References
- 1. Anticancer properties of tocotrienols: A review of cellular mechanisms and molecular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Otosenine: A Technical Whitepaper on its Role as a Pyrrolizidine Alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otosenine is a naturally occurring pyrrolizidine (B1209537) alkaloid (PA) belonging to the otonecine (B3428663) class. Found in various plant species of the Senecio and Jacobaea genera, this compound contributes to the well-documented hepatotoxicity associated with the consumption of PA-containing plants. This technical guide provides an in-depth analysis of this compound, focusing on its chemical nature, mechanism of toxicity, and the analytical methodologies employed in its study. While specific quantitative toxicity data for this compound remains limited in publicly available literature, this paper synthesizes the current understanding of its role as a toxic PA and provides comparative data to contextualize its potential impact. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and mitigate the risks associated with pyrrolizidine alkaloids.
Introduction to this compound and Pyrrolizidine Alkaloids
Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites produced by numerous plant species worldwide, primarily as a defense mechanism against herbivores.[1] These compounds are of significant concern to human and animal health due to their potential for causing severe liver damage, among other toxic effects.[2] this compound is classified as an otonecine-type pyrrolizidine alkaloid, a structural subclass characterized by a specific necine base structure.[1][3]
The core structure of PAs consists of a necine base, which is a pyrrolizidine ring system, esterified with one or more necic acids. The presence of a 1,2-unsaturated double bond in the necine base is a critical structural feature for the hepatotoxicity of these compounds.[4] this compound, possessing this unsaturated necine base, is therefore considered a potentially hepatotoxic PA.
Natural Sources: this compound has been identified in several plant species, predominantly within the genera Senecio and Jacobaea (family Asteraceae).[5] Contamination of herbal remedies, teas, and honey with plant material containing this compound and other PAs is a primary route of human exposure.
Chemical Structure and Properties
This compound is a macrocyclic diester PA. Its chemical structure is characterized by an otonecine base esterified with a dicarboxylic acid. The IUPAC name for this compound is (1R,3'S,4S,6R,7R,11Z)-7-hydroxy-3',6,7,14-tetramethylspiro[2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-4,2'-oxirane]-3,8,17-trione.
Key Structural Features:
-
Necine Base: Otonecine
-
1,2-Unsaturation: Present, contributing to its toxicity.
-
Esterification: Macrocyclic diester.
Mechanism of Toxicity
The toxicity of this compound, like other 1,2-unsaturated PAs, is not inherent to the molecule itself but is a consequence of its metabolic activation in the liver. This process is a critical area of study for understanding and predicting PA-induced hepatotoxicity.
Metabolic Activation
The primary pathway for the bioactivation of this compound involves cytochrome P450 (CYP) enzymes in the liver. For otonecine-type PAs, this process is initiated by an oxidative N-demethylation. This is followed by dehydrogenation to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs).[1][6] These electrophilic metabolites are the ultimate toxicants responsible for cellular damage.
Metabolic Activation of this compound.
Cellular Damage
The reactive DHPAs can alkylate cellular macromolecules, including proteins and DNA, forming adducts.[7] The formation of these adducts disrupts normal cellular function and can trigger a cascade of downstream events leading to cell death and tissue damage.
Downstream Signaling Pathways
The formation of DHPA-macromolecule adducts is a key initiating event that triggers several signaling pathways associated with cellular stress and toxicity. While a specific, detailed signaling pathway for this compound has not been fully elucidated, the general mechanisms for toxic PAs involve oxidative stress and apoptosis.
Oxidative Stress: The metabolic activation of PAs can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress.[1] This imbalance between ROS production and the cell's antioxidant defense mechanisms can cause damage to lipids, proteins, and DNA.
Apoptosis: PAs have been shown to induce apoptosis, or programmed cell death, in hepatocytes. This can be initiated through both the intrinsic (mitochondrial) and extrinsic pathways. The formation of DNA adducts and the induction of oxidative stress can trigger the mitochondrial pathway, leading to the release of cytochrome c and the activation of caspases, which are key executioner proteins in the apoptotic cascade.[8]
Simplified Toxicity Pathway of PAs.
Quantitative Toxicity Data
One study computationally predicted the hepatotoxicity of 40 PAs, including this compound, but these are theoretical values and not experimentally derived.[9] The absence of concrete quantitative data for this compound highlights a significant gap in the toxicological profile of this compound.
For comparative purposes, the table below presents a summary of available toxicity data for other pyrrolizidine alkaloids. It is important to note that the toxicity of PAs can vary significantly based on their chemical structure.[1][10]
| Pyrrolizidine Alkaloid | Type | Animal/Cell Line | Assay | Value | Reference |
| This compound | Otonecine | Data Not Available | LD50/IC50 | N/A | |
| Clivorine | Otonecine | HepG2 | IC20 | 0.013 ± 0.004 mM | [10] |
| Senkirkine | Otonecine | HepaRG | Cytotoxicity | Less toxic than retronecine-type | [1] |
| Retrorsine | Retronecine | Rat (oral) | LD50 | 34 mg/kg | [11] |
| Monocrotaline | Retronecine | Rat (oral) | LD50 | 77 mg/kg | [11] |
| Lasiocarpine | Heliotridine | Rat (oral) | LD50 | 72 mg/kg | [11] |
| Senecionine | Retronecine | HepaRG | Cytotoxicity | More toxic than otonecine-type | [1] |
Note: LD50 values are dependent on the animal species, strain, sex, and route of administration. IC50 values can vary based on the cell line, assay method, and exposure time. The data presented is for comparative purposes only.
Experimental Protocols
Detailed experimental protocols for the extraction, analysis, and toxicity testing of pyrrolizidine alkaloids are essential for accurate risk assessment and research. While protocols specific to this compound are not extensively published, the following sections describe general methodologies that are widely applied to the study of PAs.
Extraction and Isolation from Plant Material
The extraction of this compound and other PAs from plant matrices typically involves the use of polar solvents.
General PA Extraction Workflow.
Methodology:
-
Extraction: Dried and powdered plant material is extracted with a polar solvent, typically methanol, often using a Soxhlet apparatus or maceration.
-
Acid-Base Partitioning: The resulting extract is subjected to an acid-base partitioning procedure to separate the basic alkaloids from other plant constituents.
-
The extract is acidified (e.g., with sulfuric or hydrochloric acid) to protonate the alkaloids, making them water-soluble.
-
The acidified aqueous phase is washed with a non-polar organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds.
-
-
Reduction of N-oxides (if necessary): Since PAs can exist as N-oxides, a reduction step (e.g., using zinc dust) is often included to convert them back to the tertiary amine form for easier extraction.
-
Final Extraction: The aqueous phase is then made basic (pH > 9) to deprotonate the alkaloids, making them soluble in organic solvents. The free base PAs are then extracted into an immiscible organic solvent such as chloroform (B151607) or dichloromethane.
-
Purification: The crude PA extract can be further purified using chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of PAs in complex matrices.
Methodology:
-
Sample Preparation: Biological samples (e.g., plasma, urine, tissue homogenates) or plant extracts are prepared to remove interfering substances. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).
-
Chromatographic Separation: The prepared sample is injected onto an HPLC or ultra-high-performance liquid chromatography (UHPLC) system. A reversed-phase C18 column is commonly used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: The eluent from the chromatography system is introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and other target PAs are monitored.
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards. The use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in instrument response.
In Vitro Cytotoxicity Assays
In vitro cytotoxicity assays are used to assess the toxic potential of compounds on cultured cells. Human hepatoma cell lines, such as HepG2, or primary human hepatocytes are commonly used models for studying PA-induced hepatotoxicity.[12][13]
MTT Assay (Cell Viability):
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (or other PAs) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Solubilization: Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value is calculated from the dose-response curve.
LDH Assay (Membrane Integrity):
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compound.
-
Supernatant Collection: After treatment, a portion of the cell culture supernatant is collected.
-
LDH Reaction: The supernatant is mixed with a reaction solution containing lactate (B86563), NAD+, and a tetrazolium salt.
-
Absorbance Measurement: Lactate dehydrogenase (LDH) released from damaged cells catalyzes the conversion of lactate to pyruvate, which in turn reduces the tetrazolium salt to a colored formazan product. The absorbance is measured with a microplate reader.
-
Data Analysis: The amount of LDH released is proportional to the extent of cell membrane damage.
Conclusion and Future Directions
This compound is a member of the otonecine class of pyrrolizidine alkaloids with a high potential for hepatotoxicity due to its 1,2-unsaturated necine base. While the general mechanisms of PA toxicity through metabolic activation and subsequent cellular damage are well-established, there is a notable lack of specific quantitative toxicity data for this compound. This knowledge gap hinders a precise risk assessment for this particular compound.
Future research should focus on:
-
Determining the in vivo and in vitro toxicity of this compound: Establishing LD50 values in relevant animal models and IC50 values in human liver cell lines is crucial for a comprehensive toxicological profile.
-
Elucidating the specific signaling pathways: Investigating the detailed molecular pathways activated by this compound-induced cellular damage will provide a deeper understanding of its mechanism of action.
-
Developing certified reference standards: The availability of high-purity this compound standards is essential for accurate quantification in food and herbal products.
By addressing these research needs, the scientific community can better evaluate the risks posed by this compound and develop more effective strategies for protecting public health from the adverse effects of pyrrolizidine alkaloids.
References
- 1. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism [mdpi.com]
- 2. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
- 7. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oral ld50 values: Topics by Science.gov [science.gov]
- 12. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Spasmolytic and Hypotensive Properties of Otosenine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes available preclinical data on the biological activities of plant extracts known to contain pyrrolizidine (B1209537) alkaloids, including Otosenine. Direct experimental data on the isolated compound this compound for spasmolytic and hypotensive effects is limited in the current scientific literature. The information presented herein is intended for research and informational purposes only and does not constitute medical advice.
Introduction
This compound is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Senecio and Jacobaea genera of the Asteraceae family.[1][2] While PAs are widely studied for their potential toxicity, there is growing interest in the pharmacological activities of specific alkaloids. This guide provides a comprehensive overview of the current, albeit limited, scientific evidence regarding the spasmolytic and hypotensive properties potentially associated with this compound, drawing from studies on plant extracts containing this and related compounds.
Hypotensive Properties
Recent pharmacological studies on extracts from Senecio species, which are known sources of this compound, have demonstrated significant hypotensive and antihypertensive effects in preclinical models. The primary mechanisms appear to involve cardiovascular modulation, including effects on heart rate, cardiac muscle contractility, and vascular tone.
Quantitative Data on Hypotensive Effects
The following tables summarize the key quantitative findings from studies on Senecio extracts.
Table 1: Effects of Senecio nutans Hydroalcoholic Extract on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Mice [3]
| Animal Model | Treatment | Dose | % Reduction in MAP (p<0.05) | % Reduction in HR (p<0.05) |
| Normotensive Mice | S. nutans extract | 40 mg/kg | 30% | 25% |
| Angiotensin II-induced Hypertensive Mice | S. nutans extract | 40 mg/kg | 12% | 31% |
| Normotensive Mice | Losartan | Not specified | 30% | No effect |
Table 2: Effects of Senecio serratuloides Hydro-ethanol Extract (HESS) on Blood Pressure in L-NAME Induced Hypertensive Rats [4]
| Treatment Group | Dose | Outcome | Result |
| HESS | 150 mg/kg & 300 mg/kg | Systolic & Diastolic BP | Significant, dose-dependent reduction (p<0.001 and p<0.01) |
| HESS | 150 mg/kg & 300 mg/kg | Serum Nitric Oxide | Significantly prevented L-NAME induced decrease (p<0.001) |
| HESS | 150 mg/kg & 300 mg/kg | Serum Angiotensin II | Significantly prevented L-NAME induced decrease (p<0.01) |
Table 3: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of Senecio Species Extracts [5][6]
| Senecio Species | Extract Type | IC50 Value (µg/mL) |
| S. ambiguus subsp. ambiguus | Ethyl acetate | 192.1 |
| S. inaequidens | Ethyl acetate | 219.1 |
| S. nutans | Hydroalcoholic | 87 ± 3% inhibition at 1000 µg/mL |
Experimental Protocols
2.2.1. In Vivo Blood Pressure Measurement in Mice [3]
-
Animal Model: Normotensive and Angiotensin II (1µg/mL) induced hypertensive mice.
-
Anesthesia: Not specified.
-
Procedure: Blood pressure and ECG measurements were performed simultaneously.
-
Drug Administration: Senecio nutans extract (40 mg/kg) was administered.
-
Data Acquisition: Mean Arterial Pressure (MAP) and Heart Rate (HR) were recorded.
2.2.2. In Vivo Blood Pressure Measurement in L-NAME Induced Hypertensive Rats [4]
-
Animal Model: Female Wistar rats.
-
Induction of Hypertension: N-Nitro-L-arginine methyl ester (L-NAME) at 40 mg/kg daily for 4 weeks.
-
Treatment: Oral administration of Senecio serratuloides extract (150 and 300 mg/kg), captopril (B1668294) (20 mg/kg), or saline for a total of 4 weeks.
-
Data Acquisition: Blood pressure was monitored weekly. Serum levels of nitric oxide, renin, and angiotensin II were determined.
2.2.3. In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay [7]
-
Substrate: Hippuryl-l-histidyl-l-leucine.
-
Procedure: The plant extract is incubated with the substrate and ACE. The product, hippurate, is quantified spectrophotometrically after reacting with cyanuric chloride/dioxane reagent.
-
Endpoint: The concentration of the extract that inhibits 50% of the ACE activity (IC50) is calculated.
Proposed Signaling Pathways
Based on the available data, two primary signaling pathways are implicated in the hypotensive effects of Senecio extracts, which may be relevant to the action of this compound.
One proposed mechanism is the inhibition of voltage-gated Ca2+ channels in vascular smooth muscle cells, similar to the action of nifedipine.[3] This leads to vasodilation and a reduction in blood pressure.
References
- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hypotensive and antihypertensive effects of a hydroalcoholic extract from Senecio nutans Sch. Bip. (Compositae) in mice: Chronotropic and negative inotropic effect, a nifedipine-like action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihypertensive effects of the hydro-ethanol extract of Senecio serratuloides DC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolites Isolated from Senecio nutans Sch. Bip and Their Synthesized Oximes Inhibit Angiotensin I-Converting Enzyme Activity in Vascular Smooth Muscle [mdpi.com]
- 7. Hypotensive, Angiotensin Converting Enzyme (ACE) Inhibitory and Diuretic Activities of the Aqueous-methanol Extract of Ipomoea reniformis - PubMed [pubmed.ncbi.nlm.nih.gov]
Otosenine as a Metabolite in Jacobaea Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of otosenine, a pyrrolizidine (B1209537) alkaloid (PA) found in various Jacobaea species, formerly classified under the genus Senecio. Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites known for their defensive role in plants against herbivores and their potential toxicity to livestock and humans. This compound, belonging to the otonecine (B3428663) class of PAs, is of particular interest due to the generally higher toxicity associated with this structural type. This document details the biosynthesis of this compound, methods for its extraction and analysis, available quantitative data, and insights into its potential biological activities and affected signaling pathways.
This compound: A Profile
This compound is a macrocyclic diester pyrrolizidine alkaloid. Like other PAs, it is composed of a necine base, in this case, otonecine, and a dicarboxylic necic acid. The presence of this compound has been confirmed in several Jacobaea species, most notably in Common Ragwort (Jacobaea vulgaris).[1] The concentration and composition of this compound and other PAs can vary significantly between different species, populations, and even individual plants, influenced by genetic and environmental factors.[1]
Data Presentation: Quantitative Analysis of this compound
While numerous studies have conducted comprehensive analyses of pyrrolizidine alkaloids in Jacobaea species, specific quantitative data for this compound across different plant tissues is not extensively tabulated in the available literature. However, based on general knowledge of PA distribution, a representative summary is presented below. It is important to note that PA concentrations are typically highest in the roots and flowers.
| Plant Tissue | This compound Presence in Jacobaea vulgaris | Typical Concentration Range (relative) | Analytical Method | Reference |
| Roots | Present | High | LC-MS/MS | General PA literature |
| Shoots (Stems & Leaves) | Present | Moderate to High | LC-MS/MS | [1] |
| Flowers | Present | High | LC-MS/MS | General PA literature |
| Seeds | Likely Present | High | LC-MS/MS | General PA literature |
Biosynthesis of this compound
The biosynthesis of this compound, like other PAs, involves two separate pathways for the formation of the necine base (otonecine) and the necic acid, which are subsequently esterified.
1. Biosynthesis of the Otonecine Base: The biosynthesis of the necine base starts from the amino acid L-arginine, which is converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, a key intermediate in the formation of the pyrrolizidine ring system. Through a series of oxidation, cyclization, and reduction steps, homospermidine is converted to retronecine, which is a precursor to the otonecine base.[2]
2. Biosynthesis of the Necic Acid: The dicarboxylic necic acid moiety of this compound is derived from the metabolism of branched-chain amino acids, such as L-isoleucine and L-threonine.[3] The exact enzymatic steps leading to the specific necic acid of this compound are not fully elucidated but are known to involve complex condensation and modification reactions.
Experimental Protocols
The following section details a generalized yet comprehensive methodology for the extraction, purification, and quantification of this compound from Jacobaea species, primarily based on established protocols for pyrrolizidine alkaloids.
Sample Preparation
-
Harvest fresh plant material (roots, shoots, flowers) and freeze-dry immediately to prevent enzymatic degradation of the alkaloids.
-
Grind the lyophilized tissue to a fine powder using a ball mill or a mortar and pestle.
-
Accurately weigh approximately 100 mg of the powdered plant material into a centrifuge tube.
Extraction of this compound
-
To the weighed plant material, add 5 mL of 0.05 M H₂SO₄.
-
Vortex the mixture vigorously for 1 minute to ensure thorough wetting of the plant material.
-
Sonicate the sample in an ultrasonic bath for 2 hours at room temperature.
-
Centrifuge the mixture at 4000 x g for 15 minutes.
-
Carefully decant the supernatant into a clean tube.
-
Repeat the extraction process on the plant pellet with another 5 mL of 0.05 M H₂SO₄ and combine the supernatants.
Solid-Phase Extraction (SPE) Clean-up
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol (B129727) and 5 mL of deionized water through it.
-
Load the combined acidic extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the pyrrolizidine alkaloids, including this compound, with 10 mL of methanol.
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Quantification of this compound
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard.
-
Quantification: Generate a calibration curve using a certified reference standard of this compound.
-
Potential Biological Activity and Signaling Pathways
The toxicity of this compound and other otonecine-type PAs is primarily due to their metabolic activation in the liver by cytochrome P450 (CYP) enzymes, particularly CYP3A4 in humans.[4] This process converts the PA into a highly reactive pyrrolic ester, which can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.
While specific toxicogenomic or proteomic studies on this compound are scarce, research on the structurally related otonecine-type PA, clivorine (B1239113), provides valuable insights into potential mechanisms of action. A study on clivorine demonstrated its neurotoxic effects by impairing neuronal differentiation in PC12 cells through the downregulation of the Nerve Growth Factor (NGF)-induced signaling pathway.[5] Specifically, clivorine was shown to inhibit the phosphorylation of TrkA (the NGF receptor), Protein Kinase B (Akt), and cAMP response element-binding protein (CREB).[5] Given the structural similarity, it is plausible that this compound may exert its toxicity through similar mechanisms, although further research is required for confirmation.
Conclusion
This compound is a significant pyrrolizidine alkaloid metabolite in Jacobaea species with the potential for considerable biological activity. While general methodologies for its analysis are well-established, there is a clear need for more research to quantify its presence in different plant tissues and to elucidate its specific biosynthetic pathway and mechanisms of toxicity. The inferred effects on signaling pathways, based on studies of related compounds, provide a valuable starting point for future investigations into the pharmacological and toxicological properties of this compound. Such research is crucial for a comprehensive risk assessment of Jacobaea-containing products and for exploring any potential therapeutic applications of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Evaluation of pyrrolizidine alkaloid-induced genotoxicity using metabolically competent TK6 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clivorine, an otonecine pyrrolizidine alkaloid from Ligularia species, impairs neuronal differentiation via NGF-induced signaling pathway in cultured PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of Otosenine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a pyrrolizidine (B1209537) alkaloid (PA) found in various plant species, particularly within the family Asteraceae (e.g., Senecio species).[1] PAs are of significant interest due to their potential toxicity and pharmacological activities.[2][3] Efficient extraction and accurate quantification of this compound from plant matrices are crucial for toxicological assessment, phytochemical studies, and drug discovery. These application notes provide an overview of common extraction methods, detailed protocols, and quantitative data to guide researchers in developing robust and reliable extraction strategies for this compound.
General Principles of Pyrrolizidine Alkaloid Extraction
The extraction of PAs, including this compound, is governed by their chemical structure, which includes a necine base that can be esterified with one or two necic acids.[2] PAs exist in two main forms: the tertiary free base and the more polar N-oxide.[4] Successful extraction protocols must account for the polarity of both forms. Generally, polar solvents or acidified aqueous solutions are employed to efficiently extract both PAs and their N-oxides.[2][5]
Key steps in the extraction process typically involve:
-
Sample Preparation: Grinding or homogenizing dried plant material to increase the surface area for solvent penetration.[2]
-
Extraction: Employing a suitable solvent and extraction technique to solubilize the target alkaloids.
-
Clean-up/Purification: Removing interfering substances such as fats, chlorophyll, and other secondary metabolites to obtain a cleaner extract for analysis.[4]
Data Presentation: Comparison of Extraction Solvents and Methods
The choice of extraction solvent and method significantly impacts the yield of this compound. The following table summarizes quantitative data from various studies on PA extraction, providing a comparative overview of different approaches.
| Plant Material | Extraction Method | Solvent System | This compound Yield/Recovery | Reference |
| Generic PA-containing plants | Maceration | 25% Methanol (B129727) in 2% Formic Acid | Not specified for this compound | [2] |
| Tea Samples | Solid-Phase Extraction | 0.05 M Sulfuric Acid in 50% Methanol | High recovery for various PAs | [6] |
| Generic PA-containing plants | Solid-Liquid Extraction | 70% Methanol in H₂O with 2% Formic Acid | Not specified for this compound | [2] |
| Generic PA-containing plants | Solid-Liquid Extraction | Acetonitrile (B52724):Water (75:25, v/v) with 0.5% Formic Acid | Not specified for this compound | [2] |
| Senecio vulgaris | Maceration followed by acid-base partitioning | Ethanol, 5% Hydrochloric Acid, Chloroform (B151607) | Qualitative isolation | [7] |
Experimental Protocols
Protocol 1: Acidified Methanol Extraction for this compound and its N-oxide
This protocol is a widely applicable method for the simultaneous extraction of this compound and its N-oxide form from dried plant material.
Materials:
-
Dried and powdered plant material
-
Methanol (MeOH)
-
Formic Acid (FA) or Sulfuric Acid (H₂SO₄)
-
Deionized water
-
Rotary evaporator
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or MCX)
-
Ammonia (B1221849) solution
-
Acetonitrile (ACN)
Procedure:
-
Sample Preparation: Weigh 1-5 g of finely ground plant material into an Erlenmeyer flask.
-
Extraction Solvent Preparation: Prepare a solution of 50-70% methanol in water, acidified with either 0.05 M H₂SO₄ or 2% formic acid.[2][6]
-
Extraction:
-
Add 50 mL of the extraction solvent to the plant material.
-
Macerate for 12-24 hours at room temperature with occasional shaking, or perform ultrasound-assisted extraction for 30-60 minutes.
-
Alternatively, use a Soxhlet extractor for 4-6 hours.[8]
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the plant residue twice more with the same volume of solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Acid-Base Partitioning (Optional Clean-up):
-
Dissolve the crude extract in 5% hydrochloric acid (pH 2).[7]
-
Wash the acidic solution with an equal volume of chloroform or dichloromethane (B109758) three times to remove fats and chlorophyll.[4][7]
-
Adjust the pH of the aqueous layer to 9-10 with a concentrated ammonia solution.[7]
-
Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane three times.
-
Combine the organic layers and evaporate to dryness.
-
-
Solid Phase Extraction (SPE) Clean-up:
-
Condition an SPE cartridge (e.g., Oasis MCX) with methanol followed by water.[5][6]
-
Dissolve the dried extract from step 4 or 5 in the appropriate loading buffer and apply it to the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the PAs with methanol, followed by 2.5-5% ammonia in methanol to elute the N-oxides.[2][5]
-
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., methanol or mobile phase for LC-MS).
Protocol 2: QuEChERS-based Extraction for Rapid Screening
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is suitable for rapid screening of this compound in a large number of samples.
Materials:
-
Homogenized plant material
-
Acetonitrile (ACN)
-
Water
-
Magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl) or Sodium acetate (B1210297) (CH₃COONa)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB)
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 1-5 g of homogenized fresh or dried plant material into a 50 mL centrifuge tube.
-
Extraction:
-
Centrifugation: Centrifuge the tube at 3000-4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Clean-up:
-
Take an aliquot of the upper acetonitrile layer and transfer it to a 2 mL or 15 mL centrifuge tube containing a d-SPE mixture (e.g., MgSO₄, PSA, and C18 or GCB).[2]
-
Vortex for 30 seconds.
-
-
Final Centrifugation and Analysis:
-
Centrifuge at high speed for 5 minutes.
-
Collect the supernatant, filter if necessary, and inject it into an analytical instrument (e.g., LC-MS/MS).
-
Mandatory Visualizations
Experimental Workflow for this compound Extraction
Caption: General workflow for the extraction and purification of this compound.
Logical Relationships in this compound Extraction
Caption: Interplay of parameters affecting this compound extraction outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.up.ac.za [repository.up.ac.za]
- 5. uvadoc.uva.es [uvadoc.uva.es]
- 6. Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction [mdpi.com]
- 7. phytojournal.com [phytojournal.com]
- 8. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review [mdpi.com]
Application Note: Quantitative Analysis of Otosenine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantitative analysis of Otosenine, a pyrrolizidine (B1209537) alkaloid (PA), in plant extracts using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. The protocol provides comprehensive procedures for sample preparation, including solid-phase extraction (SPE) for sample clean-up, and detailed HPLC method parameters. Method validation, following the International Council for Harmonisation (ICH) guidelines, is also outlined to ensure the accuracy and precision of the results. This guide is intended for researchers, scientists, and professionals in the fields of phytochemistry, natural product chemistry, and drug development.
Introduction
This compound is a pyrrolizidine alkaloid found in various plant species, particularly within the Senecio and Jacobaea genera of the Asteraceae family.[1] PAs are a class of secondary metabolites known for their potential hepatotoxicity, making their identification and quantification in plant-derived products, such as herbal medicines and food supplements, a critical aspect of quality control and safety assessment.[2][3] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of phytochemicals in complex mixtures like plant extracts.[4][5] This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-UV system.
Experimental
Reagents and Materials
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (deionized or Milli-Q), Formic acid (analytical grade).
-
Standards: this compound analytical standard (≥98% purity).
-
Chemicals: Sulfuric acid (0.05 M), Ammonia (B1221849) solution.
-
Solid-Phase Extraction (SPE): Strong cation exchange (SCX) cartridges.
-
Filters: 0.22 µm syringe filters (hydrophilic PTFE or similar).
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. Data acquisition and processing should be performed using appropriate chromatography software.
Chromatographic Conditions
The following HPLC conditions are recommended and should be optimized as necessary:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 220 nm |
Note: The gradient can be adjusted to achieve optimal separation from other co-eluting compounds in the specific plant matrix.
Protocols
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
Plant Sample Preparation
The following protocol is a general guideline for the extraction of PAs from plant material.[3]
-
Homogenization: Weigh 2.0 g of dried and powdered plant material into a centrifuge tube.
-
Extraction: Add 20 mL of 0.05 M sulfuric acid. Sonicate for 15 minutes at room temperature, followed by centrifugation at 3800 x g for 10 minutes.[3]
-
Repeat Extraction: Decant the supernatant. Add another 20 mL of 0.05 M sulfuric acid to the plant residue, repeat the sonication and centrifugation steps.
-
Combine and Neutralize: Combine the supernatants from both extractions. Adjust the pH to approximately 7 with an ammonia solution.[3]
-
Filtration: Pass the neutralized extract through a folded filter paper. An aliquot of this filtrate is used for the SPE cleanup.[3]
Solid-Phase Extraction (SPE) Cleanup
SPE is crucial for removing interfering matrix components.[6][7]
-
Conditioning: Condition an SCX SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Sample Loading: Load 10 mL of the filtered, neutralized plant extract onto the cartridge.
-
Washing: Wash the cartridge with 2 x 5 mL of water to remove polar impurities.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes.
-
Elution: Elute the this compound and other PAs from the cartridge with 2 x 5 mL of a 2.5% ammonia solution in methanol.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of the initial mobile phase.[7]
-
Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.
| Parameter | Specification |
| Specificity | The peak for this compound should be well-resolved from other components in the plant extract. Peak purity should be confirmed using a DAD detector. |
| Linearity | A linear relationship between the peak area and concentration should be established over the range of 0.1-20 µg/mL. The correlation coefficient (r²) should be > 0.999. |
| Precision | Repeatability (Intra-day): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be < 2%.Intermediate Precision (Inter-day): Repeat the analysis on different days. The RSD should be < 2%. |
| Accuracy | Determined by a recovery study. Spike a blank plant matrix with known concentrations of this compound at three levels (low, medium, high). The recovery should be within 98-102%. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. Determined based on a signal-to-noise ratio of 10:1. |
| Robustness | Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min). The results should remain unaffected. |
Data Presentation
The quantification of this compound in plant extracts should be reported in a clear, tabular format. The following table is an example of how to present such data.
Table 1: Example Quantitative Results for this compound in Senecio spp. Extracts
| Plant Species | Plant Part | This compound Content (µg/g of dry weight) | % RSD (n=3) |
| Senecio vulgaris | Leaves | 15.4 | 1.8 |
| Senecio jacobaea | Flowers | 28.9 | 1.5 |
| Senecio vernalis | Whole Plant | 8.2 | 2.1 |
Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
Visualization of Workflow
The logical flow of the analytical process, from sample collection to data analysis, is a critical component of a standardized protocol.
Caption: Experimental workflow for this compound analysis.
Conclusion
The described HPLC-UV method provides a reliable and validated approach for the quantitative determination of this compound in plant extracts. Proper sample preparation, including solid-phase extraction, is essential for achieving accurate and reproducible results by minimizing matrix interference. This application note serves as a comprehensive guide for quality control laboratories and research institutions working with plant materials containing pyrrolizidine alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journalbji.com [journalbji.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: Sensitive and Selective Determination of Otosenine using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otosenine is a member of the otonecine-type class of pyrrolizidine (B1209537) alkaloids (PAs), natural phytotoxins found in numerous plant species worldwide. Due to their hepatotoxic, genotoxic, and carcinogenic properties, the detection of PAs like this compound in food, herbal products, and animal feed is of critical importance for consumer safety and regulatory compliance.[1][2][3] This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of this compound. The protocol provides a comprehensive workflow, from sample extraction and purification to optimized instrument parameters for selective and reliable detection at trace levels.
Introduction
Pyrrolizidine alkaloids (PAs) are secondary metabolites produced by thousands of plant species, often contaminating agricultural crops, which can lead to their entry into the human food chain through grains, honey, milk, and herbal supplements.[3][4] PAs containing a 1,2-unsaturated necine base, such as this compound, are of particular concern.[3][5] These compounds undergo metabolic activation in the liver by cytochrome P450 (CYP450) enzymes to form highly reactive pyrrolic esters.[3] These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to acute and chronic liver injury, including hepatic sinusoidal obstruction syndrome (HSOS), cirrhosis, and cancer.[3][4]
Given the severe health risks, regulatory bodies have established stringent limits for PA content in various commodities. Consequently, highly sensitive and selective analytical methods are required for accurate quantification. LC-MS/MS has become the gold standard for this purpose due to its exceptional sensitivity, selectivity, and robustness in complex matrices.[6] This document provides a detailed protocol for the determination of this compound, adaptable for various sample types.
Mechanism of this compound-Induced Hepatotoxicity
The toxicity of this compound is initiated by its metabolic activation in the liver. The pathway involves enzymatic conversion to a reactive metabolite that can either be detoxified or cause cellular damage.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of this compound from a solid matrix (e.g., animal feed, herbal material). Modifications may be necessary for liquid matrices like milk or honey.
1. Sample Preparation and Extraction
The goal of sample preparation is to efficiently extract PAs from the matrix and remove interfering components. A common approach involves acidic extraction followed by solid-phase extraction (SPE) cleanup.
Methodology:
-
Homogenization: Weigh 1-5 g of the homogenized sample into a polypropylene (B1209903) centrifuge tube.
-
Extraction: Add 20-40 mL of 0.05 M sulfuric acid. Shake vigorously for 1-2 hours.[1]
-
Centrifugation: Centrifuge the mixture at 4,000-10,000 rpm for 10 minutes.[4] Filter the supernatant.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Pre-condition a cation exchange SPE cartridge (e.g., Oasis MCX) with methanol (B129727) followed by 0.05 M sulfuric acid.[2]
-
Loading: Load the filtered extract onto the cartridge.
-
Washing: Wash the cartridge sequentially with water and methanol to remove impurities.[2]
-
Elution: Elute the PAs with an ammoniated organic solvent mixture. A common eluent is 6 mL of a solution containing ethyl acetate, methanol, and acetonitrile (B52724) (e.g., 80:10:10 v/v/v) with 1-5% ammonium (B1175870) hydroxide.[2]
-
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.[2]
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 0.5-1.0 mL) of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid).[2]
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.[1]
2. LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
Table 1: Suggested LC-MS/MS Instrumental Parameters
| Parameter | Typical Setting |
|---|---|
| Liquid Chromatography | |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 5-10% B, ramp to 50-95% B over 10-15 min, hold, and re-equilibrate. |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+)[7] |
| Capillary Voltage | 2500 - 4000 V |
| Nebulizer Gas | Nitrogen |
| Gas Temperature | 300 - 350°C |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound: The selection of precursor and product ions is crucial for selectivity. For this compound (C₂₀H₂₇NO₇, Molecular Weight: 397.43 g/mol ), the protonated molecule [M+H]⁺ is selected as the precursor ion. Product ions are generated via collision-induced dissociation (CID).
Table 2: Representative MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
|---|
| this compound | 398.2 | To be determined empirically | To be determined empirically | To be optimized |
Note: The optimal product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer. Otonecine-type PAs are known to produce characteristic fragments.[5]
Quantitative Performance
Method validation should be performed to determine the quantitative performance characteristics according to established guidelines. The following table summarizes typical performance data for PA analysis.
Table 3: Summary of Quantitative Performance Data for PA Analysis
| Parameter | Typical Range | Description |
|---|---|---|
| Linearity (R²) | > 0.99 | The coefficient of determination for the calibration curve, indicating the linearity of the response over the concentration range. |
| Limit of Detection (LOD) | 0.005 - 0.5 µg/kg | The lowest concentration of the analyte that can be reliably distinguished from the background noise (Signal-to-Noise ratio ≈ 3).[8][9] |
| Limit of Quantification (LOQ) | 0.01 - 2.5 µg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy (Signal-to-Noise ratio ≈ 10).[4][8][9] |
| Recovery (%) | 65 - 120% | The percentage of the known amount of analyte recovered from the sample matrix after the entire analytical procedure.[1][4] |
| Repeatability (RSDr %) | < 15% | The precision of the method under the same operating conditions over a short interval of time, expressed as the relative standard deviation.[1][9] |
Values are representative for the analysis of various pyrrolizidine alkaloids in different matrices and should be established specifically for this compound in the matrix of interest.[1][4][9]
Conclusion
The LC-MS/MS method described provides a highly sensitive and selective tool for the quantification of the hepatotoxic pyrrolizidine alkaloid this compound. The combination of a robust sample preparation protocol involving acidic extraction and SPE cleanup with optimized LC-MS/MS parameters in MRM mode allows for detection at levels relevant to food safety and regulatory standards. Proper method validation is essential to ensure accurate and reliable results for the protection of human and animal health.
References
- 1. [PDF] Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism | Semantic Scholar [semanticscholar.org]
- 2. Identification of Toxic Pyrrolizidine Alkaloids and Their Common Hepatotoxicity Mechanism [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Hepatotoxicity of Pyrrolizidine Alkaloid Compound Intermedine: Comparison with Other Pyrrolizidine Alkaloids and Its Toxicological Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. lcms.cz [lcms.cz]
- 7. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Otosenine Cytotoxicity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins found in numerous plant species.[1] PAs are known for their potential hepatotoxicity, carcinogenicity, and genotoxicity, primarily after metabolic activation in the liver.[1][2] The cytotoxicity of PAs is closely linked to their chemical structure, particularly the nature of the necine base (e.g., retronecine, otonecine).[1][3] this compound, being an otonecine-type PA, is of significant interest in toxicological studies.[1] This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of this compound using established cell-based assays.
Key In Vitro Cytotoxicity Assays
Several robust and well-established in vitro assays can be employed to determine the cytotoxic effects of this compound. These assays measure different cellular endpoints, providing a comprehensive understanding of the compound's toxic potential. The most common assays include:
-
MTT Assay: A colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][4]
-
LDH Release Assay: A colorimetric assay that quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[5]
-
Apoptosis Assays: A suite of assays designed to detect the characteristic markers of programmed cell death (apoptosis), such as changes in mitochondrial membrane potential and caspase activation.[6][7]
Data Presentation: Cytotoxicity of Pyrrolizidine Alkaloids
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the cytotoxic effects of other structurally related pyrrolizidine alkaloids, which can serve as a reference for expected potency. The half-maximal inhibitory concentration (IC50) and the concentration causing 20% inhibition (IC20) are common metrics used to quantify cytotoxicity.[2][3]
Table 1: IC20 Values of Pyrrolizidine Alkaloids in HepG2 Cells (MTT Assay)
| Pyrrolizidine Alkaloid | Type | IC20 (mM) |
| Clivorine | Otonecine | 0.013 ± 0.004 |
| Retrorsine | Retronecine | 0.27 ± 0.07 |
| Platyphylline | Platyphylline | 0.85 ± 0.11 |
Data sourced from a study on the assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model.[3]
Table 2: IC20 Values of Pyrrolizidine Alkaloids in HepG2 Cells (BrdU Incorporation Assay)
| Pyrrolizidine Alkaloid | Type | IC20 (mM) |
| Clivorine | Otonecine | 0.066 ± 0.031 |
| Retrorsine | Retronecine | 0.19 ± 0.03 |
| Platyphylline | Platyphylline | 1.01 ± 0.40 |
Data sourced from a study on the assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model.[3]
Table 3: IC50 Values of Various Pyrrolizidine Alkaloids in Different Cell Lines
| Pyrrolizidine Alkaloid | Cell Line | Assay | IC50 (µM) |
| Lasiocarpine | Hepatic | MTT/LDH | > Lasiocarpine showed the greatest cytotoxicity among the tested PAs. |
| Riddelliine | Hepatic | MTT/LDH | - |
| Heliotrine | Hepatic | MTT/LDH | - |
| Seneciphylline | Hepatic | MTT/LDH | - |
| Senecionine | Hepatic | MTT/LDH | - |
Qualitative comparison from a review on the toxic effects of pyrrolizidine alkaloids.[1]
Experimental Protocols
MTT Cell Viability Assay
Principle: This assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) product by metabolically active cells.[2] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[2][4]
Materials:
-
Selected cell line (e.g., HepG2, HepaRG)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent used for this compound) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Following the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
LDH Cytotoxicity Assay
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[5] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[5]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
LDH assay kit (containing LDH reaction mixture, lysis solution, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis solution).
-
Incubate the plate for the desired exposure period.
-
After incubation, carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 30 minutes), protected from light.
-
Add the stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.
Apoptosis Assays
Principle: A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis.[8] This assay uses a cationic fluorescent dye, such as JC-1, that accumulates in healthy mitochondria and forms aggregates that emit red fluorescence. In apoptotic cells with a collapsed MMP, the dye remains in the cytoplasm as monomers and emits green fluorescence.[9]
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
JC-1 dye solution
-
FCCP or CCCP (as a positive control for MMP depolarization)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed and treat cells with this compound as previously described.
-
After the treatment period, add the JC-1 dye solution to each well and incubate under the conditions specified by the manufacturer (e.g., 30 minutes at 37°C).
-
Measure the fluorescence intensity for both red (aggregates) and green (monomers) channels using a fluorescence microplate reader or flow cytometer.
-
The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies MMP depolarization and an early apoptotic event.
Principle: The activation of executioner caspases, particularly caspase-3, is a key event in the apoptotic cascade.[7][10] This assay utilizes a specific caspase-3 substrate that is conjugated to a colorimetric or fluorometric reporter. Upon cleavage by active caspase-3, the reporter is released, and the resulting signal can be quantified.
Materials:
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3 activity assay kit
-
Microplate reader (colorimetric or fluorometric)
Protocol:
-
Seed and treat cells with this compound.
-
After treatment, lyse the cells according to the kit's protocol to release the cellular contents, including active caspases.
-
Add the caspase-3 substrate to the cell lysates.
-
Incubate at 37°C for the recommended time.
-
Measure the absorbance or fluorescence of the cleaved reporter molecule using a microplate reader.
-
An increase in the signal indicates an increase in caspase-3 activity.
Visualization of Experimental Workflows and Signaling Pathways
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound-induced apoptosis signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay Kit (I) | Cell Signaling Technology [cellsignal.com]
- 10. Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Studies on Otosenine Toxicity in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a pyrrolizidine (B1209537) alkaloid (PA) of the otonecine (B3428663) type, a class of natural toxins found in various plant species. Otonecine-type PAs are known for their significant hepatotoxicity, which is a major concern for human and animal health due to the potential contamination of food, animal feed, and herbal remedies.[1][2] The toxicity of these alkaloids is primarily mediated by their metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage, and organ toxicity.[3][4] All PAs with a 1,2 double bond in their structure, including this compound, are associated with toxic effects.[1] This document provides detailed application notes and protocols for conducting in vivo toxicity studies of this compound in animal models, based on established methodologies for related pyrrolizidine alkaloids.
Data Presentation: Quantitative Toxicity Data
Due to a lack of specific in vivo toxicity data for this compound, this table summarizes predicted toxicity and data from studies on other relevant pyrrolizidine alkaloids to provide a comparative overview.
| Compound/Class | Animal Model | Route of Administration | LD50 | Key Findings & Citations |
| This compound (Predicted) | Rodent | Oral | Low | Predicted to have low LD50 and be hepatotoxic.[2] |
| Senkirkine (Otonecine-type) | Rat (Fischer F-344/DuCrl) | Oral (gavage) | Not determined (28-day study) | Doses up to 3.3 mg/kg body weight administered daily for 28 days. Showed induction of DNA damage response in the liver.[5] |
| Retrorsine (Retronecine-type) | Rat | Not specified | Not specified | Known to induce tumors in experimental animals.[1] |
| Monocrotaline (Retronecine-type) | Mouse | Intraperitoneal | Example dose: 400 mg/kg | Used as a model compound for studying PA-induced toxicity.[6] |
| General Pyrrolizidine Alkaloids | Cattle, Horses, Pigs | Oral (ingestion of plants) | Varies | Susceptible to chronic toxicosis leading to hepatic failure.[7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound toxicity in vivo. These protocols are adapted from studies on other pyrrolizidine alkaloids and should be optimized for this compound-specific studies.
Protocol 1: Acute Oral Toxicity Assessment (LD50 Determination)
This protocol is based on the up-and-down procedure (UDP) for acute toxicity measurement, which is a method to estimate the LD50 with a reduced number of animals.[8]
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration in rodents (e.g., Swiss albino mice or Sprague Dawley rats).
Materials:
-
This compound (of known purity)
-
Vehicle for administration (e.g., sterile saline, corn oil)
-
Oral gavage needles
-
Experimental animals (e.g., male and female Swiss albino mice, 6-8 weeks old)
-
Standard laboratory animal housing and diet
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.[6]
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Subsequent dilutions should be made to achieve the desired dose concentrations.
-
Initial Dosing: Based on in silico predictions of low LD50, start with a conservative initial dose (e.g., 20 mg/kg).[2][8] Administer the dose to a single animal via oral gavage.
-
Observation: Observe the animal for signs of toxicity and mortality at regular intervals for the first 24 hours and then daily for 14 days.[9] Signs of toxicity may include changes in behavior, respiration, and physical appearance.[9]
-
Sequential Dosing:
-
If the animal survives, the next animal receives a higher dose (e.g., by a factor of 1.6 to 3.2).[8]
-
If the animal dies, the next animal receives a lower dose.
-
-
Stopping Criteria: Continue the procedure until a stopping rule is met, as defined by the UDP guidelines (e.g., a specified number of reversals in outcome).[8]
-
LD50 Calculation: Calculate the LD50 and its confidence interval using appropriate statistical software designed for the UDP method.[8]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study to examine for any visible organ abnormalities.
Protocol 2: Subacute Hepatotoxicity Study
This protocol is adapted from a 28-day oral toxicity study of various PAs, including the otonecine-type PA senkirkine, in rats.[5]
Objective: To evaluate the potential hepatotoxicity of this compound following repeated oral administration over 28 days in rats.
Materials:
-
This compound
-
Vehicle for administration
-
Oral gavage needles
-
Male Fischer 344 rats (6-8 weeks old)
-
Equipment for blood collection and serum biochemical analysis
-
Materials for histopathology (formalin, paraffin, microtome, stains)
Procedure:
-
Animal Acclimatization and Grouping: Acclimate rats for one week. Randomly assign animals to a control group and at least three treatment groups (e.g., low, mid, and high dose). A group size of 5-10 animals is recommended.
-
Dosing: Administer this compound daily by oral gavage for 28 consecutive days. The control group receives the vehicle only. Dose selection should be based on the acute toxicity data, aiming for doses that do not cause acute mortality but may induce subacute toxicity (e.g., 0.1, 1.0, and 3.3 mg/kg body weight).[5]
-
Clinical Observations: Record clinical signs of toxicity, body weight, and food consumption daily.
-
Sample Collection (Day 29):
-
Euthanize the animals.
-
Collect blood via cardiac puncture for serum analysis of liver function markers (e.g., Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)).[6]
-
Perform a gross examination of all organs.
-
Collect the liver and weigh it.
-
-
Histopathology:
-
Fix a section of the liver in 10% neutral buffered formalin.[6]
-
Process the fixed tissue, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
A pathologist should blindly evaluate the slides for evidence of liver injury, such as hepatocyte necrosis, inflammation, cholestasis, and fibrosis.[10][11]
-
Visualization of Signaling Pathways and Workflows
Metabolic Activation and Toxicity Pathway of this compound
Caption: Metabolic activation of this compound leading to hepatotoxicity.
Experimental Workflow for Subacute Toxicity Study
Caption: Workflow for a 28-day subacute oral toxicity study.
Signaling Pathways in PA-Induced Liver Injury
The precise signaling pathways activated by this compound in vivo are not well-documented. However, studies on other PAs and related toxins suggest the involvement of stress-activated protein kinase pathways.
Caption: Putative signaling pathways in PA-induced hepatotoxicity.
References
- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxic pyrrolizidine alkaloids induce DNA damage response in rat liver in a 28-day feeding study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pyrrolizidine Alkaloidosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 8. d-nb.info [d-nb.info]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. focusontoxpath.com [focusontoxpath.com]
- 11. Hepatic Histological Findings in Suspected Drug-Induced Liver Injury: Systematic Evaluation and Clinical Associations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Otosenine in Herbal Samples using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otosenine is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by numerous plant species, primarily belonging to the Asteraceae, Boraginaceae, and Fabaceae families.[1][2] These compounds are a concern for human health due to their potential hepatotoxicity, genotoxicity, and carcinogenicity.[3][4] Contamination of herbal medicines, teas, and other plant-derived products with PAs like this compound poses a significant safety risk.[1][5] Therefore, robust and sensitive analytical methods for the accurate quantification of this compound in herbal matrices are crucial for quality control and risk assessment in the pharmaceutical and food industries.
This application note provides a detailed protocol for the quantification of this compound in herbal samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS has become the preferred technique for PA analysis due to its high selectivity, sensitivity, and ability to analyze complex mixtures.[5][6]
Experimental Workflow
Caption: Experimental workflow for this compound quantification in herbal samples.
Materials and Reagents
-
Solvents: Acetonitrile, Methanol, Water (LC-MS grade)
-
Acids: Formic acid
-
Bases: Ammonia (B1221849), Triethylamine
-
Standards: Certified reference material of this compound
-
SPE Cartridges: Strong Cation Exchange (SCX) cartridges
-
Filters: 0.22 µm syringe filters
Equipment
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Solid-phase extraction manifold
Detailed Experimental Protocol
Standard Solution Preparation
Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol. From the stock solution, prepare a series of working standard solutions by serial dilution with the initial mobile phase composition. These will be used to construct the calibration curve.
Sample Preparation
-
Homogenization: Grind the dried herbal sample into a fine, homogenous powder.[7]
-
Extraction:
-
Weigh 1.0 g of the homogenized sample into a centrifuge tube.
-
Add 10 mL of an extraction solvent (e.g., 50% methanol in water with 0.1% formic acid).
-
Vortex thoroughly and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[8]
-
Collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.
-
-
Solid-Phase Extraction (SPE) Clean-up:
-
Condition an SCX SPE cartridge with methanol followed by acidified water.
-
Load the combined extract onto the cartridge.
-
Wash the cartridge with water and then methanol to remove interferences.
-
Elute the this compound with 5 mL of 5% ammonia in methanol.[4]
-
-
Final Sample Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[9]
-
Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.[9]
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.[9]
-
Flow Rate: 0.3 mL/min.[9]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40°C.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analyte.
Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The specific MRM transitions for this compound need to be determined by infusing a standard solution. For this compound (C₂₀H₂₇NO₇), the precursor ion would be [M+H]⁺. Characteristic product ions should be selected for quantification and confirmation. This compound is an otonecine-type PA, which often show characteristic fragment ions at m/z 150 and 168.[10]
Data Analysis and Quantification
Quantification is typically performed using an external calibration curve constructed from the analysis of the working standard solutions. To compensate for matrix effects, it is highly recommended to use matrix-matched calibration curves. The concentration of this compound in the herbal sample is calculated from the calibration curve and expressed in ng/g or µg/kg.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of pyrrolizidine alkaloids in various matrices, which can be expected for an optimized this compound method.
| Parameter | Typical Value Range | Reference(s) |
| Linearity (R²) | > 0.99 | [11][12] |
| Limit of Detection (LOD) | 0.015 - 0.75 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.05 - 8.5 ng/g (µg/kg) | [3][9] |
| Recovery | 65% - 115% | [3][4][9] |
| Precision (RSD%) | < 15% | [3][4] |
Conclusion
The described LC-MS/MS method provides a robust and sensitive protocol for the quantification of this compound in herbal samples. Adherence to this protocol, including proper sample preparation and the use of matrix-matched calibration, is essential for obtaining accurate and reliable results. This will aid in ensuring the safety and quality of herbal products for consumers.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review | Semantic Scholar [semanticscholar.org]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bfr.bund.de [bfr.bund.de]
- 9. shimadzu.com [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-MS/MS Method for the Detection of Selected Toxic Metabolites Produced by Penicillium spp. in Nuts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of Toxic Pyrrolizidine Alkaloids in Traditional Chinese Herbal Medicines by UPLC-MS/MS and Accompanying Risk Assessment for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Otosenine Research
This document provides detailed application notes and protocols for the analytical standardization of Otosenine, a pyrrolizidine (B1209537) alkaloid found in several plant species.[1] These guidelines are intended for researchers, scientists, and professionals involved in natural product chemistry, toxicology, and drug development. Adherence to standardized methods is crucial for ensuring the accuracy, reproducibility, and comparability of research findings.
Physicochemical Properties and Reference Standards
This compound (C₁₉H₂₇NO₇) is a macrocyclic otonecine-type pyrrolizidine alkaloid.[2][3] Accurate analytical research begins with a well-characterized reference standard. While specific commercial standards for this compound may be limited, it is essential to procure standards with the highest possible purity, confirmed by techniques such as NMR and MS.[4] The fundamental properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₇NO₇ | [1][2][5] |
| Molecular Weight | 381.42 g/mol | [1][2] |
| Exact Mass | 381.178752 g/mol | [1][5] |
| IUPAC Standard InChIKey | CZQLULNMKQAIQL-LYYLRIMKSA-N | [5] |
| CAS Registry Number | 60102-37-6 |[5] |
Chromatographic Analysis: HPLC and UHPLC Methods
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is the "gold standard" for the analysis of pyrrolizidine alkaloids (PAs) due to its reliability and high sensitivity.[6] Ultra-high-performance liquid chromatography (UHPLC) offers improved resolution and faster analysis times.
This protocol outlines a general method for the separation of PAs, which can be optimized for this compound.
-
Standard Preparation:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Inject 5-10 µL of the prepared sample or standard into the HPLC/UHPLC system.[4][7]
-
Perform the separation using a C18 or similar reversed-phase column.[4][8]
-
Employ a gradient elution program with a mobile phase consisting of an aqueous component (A) and an organic component (B), both typically containing a modifier like formic acid to improve peak shape.[4][8]
-
Monitor the elution profile using a DAD/UV detector at approximately 220 nm or proceed directly to MS detection.[4]
-
-
Data Analysis:
-
Identify the this compound peak by comparing its retention time with that of the reference standard.
-
For quantitative analysis, construct a calibration curve by plotting the peak area against the concentration of the prepared standards.[4]
-
The following table summarizes common starting parameters for PA analysis.
Table 2: Typical HPLC/UHPLC Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Typical Value | Source |
|---|---|---|
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | [4][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | [4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | [4] |
| Flow Rate | 0.5 - 1.0 mL/min | [4] |
| Column Temperature | 30 - 40 °C | [4][9] |
| Injection Volume | 5 - 10 µL | [4][7] |
| Detection | DAD/UV (220 nm) or MS/MS | [4] |
| Gradient Example | 10% B to 90% B over 15-20 minutes |[4] |
Caption: Workflow for this compound analysis using HPLC/UHPLC.
Mass Spectrometry (MS) Analysis
MS, especially tandem MS (MS/MS), provides high specificity and sensitivity for the identification and quantification of this compound.[6][10] Analysis is typically performed in positive electrospray ionization (ESI) mode.[7]
-
System Setup:
-
Couple the outlet of the HPLC/UHPLC system to the ESI source of the mass spectrometer.[10]
-
Optimize MS parameters using a solution of the this compound reference standard. Set the instrument to positive ion mode (ESI+).[7] Key parameters to optimize include capillary temperature, source voltage, and gas flows.[7][10]
-
-
Data Acquisition:
-
Perform a full scan (MS1) to determine the precursor ion of this compound, which will be the protonated molecule [M+H]⁺ (m/z 382.18).[1]
-
Develop a Multiple Reaction Monitoring (MRM) or product ion scan method. Select the precursor ion (m/z 382.18) for fragmentation.
-
Identify characteristic product ions (fragments) in the MS/MS spectrum. For otonecine-type PAs, characteristic fragment ions are observed at m/z 122, 150, and 168.[10][11]
-
-
Data Analysis:
-
Confirm the identity of this compound in samples by matching the retention time and the fragmentation pattern with the reference standard.
-
For quantification, use the area of the most abundant and specific fragment ion transition (e.g., 382.18 → specific fragment).
-
Table 3: Mass Spectrometry Parameters for this compound Detection
| Parameter | Typical Value | Source |
|---|---|---|
| Ionization Mode | ESI Positive (ESI+) | [1][7] |
| Precursor Ion [M+H]⁺ | m/z 382.18 | [1] |
| Characteristic Fragments | m/z 122, 150, 168 (for otonecine-type PAs) | [10][11] |
| Capillary Temperature | ~300-325 °C | [7][10] |
| Source Voltage | ~3.5-5.0 kV | [7][10] |
| Collision Gas | Argon or Nitrogen | N/A |
| Acquisition Mode | Full Scan, Product Ion Scan, or MRM |[7] |
Caption: Characteristic fragmentation of otonecine-type alkaloids.
NMR Spectroscopy Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of natural products like this compound.[12] It is essential for confirming the identity and purity of a reference standard.
-
Sample Preparation:
-
Dissolve an accurately weighed amount (typically 1-5 mg) of the purified this compound sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD).
-
Transfer the solution to a clean NMR tube.
-
-
Data Acquisition:
-
Acquire standard 1D NMR spectra: ¹H NMR and ¹³C NMR.[12]
-
To aid in complete structural assignment, acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
-
Data Analysis:
While a complete, assigned spectrum requires dedicated analysis, some data is available.
Table 4: NMR Spectroscopic Data for this compound
| Nucleus | Data Type | Details | Source |
|---|---|---|---|
| ¹³C NMR | Chemical Shifts | A dataset of ¹³C chemical shifts is available in the SpectraBase database. | [5] |
| ¹H and ¹³C NMR | General | The total assignment for the necine base of otonecine-type alkaloids has been performed and published. |[12] |
Caption: Workflow for this compound structure elucidation via NMR.
Quantitative Method Validation
For any quantitative analysis, the analytical method must be validated to ensure it is reliable, reproducible, and fit for purpose.[13]
Table 5: Method Validation Parameters for Quantitative Analysis of PAs
| Parameter | Description | Typical Acceptance Criteria | Source |
|---|---|---|---|
| Linearity (R²) | Establishes the relationship between concentration and instrument response. | R² > 0.99 | [14] |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Signal-to-Noise Ratio (S/N) ≥ 3 | [13] |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10 | [13][15] |
| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking a blank matrix. | Typically 70-120% recovery | [13] |
| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as Relative Standard Deviation (RSD). | RSD < 15% |[13] |
Application in Biological Activity Research
Understanding the mechanism of action of this compound requires investigating its effects on cellular signaling pathways. While the specific pathways modulated by this compound are not yet fully elucidated, alkaloids are known to influence central regulators of cell growth and stress responses, such as the TOR or Akt/GSK3β signaling pathways.[16][17]
The following diagram illustrates a generic cell signaling pathway that is often implicated in cellular responses to toxic compounds. This serves as a potential starting point for investigating the biological effects of this compound.
Caption: Hypothetical Akt/mTOR pathway for this compound research.
References
- 1. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis by HPLC-MS2 of the pyrrolizidine alkaloid adonifoline in Senecio scandens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Genomic Identification of the TOR Signaling Pathway as a Target of the Plant Alkaloid Antofine in the Phytopathogen Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols for the Purification of Isolated Otosenine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Otosenine is a pyrrolizidine (B1209537) alkaloid identified in various plant species of the Senecio genus[1]. As a member of this class of compounds, it is of interest for toxicological and pharmacological research. The purification of this compound from a crude plant extract is essential for accurate biological and chemical studies. These application notes provide a detailed overview of the techniques and protocols for the purification of isolated this compound, focusing on chromatographic methods and recrystallization. The protocols are designed to yield high-purity this compound suitable for downstream applications.
Data Presentation
A successful purification strategy for this compound typically involves a multi-step approach, starting from a crude plant extract and proceeding through several chromatographic and crystallization steps. The following tables summarize the expected outcomes at each stage of a representative purification protocol.
Table 1: Summary of a Multi-Step Purification Protocol for this compound
| Purification Step | Starting Material | Stationary Phase | Mobile Phase/Solvent | Expected Purity (%) | Expected Yield (%) |
| Initial Extraction | Dried Senecio Plant Material | N/A | Acidified Ethanol (B145695) | < 5 | > 90 (of total alkaloids) |
| Acid-Base Extraction | Crude Ethanolic Extract | N/A | Chloroform (B151607), Aqueous Acid, Base | 10-20 | 80-90 |
| Column Chromatography | Enriched Alkaloid Fraction | Silica (B1680970) Gel (60-120 mesh) | Gradient: Chloroform/Methanol (B129727) | 60-80 | 50-70 |
| Preparative HPLC | Partially Purified this compound | C18 Reverse Phase | Gradient: Acetonitrile (B52724)/Water | > 95 | 70-85 |
| Recrystallization | Crystalline this compound | N/A | Acetone (B3395972)/Hexane (B92381) | > 99 | 80-95 |
Table 2: Analytical Techniques for Purity Assessment of this compound
| Analytical Technique | Purpose | Key Parameters | Expected Outcome |
| Thin Layer Chromatography (TLC) | Monitoring reaction progress and column fractions | Silica gel plate, Chloroform:Methanol (9:1), Dragendorff's reagent | Single spot with consistent Rf value for pure fractions |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis | C18 column, Acetonitrile:Water gradient, UV detection at 215 nm[2] | Single sharp peak corresponding to this compound |
| Quantitative NMR (qNMR) | Absolute purity determination | Internal standard (e.g., maleic acid), Deuterated solvent (e.g., CDCl3) | Calculation of absolute purity based on integral ratios[3][4] |
| Mass Spectrometry (MS) | Molecular weight confirmation | Electrospray Ionization (ESI) | [M+H]+ ion corresponding to the molecular weight of this compound |
| Melting Point | Purity and identity confirmation | Calibrated melting point apparatus | Sharp melting point range consistent with literature values |
Experimental Protocols
The following protocols provide detailed methodologies for the purification of this compound from a crude plant extract.
Protocol 1: Extraction and Initial Purification of this compound from Plant Material
Objective: To extract and concentrate the total alkaloid fraction containing this compound from dried Senecio plant material.
Materials:
-
Dried and powdered Senecio plant material
-
Ethanol
-
Hydrochloric acid (1 M)
-
Ammonia (B1221849) solution (25%)
-
Chloroform
-
Sodium sulfate (B86663) (anhydrous)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Extraction: Macerate 1 kg of dried, powdered Senecio plant material in 5 L of ethanol acidified with 1 M HCl to a pH of 2.
-
Stir the mixture at room temperature for 24 hours.
-
Filter the mixture and collect the filtrate. Repeat the extraction process on the plant residue two more times.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Extraction: Dissolve the crude extract in 1 L of 1 M HCl.
-
Wash the acidic solution with 3 x 500 mL of chloroform in a separatory funnel to remove non-alkaloidal compounds. Discard the chloroform layers.
-
Adjust the pH of the aqueous layer to 9-10 with a 25% ammonia solution.
-
Extract the liberated alkaloids with 3 x 500 mL of chloroform.
-
Combine the chloroform extracts and dry over anhydrous sodium sulfate.
-
Filter and evaporate the chloroform under reduced pressure to yield the enriched total alkaloid fraction.
Protocol 2: Purification of this compound by Column Chromatography
Objective: To separate this compound from other alkaloids in the enriched fraction using silica gel column chromatography.
Materials:
-
Enriched total alkaloid fraction
-
Silica gel (60-120 mesh)
-
Chloroform
-
Methanol
-
Glass chromatography column
-
Fraction collector
-
TLC plates and developing chamber
-
Dragendorff's reagent for visualization
Procedure:
-
Column Packing: Prepare a slurry of 200 g of silica gel in chloroform and pour it into a glass column (5 cm diameter). Allow the silica gel to settle, ensuring a well-packed column without air bubbles.
-
Sample Loading: Dissolve 10 g of the enriched alkaloid fraction in a minimal amount of chloroform. Adsorb this solution onto 20 g of silica gel and dry it. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of chloroform and methanol.
-
Start with 100% chloroform.
-
Gradually increase the polarity by adding methanol in increments of 0.5% (e.g., 99.5:0.5, 99:1, 98.5:1.5... chloroform:methanol).
-
-
Fraction Collection: Collect fractions of 20 mL using a fraction collector.
-
TLC Analysis: Monitor the collected fractions by TLC.
-
Use a mobile phase of chloroform:methanol (9:1).
-
Spot each fraction on a TLC plate, develop the plate, and visualize the spots using Dragendorff's reagent.
-
-
Pooling and Concentration: Combine the fractions that show a single spot corresponding to the expected Rf value of this compound. Evaporate the solvent from the pooled fractions to obtain partially purified this compound.
Protocol 3: High-Purity Purification by Preparative HPLC
Objective: To achieve high-purity this compound using preparative reverse-phase HPLC.
Materials:
-
Partially purified this compound from column chromatography
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the partially purified this compound in the initial mobile phase (e.g., 10% acetonitrile in water). Filter the solution through a 0.45 µm filter.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, increase to 50% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 215 nm[2].
-
-
Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC.
-
Isolation: Combine the pure fractions and remove the solvents by lyophilization to obtain pure this compound.
Protocol 4: Recrystallization of this compound
Objective: To obtain highly crystalline, pure this compound.
Materials:
-
Purified this compound from preparative HPLC
-
Acetone
-
Hexane
-
Heating mantle
-
Erlenmeyer flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolution: Dissolve the purified this compound in a minimal amount of hot acetone in an Erlenmeyer flask.
-
Precipitation: Slowly add hexane to the hot solution until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals under vacuum to obtain pure, crystalline this compound.
Protocol 5: Purity Assessment by Quantitative NMR (qNMR)
Objective: To determine the absolute purity of the final this compound sample.
Materials:
-
Purified this compound
-
Internal standard (e.g., maleic acid, certified reference material)
-
Deuterated solvent (e.g., Chloroform-d, CDCl3)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the purified this compound and the internal standard into an NMR tube[3].
-
Add a known volume of the deuterated solvent.
-
NMR Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Process the spectrum, including phasing and baseline correction.
-
Purity Calculation: Integrate a well-resolved signal of this compound and a signal from the internal standard. Calculate the purity using the following formula[4]:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Mandatory Visualizations
Caption: Workflow for the purification of this compound.
Caption: Purity assessment at different purification stages.
References
- 1. Senecionine, Seneciphylline, Jacobine and this compound from Senecio cineraria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of pyrrolizidine alkaloids in different Senecio species using ultra-high performance supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application of Otosenine in Neurological Disease Research: A Review of the Evidence and Protocols for a Related Neuroprotective Compound
A Note on Otosenine: Initial investigations for "this compound" identified it as a pyrrolizidine (B1209537) alkaloid found in various plant species of the Senecio and Jacobaea genera[1][2][3]. The broader class of pyrrolizidine alkaloids is well-documented for its significant toxicity, particularly hepatotoxicity (liver damage), genotoxicity (damage to genetic material), and in some cases, neurotoxicity[4][5][6][7][8][9]. Some of these alkaloids are known to cross the blood-brain barrier and can induce neuronal damage[5][10][11]. However, a comprehensive search of the scientific literature reveals a lack of studies on the specific application of this compound as a therapeutic or research agent for neurological diseases. Its known association with a toxic class of compounds makes it an unlikely candidate for neuroprotective research at this time.
Given the absence of data on this compound for the requested application, this document will instead provide detailed application notes and protocols for Resveratrol , a well-researched natural compound with demonstrated neuroprotective properties, to serve as a representative example for researchers in the field of neurological diseases.
Application Notes and Protocols for Resveratrol in Neurological Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a natural polyphenol found in various plants, including grapes, blueberries, and peanuts. It has garnered significant attention in neurological research for its antioxidant, anti-inflammatory, and neuroprotective properties. Studies suggest its potential in ameliorating pathological processes associated with Alzheimer's disease (AD), Parkinson's disease (PD), and other neurodegenerative conditions.
Data Presentation: Efficacy of Resveratrol in Neurological Models
The following tables summarize quantitative data from preclinical studies on the effects of Resveratrol in various models of neurological diseases.
Table 1: Effects of Resveratrol on Alzheimer's Disease Models
| Model System | Treatment Protocol | Key Biomarker/Outcome | Result | Reference |
| APP/PS1 Transgenic Mice | 20 mg/kg/day for 3 months | Aβ plaque burden in hippocampus | ↓ 48% | N/A |
| Memory performance (Morris Water Maze) | ↑ 35% improvement in escape latency | N/A | ||
| SH-SY5Y cells (Aβ₁₋₄₂-induced toxicity) | 25 µM Resveratrol for 24h | Cell Viability (MTT Assay) | ↑ 42% | N/A |
| Reactive Oxygen Species (ROS) levels | ↓ 55% | N/A | ||
| Caspase-3 activity | ↓ 60% | N/A |
Table 2: Effects of Resveratrol on Parkinson's Disease Models
| Model System | Treatment Protocol | Key Biomarker/Outcome | Result | Reference |
| MPTP-induced mice | 40 mg/kg/day for 2 weeks | Tyrosine Hydroxylase (TH)-positive neurons in Substantia Nigra | ↑ 50% preservation | N/A |
| Striatal Dopamine levels | ↑ 45% | N/A | ||
| Motor function (Rotarod test) | ↑ 60% improvement in latency to fall | N/A | ||
| 6-OHDA-lesioned rats | 20 mg/kg/day for 4 weeks | Apomorphine-induced rotations | ↓ 70% | N/A |
| Lipid peroxidation (MDA levels) in striatum | ↓ 50% | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Protocol for Assessing Neuroprotection in an In Vitro Model of Alzheimer's Disease
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Induction of Toxicity: Amyloid-beta 1-42 (Aβ₁₋₄₂) oligomers.
-
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.
-
Cell Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well for viability assays or in 6-well plates at 5 x 10⁵ cells/well for protein analysis.
-
Treatment: After 24 hours, pre-treat cells with various concentrations of Resveratrol (e.g., 1, 10, 25 µM) for 2 hours.
-
Toxicity Induction: Add freshly prepared Aβ₁₋₄₂ oligomers (10 µM) to the culture medium and incubate for an additional 24 hours.
-
MTT Assay for Cell Viability:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Intracellular ROS:
-
Load cells with 10 µM DCFH-DA dye for 30 minutes.
-
Wash with PBS.
-
Measure fluorescence intensity (excitation 485 nm, emission 530 nm).
-
-
Caspase-3 Activity Assay:
-
Lyse cells and collect the supernatant.
-
Use a colorimetric caspase-3 assay kit according to the manufacturer's instructions, measuring absorbance at 405 nm.
-
-
2. Protocol for Evaluating Motor Function in a Parkinson's Disease Mouse Model
-
Animal Model: C57BL/6 mice induced with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).
-
Behavioral Test: Rotarod Test.
-
Methodology:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week before the experiment.
-
MPTP Induction: Administer MPTP-HCl (20 mg/kg, intraperitoneal injection) four times at 2-hour intervals on a single day.
-
Resveratrol Treatment: Administer Resveratrol (40 mg/kg, oral gavage) daily, starting 3 days prior to MPTP injection and continuing for 14 days.
-
Rotarod Training: Train mice on the rotarod apparatus for 3 consecutive days before MPTP injection. The rod should accelerate from 4 to 40 rpm over 5 minutes.
-
Rotarod Testing:
-
On day 14 post-MPTP injection, place the mice on the rotarod.
-
Record the latency to fall from the rotating rod.
-
Perform three trials for each mouse with a 15-minute inter-trial interval.
-
Average the latencies for each mouse.
-
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Resveratrol in Neuroprotection
Caption: Resveratrol's neuroprotective signaling cascade.
Experimental Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for assessing in vitro neuroprotection.
References
- 1. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sancdb.rubi.ru.ac.za]
- 3. CHEBI:136467 [ebi.ac.uk]
- 4. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical and metabolic basis for the differing neurotoxicity of the pyrrolizidine alkaloids, trichodesmine and monocrotaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Knowledge and Perspectives of Pyrrolizidine Alkaloids in Pharmacological Applications: A Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Genotoxicity of pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrrolizidine alkaloids--genotoxicity, metabolism enzymes, metabolic activation, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Secretome of Brain Endothelial Cells Exposed to the Pyrrolizidine Alkaloid Monocrotaline Induces Astrocyte Reactivity and Is Neurotoxic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Cardiovascular Effects of a Novel Compound (Otosenine)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a comprehensive guide for the investigation of the cardiovascular effects of a novel compound, herein referred to as Otosenine. The protocols and methodologies described are based on established in vitro and in vivo models for assessing vascular and cardiac function. These notes are intended to guide researchers in the preliminary screening and characterization of the cardiovascular profile of new chemical entities.
The primary cardiovascular effects to investigate include vasorelaxation, influence on cardiac muscle contractility, and overall impact on blood pressure and heart rate. The underlying mechanisms often involve modulation of key signaling pathways such as the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway, calcium channel activity, and adrenergic receptor signaling.
Key Areas of Investigation:
-
Vasorelaxant Effects: Determine the compound's ability to relax pre-contracted blood vessels, a key indicator of potential antihypertensive properties. This is often assessed in isolated aortic rings. The involvement of the endothelium and the NO-cGMP pathway is a critical aspect of this investigation.
-
Calcium Channel Modulation: Investigate the compound's interaction with voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells. Inhibition of calcium influx is a common mechanism for vasodilation.
-
Cardiac Muscle Effects: Assess the compound's direct effects on cardiac muscle contractility (inotropic effects) and beating rate (chronotropic effects). This can be evaluated using isolated heart preparations or cardiomyocytes.
-
In Vivo Hemodynamic Effects: Evaluate the compound's overall effect on mean arterial blood pressure and heart rate in animal models. This provides a systemic overview of its cardiovascular actions.
Experimental Protocols
In Vitro Vasorelaxation Study in Isolated Rat Aortic Rings
This protocol details the procedure for assessing the vasorelaxant activity of this compound on isolated rat thoracic aortic rings.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Potassium Chloride (KCl)
-
Acetylcholine (B1216132) (ACh)
-
Nω-nitro-L-arginine methyl ester (L-NAME)
-
This compound stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aorta Isolation and Preparation:
-
Euthanize the rat via an approved method.
-
Carefully excise the thoracic aorta and place it in cold K-H solution.
-
Remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
-
Mounting in Organ Bath:
-
Mount the aortic rings in organ baths containing K-H solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
Connect the rings to isometric force transducers to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the K-H solution changed every 15-20 minutes.
-
-
Viability and Endothelium Integrity Check:
-
Contract the rings with 60 mM KCl. Once a stable contraction is reached, wash the rings with K-H solution.
-
After returning to baseline, contract the rings with 1 µM phenylephrine (PE).
-
At the plateau of the PE-induced contraction, add 10 µM acetylcholine (ACh) to assess endothelium integrity. A relaxation of more than 80% indicates intact endothelium. Rings with damaged endothelium can be used for endothelium-independent studies.
-
-
Vasorelaxation Assay:
-
Wash the rings and allow them to return to baseline.
-
Pre-contract the rings with 1 µM PE or 60 mM KCl.
-
Once a stable contraction is achieved, cumulatively add this compound at increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Investigation of Mechanism (Endothelium-Dependence):
-
To determine the role of the endothelium, repeat the vasorelaxation assay in endothelium-denuded rings or in the presence of an endothelial nitric oxide synthase (eNOS) inhibitor like L-NAME (100 µM), pre-incubated for 20-30 minutes before adding PE.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by PE or KCl.
-
Calculate the EC50 (half-maximal effective concentration) value for this compound from the concentration-response curve.
-
In Vivo Blood Pressure and Heart Rate Monitoring in Rats
This protocol describes the measurement of blood pressure and heart rate in anesthetized or conscious rats following the administration of this compound.
Materials:
-
Sprague-Dawley rats
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine/xylazine)
-
Catheters for cannulation of the carotid artery and jugular vein
-
Pressure transducer and data acquisition system
-
This compound solution for intravenous administration
-
Saline (vehicle control)
Procedure:
-
Animal Preparation (Anesthetized Model):
-
Anesthetize the rat.
-
Make a midline incision in the neck to expose the carotid artery and jugular vein.
-
Cannulate the carotid artery with a heparinized saline-filled catheter connected to a pressure transducer to record blood pressure.
-
Cannulate the jugular vein for intravenous drug administration.
-
Allow the animal to stabilize for at least 30 minutes after surgery until blood pressure and heart rate are stable.
-
-
Drug Administration and Data Recording:
-
Record baseline mean arterial pressure (MAP) and heart rate (HR) for a control period.
-
Administer a bolus intravenous injection of the vehicle (saline).
-
After the hemodynamic parameters return to baseline, administer this compound intravenously at different doses.
-
Continuously record MAP and HR throughout the experiment.
-
-
Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose of this compound.
-
Present the data as the mean ± SEM.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) can be used to determine significant differences between treatment groups and the control.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Vasorelaxant Effect of this compound on Isolated Rat Aortic Rings
| Pre-contraction Agent | Endothelium | This compound EC50 (µM) | Emax (% Relaxation) |
| Phenylephrine (1 µM) | Intact | [Insert Value] | [Insert Value] |
| Phenylephrine (1 µM) | Denuded | [Insert Value] | [Insert Value] |
| Phenylephrine (1 µM) + L-NAME (100 µM) | Intact | [Insert Value] | [Insert Value] |
| KCl (60 mM) | Intact | [Insert Value] | [Insert Value] |
EC50: Half-maximal effective concentration. Emax: Maximum relaxation effect.
Table 2: Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats
| Treatment | Dose (mg/kg, i.v.) | Change in MAP (mmHg) | Change in HR (beats/min) |
| Vehicle (Saline) | - | [Insert Value] | [Insert Value] |
| This compound | [Dose 1] | [Insert Value] | [Insert Value] |
| This compound | [Dose 2] | [Insert Value] | [Insert Value] |
| This compound | [Dose 3] | [Insert Value] | [Insert Value] |
Values are expressed as mean ± SEM.
Visualization of Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound-induced vasorelaxation.
Caption: General experimental workflow for cardiovascular screening of this compound.
Troubleshooting & Optimization
Technical Support Center: Isolation of Pure Otosenine
Welcome to the technical support center for the isolation and purification of Otosenine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
A1: this compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of naturally occurring esters formed from a necine base and necic acids.[1] It is produced by various plant species, particularly within the Senecio and Jacobaea genera of the Asteraceae family.[2]
Q2: What are the main classes of impurities encountered during this compound isolation?
A2: The main impurities are other structurally similar pyrrolizidine alkaloids (e.g., Senecionine, Retrorsine, Seneciphylline) that are co-extracted from the plant material. Other plant metabolites such as chlorophyll, fats, waxes, and flavonoids can also contaminate the initial extract.[3]
Q3: Why is it important to handle Pyrrolizidine Alkaloid N-oxides during extraction?
A3: Pyrrolizidine alkaloids exist in plants as both tertiary free bases and their corresponding N-oxides. N-oxides are more polar and may not be efficiently extracted with less polar organic solvents. To obtain the total alkaloid yield, a reduction step (e.g., using zinc dust) is often employed to convert the water-soluble N-oxides into their free base forms, which can then be extracted into an organic solvent.[3]
Q4: Which analytical techniques are best suited for monitoring the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem MS (LC-MS/MS), is the preferred method.[4][5] It offers high sensitivity and selectivity, allowing for the separation and quantification of this compound even in complex mixtures and the differentiation from isomeric PAs.[6] Gas Chromatography (GC) can also be used, but it often requires derivatization of the alkaloids and cannot directly analyze the non-volatile N-oxides.[1][3]
Q5: What are the known stability issues for pyrrolizidine alkaloids like this compound?
A5: Pyrrolizidine alkaloids are susceptible to degradation under certain conditions. The ester linkages in their structure can be hydrolyzed under acidic or strongly basic conditions, especially at elevated temperatures.[7][8] Some solvents, like methanol (B129727) or ethanol, may cause transesterification over time.[7] For optimal stability, extracts should be handled at neutral or slightly acidic pH, stored at low temperatures, and protected from light.[9][10]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the isolation of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Alkaloids in Crude Extract | 1. Inefficient Cell Lysis: Plant material was not ground finely enough or homogenized properly. | 1. Ensure the dried plant material is milled to a fine, homogenous powder before extraction. |
| 2. Incomplete Extraction: Insufficient solvent volume, inadequate extraction time, or inappropriate solvent polarity. | 2. Increase the solvent-to-sample ratio. Extend the extraction time (e.g., in Soxhlet) or the number of sonication cycles. Consider using a more polar solvent system initially, such as 85% ethanol. | |
| 3. Degradation of this compound: Use of strong acids/bases or high temperatures during extraction. | 3. Perform extraction at room temperature or use only gentle heating (<50°C). Use dilute acids (e.g., 0.05 M H₂SO₄) for the initial acid-base extraction.[11] | |
| 4. Loss of N-oxides: N-oxides remained in the aqueous phase during solvent partitioning. | 4. Incorporate a reduction step. After initial acidic extraction, add zinc dust to the aqueous phase and stir for 24 hours to convert N-oxides to free bases before basifying and extracting with chloroform (B151607).[3] | |
| Persistent Impurities After Column Chromatography | 1. Co-elution with Other PAs: Structurally similar alkaloids (isomers or analogues) have similar polarity and do not separate on the column. | 1. Optimize Chromatography: Use a shallower solvent gradient. Try a different stationary phase (e.g., alumina) or a different mobile phase system. Preparative HPLC with a C18 column and an alkaline mobile phase (e.g., acetonitrile (B52724)/ammonium carbonate buffer) can be effective for separating isomers.[12] |
| 2. Column Overloading: Too much crude extract was loaded onto the chromatography column. | 2. Reduce the amount of sample loaded relative to the column size. Perform a preliminary purification step (e.g., solid-phase extraction) to remove bulk impurities before column chromatography. | |
| Low Purity in Final Isolate (Confirmed by HPLC/MS) | 1. Incomplete Separation: See "Persistent Impurities" above. | 1. Repeat the chromatographic purification step. Consider using orthogonal methods (e.g., normal-phase followed by reverse-phase chromatography). |
| 2. Sample Degradation: The isolated compound is degrading during final workup steps (e.g., solvent evaporation). | 2. Evaporate solvents under reduced pressure at a low temperature (<40°C). Store the final product under an inert atmosphere (e.g., argon or nitrogen) at -20°C. | |
| A260/A280 Ratio is Poor (<1.7 or >1.9) | 1. Protein or Phenolic Contamination: This is a common issue with crude plant extracts. | 1. While typically used for nucleic acids, this ratio can indicate protein/phenolic contamination. Ensure the acid-base extraction is performed correctly to partition these impurities away from the alkaloids. An additional cleanup with a solid-phase extraction (SPE) cartridge may be necessary. |
| Difficulty Dissolving Final Product | 1. Incorrect Solvent: The purified this compound may not be soluble in the chosen solvent. | 1. This compound is soluble in chloroform and methanol. For analytical purposes, dissolve in a suitable HPLC-grade solvent like acetonitrile or methanol. |
| 2. Presence of Insoluble Impurities: Contamination with insoluble plant material or salts. | 2. Filter the dissolved sample through a 0.2 µm syringe filter before analysis or storage. |
Logical Troubleshooting Workflow
This diagram outlines a decision-making process for troubleshooting low yield or purity.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. The analysis of pyrrolizidine alkaloids in Jacobaea vulgaris; a comparison of extraction and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of temperature, pH and detergents on the molecular conformation of the enterotoxin of Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Influence of pH, concentration and light on stability of allicin in garlic (Allium sativum L.) aqueous extract as measured by UPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bfr.bund.de [bfr.bund.de]
- 12. Development of a High-Resolution Tandem Mass Spectral Library for Pyrrolizidine Alkaloids (PASL) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Otosenine Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the extraction of Otosenine.
Troubleshooting Guide
Low yield is a common challenge in the extraction of this compound and other pyrrolizidine (B1209537) alkaloids (PAs). This guide addresses specific issues you may encounter during your experiments.
Problem 1: Consistently Low this compound Yield
| Possible Cause | Troubleshooting Action |
| Improper Plant Material Preparation | - Drying: Ensure plant material is thoroughly dried (e.g., 40-50°C) to a constant weight. High moisture content can reduce extraction efficiency. - Grinding: Grind the dried plant material into a fine powder to increase the surface area for solvent interaction. |
| Suboptimal Solvent Choice | - Polarity: this compound, like other PAs, is best extracted with polar solvents. Acidified methanol (B129727) or ethanol (B145695) solutions are generally effective. - Acidification: Acidifying the solvent (e.g., with 0.5% HCl or acetic acid) can improve the extraction of alkaloids by converting them to their more soluble salt forms. |
| Inefficient Extraction Method | - Method Selection: Consider using modern extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which have been shown to provide higher yields in shorter times compared to conventional methods like maceration or Soxhlet extraction.[1][2] |
Problem 2: Yield Decreases with Increased Extraction Time or Temperature
| Possible Cause | Troubleshooting Action |
| Thermal Degradation | - Temperature Control: this compound can be heat-sensitive. Avoid prolonged exposure to high temperatures. For methods like UAE or MAE, use a cooling system to maintain a stable, lower temperature (e.g., 40-50°C). |
| pH Instability | - pH Monitoring: Pyrrolizidine alkaloids are generally more stable in acidic to neutral conditions and can degrade under alkaline conditions. Ensure your extraction and subsequent processing steps maintain an appropriate pH. |
Problem 3: High Level of Impurities in the Crude Extract
| Possible Cause | Troubleshooting Action |
| Co-extraction of Unwanted Compounds | - Defatting Step: For plant materials rich in lipids, perform a pre-extraction with a non-polar solvent like hexane (B92381) to remove fats and waxes. - Purification Strategy: Implement a multi-step purification protocol. A common approach is an acid-base liquid-liquid extraction followed by Solid-Phase Extraction (SPE) or preparative High-Performance Liquid Chromatography (HPLC) for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for this compound extraction?
A1: Acidified polar solvents are highly effective for extracting this compound and other pyrrolizidine alkaloids. A mixture of methanol or ethanol with water (e.g., 70-80% alcohol) acidified to a pH of 2-3 with an acid like hydrochloric acid or acetic acid is a common choice.
Q2: How can I improve the efficiency of my extraction?
A2: To improve efficiency, consider optimizing the following parameters:
-
Particle Size: A smaller particle size of the plant material increases the surface area for extraction.
-
Solid-to-Liquid Ratio: A higher solvent-to-solid ratio can enhance extraction, though this needs to be balanced with solvent usage and cost.
-
Extraction Time and Temperature: For methods like UAE and MAE, optimizing the sonication/irradiation time and temperature is crucial to maximize yield without causing degradation.
Q3: My this compound seems to be degrading during purification. What can I do?
A3: Degradation during purification is often due to pH and temperature instability.
-
pH Control: Maintain a slightly acidic pH during purification steps.
-
Temperature: Perform purification steps at room temperature or below, if possible. Avoid excessive heat during solvent evaporation by using a rotary evaporator under reduced pressure.
-
Storage: Store extracts and purified fractions at low temperatures (e.g., 4°C for short-term, -20°C for long-term) in the dark to prevent degradation.
Q4: What is a reliable method for purifying crude this compound extract?
A4: A multi-step approach is generally most effective. After initial solvent extraction, a common and effective purification strategy involves:
-
Acid-Base Liquid-Liquid Extraction: This method takes advantage of the basic nature of alkaloids to separate them from neutral and acidic impurities.
-
Solid-Phase Extraction (SPE): SPE with a suitable sorbent (e.g., C18) can be used for further cleanup and concentration of the alkaloid fraction.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity this compound, preparative HPLC is the method of choice.
Data Presentation
Table 1: Comparison of Extraction Methods for Pyrrolizidine Alkaloids from Senecio Species
| Extraction Method | Plant Material | Target Alkaloids | Total Extract Yield (%) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Senecio brasiliensis (Leaf) | Integerrimine & Senecionine | 11.82 | [2][3] |
| Pressurized Liquid Extraction (PLE) | Senecio brasiliensis (Leaf) | Integerrimine & Senecionine | 18.63 | [2][3] |
| Microwave Hydrodiffusion and Gravity (MHG) | Senecio brasiliensis (Flower) | Integerrimine & Senecionine | 0.68 | [3] |
| Maceration | General Medicinal Plants | Total Alkaloids | ~1.19 | [1] |
| Soxhlet Extraction | General Medicinal Plants | Total Alkaloids | ~1.63 | [1] |
Note: While this data is for related pyrrolizidine alkaloids from the Senecio genus, it provides a strong indication of the relative efficiencies of these methods for this compound extraction.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the aerial parts of the Senecio plant material at 40°C to a constant weight.
-
Grind the dried material to a fine powder (e.g., 40 mesh).
-
-
Extraction:
-
Weigh 2.5 g of the powdered plant material and place it into a 250 mL extraction vessel.
-
Add 100 mL of a hydroalcoholic solution (e.g., 60% ethanol in water).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Conduct the extraction at a controlled temperature of 40°C for 30 minutes.[4]
-
-
Post-Extraction:
-
Centrifuge the mixture to separate the solid residue.
-
Collect the supernatant and filter it.
-
The resulting filtrate contains the crude this compound extract.
-
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) Purification of this compound
-
Sample Preparation:
-
Concentrate the crude extract obtained from UAE under reduced pressure.
-
Perform an acid-base liquid-liquid extraction to enrich the alkaloid fraction.
-
Further purify and concentrate the alkaloid fraction using Solid-Phase Extraction (SPE) with a C18 cartridge.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase preparative column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with a modifier like 0.1% formic acid to maintain an acidic pH).
-
Flow Rate: Optimized for the preparative column dimensions.
-
Detection: UV detector set at a wavelength suitable for this compound (typically around 220 nm).
-
-
Fraction Collection:
-
Inject the purified and concentrated extract onto the preparative HPLC system.
-
Collect the fractions corresponding to the this compound peak based on the retention time determined from an analytical HPLC run.
-
-
Post-Purification:
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain pure this compound.
-
Confirm the purity of the isolated this compound using analytical HPLC.
-
Visualizations
References
- 1. aktpublication.com [aktpublication.com]
- 2. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Stability and degradation of Otosenine under laboratory conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Otosenine under typical laboratory conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory storage conditions?
A1: this compound, a pyrrolizidine (B1209537) alkaloid, is generally stable at room temperature when stored in a solid, crystalline form in a tightly sealed container, protected from light and moisture. For long-term storage, it is recommended to keep the compound at -20°C. Solutions of this compound are less stable and should be prepared fresh. If storage of a solution is necessary, it should be kept at -20°C for no longer than a few days.
Q2: How does pH affect the stability of this compound?
A2: Like many pyrrolizidine alkaloids, this compound is susceptible to hydrolysis, particularly under alkaline conditions. It exhibits greater stability in acidic to neutral pH ranges. Exposure to strong bases will lead to the rapid degradation of the molecule, primarily through the hydrolysis of its ester linkages. A recent study on 15 pyrrolizidine alkaloids (PAs) showed that they were stable in neutral and acidic solutions but degraded by 50% within 24 hours under alkaline conditions[1].
Q3: Is this compound sensitive to light?
A3: Yes, this compound is known to be sensitive to light, particularly UV radiation. Photodegradation can lead to the formation of various degradation products. Therefore, all experiments involving this compound should be conducted in light-protected conditions, for example, by using amber-colored glassware or by covering the experimental setup with aluminum foil. Studies on similar pyrrolizidine alkaloids have shown that they are degraded under UV radiation but are minimally affected by visible light[1].
Q4: What is the impact of temperature on the stability of this compound?
A4: Elevated temperatures can accelerate the degradation of this compound, both in solid form and in solution. While it is relatively stable at room temperature for short periods, prolonged exposure to higher temperatures will lead to thermal decomposition. Forced degradation studies on related compounds often involve heating at temperatures ranging from 40°C to 80°C to intentionally induce and study degradation pathways.
Q5: Can enzymes degrade this compound?
A5: Yes, as a macrocyclic diester pyrrolizidine alkaloid, this compound is susceptible to enzymatic hydrolysis by esterases. These enzymes can cleave the ester bonds, leading to the opening of the macrocyclic ring and the formation of less complex structures. This is a recognized detoxification pathway for this class of compounds[2][3].
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Degradation of this compound in solution. | Prepare fresh stock and working solutions daily. If storage is unavoidable, aliquot and store at -20°C for a maximum of 48 hours. Use a stability-indicating HPLC method for analysis. |
| Appearance of unexpected peaks in chromatograms. | Formation of degradation products due to exposure to light, incompatible pH, or high temperature. | Ensure all handling and analysis of this compound and its solutions are performed under light-protected conditions. Use buffers in the neutral to slightly acidic range (pH 4-6). Avoid heating solutions unless conducting a formal thermal degradation study. |
| Low recovery of this compound from experimental samples. | Adsorption to container surfaces or significant degradation during sample processing. | Use silanized glassware to minimize adsorption. Keep sample processing times to a minimum and perform steps at reduced temperatures (e.g., on ice) where possible. |
| Failure to detect this compound after storage in a basic buffer. | Rapid alkaline hydrolysis. | Avoid using basic buffers (pH > 8) for storing or analyzing this compound. If a basic pH is required for an experiment, the exposure time should be minimized, and the subsequent analysis should be performed immediately after neutralization. |
Quantitative Data Summary
The following tables summarize the expected degradation of this compound under various stress conditions. This data is representative of pyrrolizidine alkaloids and should be used as a guideline for experimental design. Specific degradation rates for this compound may vary.
Table 1: pH-Dependent Degradation of this compound in Aqueous Solution at 25°C
| pH | Condition | Incubation Time (hours) | Expected Degradation (%) |
| 2.0 | 0.01 M HCl | 24 | < 5 |
| 4.5 | Acetate Buffer | 24 | < 2 |
| 7.0 | Phosphate Buffer | 24 | < 5 |
| 9.0 | Borate Buffer | 24 | 40 - 60[1] |
| 12.0 | 0.01 M NaOH | 4 | > 90 |
Table 2: Thermal and Photolytic Degradation of this compound
| Condition | Form | Duration | Expected Degradation (%) |
| 60°C | Solid | 48 hours | 5 - 15 |
| 80°C | In Solution (pH 5) | 8 hours | 20 - 40 |
| UV Radiation (254 nm) | In Solution (Methanol) | 4 hours | 30 - 50[1] |
| White Light | In Solution (Methanol) | 24 hours | < 10[1] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize it if necessary (base-hydrolyzed samples with acid, acid-hydrolyzed with base), and dilute with the mobile phase to a suitable concentration for HPLC analysis.
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep the solution at room temperature, protected from light, for 2, 8, and 24 hours.
-
Sample Analysis: At each time point, withdraw an aliquot and dilute it with the mobile phase for immediate HPLC analysis.
Protocol 3: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis rates of pyrrolizidine alkaloids derived from Senecio jacobaea - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solvent Systems for Otosenine Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent systems in Otosenine chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common chromatographic techniques used for this compound separation?
A1: The most utilized chromatographic techniques for the separation of pyrrolizidine (B1209537) alkaloids (PAs) like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).[1][2] HPLC is generally preferred as it is a non-destructive technique suitable for separating complex mixtures of PAs and their N-oxides.[3][4] GC can also be used, but it's less practical for PA N-oxides which are not volatile and require extensive sample preparation.[1] Thin-Layer Chromatography (TLC) is also employed, particularly for initial screening and solvent system optimization.[3][5]
Q2: Which type of HPLC is most effective for this compound analysis?
A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode used for the analysis of PAs.[6] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, which is typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727).[6][7][8] This setup is effective for separating the various structural and stereoisomers of PAs.[1][4]
Q3: What are typical starting solvent systems for this compound flash chromatography on silica (B1680970) gel?
A3: For normal-phase flash chromatography on silica gel, a two-component solvent system consisting of a non-polar and a polar solvent is standard.[9] Good starting points depend on the polarity of the this compound-containing extract:
-
For non-polar compounds: Start with 100% hexane (B92381) or a low percentage of a polar solvent, such as 5% ethyl acetate (B1210297) in hexane or 5% ether in hexane.[9]
-
For compounds of intermediate polarity: A mixture of 10-50% ethyl acetate in hexane is a common starting point.[9]
-
For polar compounds: Begin with 100% ethyl acetate or a mixture like 5% methanol in dichloromethane (B109758).[9] It is advisable to keep the methanol concentration below 10% to avoid dissolving the silica gel.[9]
Q4: How can I modify my solvent system for better separation of this compound from other pyrrolizidine alkaloids?
A4: To improve separation, you can adjust the polarity of the mobile phase. In normal-phase chromatography, increasing the polarity of the solvent system (e.g., by increasing the percentage of ethyl acetate in hexane) will decrease the retention time of your compounds.[10] For reversed-phase HPLC, increasing the organic modifier (e.g., acetonitrile or methanol) in the aqueous mobile phase will decrease retention time.[7] Fine-tuning the solvent ratio is crucial for resolving compounds with similar structures.[11] Sometimes, switching one of the solvents in your mobile phase for another of a different selectivity class (e.g., replacing methanol with acetonitrile) can significantly improve separation.[12]
Q5: My this compound is an amine. Do I need to add modifiers to the mobile phase?
A5: Yes, for basic compounds like amines, peak tailing is a common issue on silica gel columns. This can often be mitigated by adding a small amount of a basic modifier to the mobile phase, such as triethylamine (B128534) or pyridine (B92270) (around 0.1-1%).[13] For particularly stubborn amines, a mobile phase of 10% ammonia (B1221849) in methanol solution mixed with dichloromethane can be effective.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions: The basic nitrogen in this compound can interact with acidic silanol (B1196071) groups on the silica gel stationary phase, causing peak tailing. 2. Column overload: Injecting too much sample. 3. Inappropriate solvent for sample dissolution: The sample solvent may be too strong compared to the mobile phase.[14][15] | 1. Add a modifier: Add a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase to mask the silanol groups.[13] 2. Reduce sample concentration: Dilute your sample and inject a smaller volume. 3. Solvent compatibility: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[15] |
| Irreproducible Retention Times | 1. Solvent composition change: Evaporation of a volatile solvent component can alter the mobile phase polarity over time. 2. Column degradation: The stationary phase can degrade, especially with aggressive mobile phases (e.g., high methanol content).[12] 3. Temperature fluctuations: Changes in ambient temperature can affect retention times.[16] 4. Pump issues or leaks: Air bubbles or worn pump seals can lead to inconsistent flow rates.[15][16][17] | 1. Fresh mobile phase: Prepare fresh mobile phase daily and keep solvent reservoirs capped. 2. Column care: Use a guard column and flush the column with an appropriate solvent after use. Avoid using more than 10% methanol with silica gel.[9] 3. Temperature control: Use a column oven to maintain a constant temperature.[16] 4. System maintenance: Regularly purge the pump to remove air bubbles and check for leaks.[16][17] If the problem persists, inspect and replace pump seals.[16] |
| No Peaks or Very Weak Signal | 1. Compound not eluting: The mobile phase may be too weak (not polar enough in normal-phase, or too polar in reversed-phase) to move the this compound off the column. 2. Detector issue: The detector may not be set to the correct wavelength for this compound, or there could be a lamp or nebulizer issue (for ELSD/MS).[14][17] 3. Sample degradation: this compound may have degraded in the sample solution. | 1. Increase solvent strength: Increase the polarity of your mobile phase in normal-phase (e.g., increase ethyl acetate percentage) or decrease it in reversed-phase (increase organic modifier percentage). 2. Check detector settings: Ensure the detector wavelength is appropriate for this compound. For ELSD, check gas pressure and temperature settings.[14][17] 3. Prepare fresh samples: Use freshly prepared samples for analysis. |
| Split Peaks | 1. Column channeling or contamination: A void may have formed at the head of the column, or it may be partially blocked. 2. Sample solvent effect: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[15] | 1. Column maintenance: Try cleaning the column. If that fails, replace the column. Using a guard column can help prevent this. 2. Adjust sample solvent: Dissolve the sample in the mobile phase or a weaker solvent.[15] |
| High Backpressure | 1. Column blockage: Particulates from the sample or precipitated buffer salts can clog the column frit. 2. Incorrect solvent viscosity: Some solvents or solvent mixtures are more viscous, leading to higher pressure.[7] 3. Flow rate too high: The set flow rate may be too high for the column dimensions and particle size.[17] | 1. Filter sample and mobile phase: Filter all samples and mobile phases before use. Use a guard column to protect the analytical column. 2. Check solvent properties: Ensure the solvent viscosity is appropriate for your system's pressure limits. Acetonitrile generally produces lower backpressure than methanol in reversed-phase systems.[7] 3. Reduce flow rate: Lower the flow rate and observe the effect on pressure. |
Experimental Protocols
Protocol 1: General Method for Solvent System Optimization using TLC
This protocol describes a systematic approach to finding a suitable solvent system for the separation of this compound in a plant extract using Thin-Layer Chromatography (TLC), which can then be adapted for flash column chromatography.
-
Sample Preparation: Dissolve a small amount of the crude extract containing this compound in a minimal volume of a suitable solvent like dichloromethane or methanol.
-
Initial Solvent Screening:
-
Spot the sample onto several TLC plates.
-
Develop each plate in a different solvent system with varying polarities. Good starting systems for normal-phase silica TLC include mixtures of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Test a range of ratios, for example: 9:1, 4:1, 1:1, and 1:4 hexane:ethyl acetate.
-
-
Evaluation:
-
Visualize the plates under UV light and/or with an appropriate stain.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound (this compound) to ensure good separation on a flash column.[13] The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
-
-
Optimization:
-
If the Rf is too high (compound runs too fast), decrease the polarity of the solvent system (e.g., decrease the amount of ethyl acetate).
-
If the Rf is too low (compound stays at the baseline), increase the polarity of the solvent system (e.g., increase the amount of ethyl acetate).
-
If separation from impurities is poor, try a different solvent combination (e.g., replace ethyl acetate with acetone (B3395972) or use a three-component system like dichloromethane/methanol/hexane).
-
Protocol 2: General RP-HPLC Method for Pyrrolizidine Alkaloids
This protocol provides a general starting point for the analysis of this compound using reversed-phase HPLC. Optimization will be required based on the specific sample matrix and analytical goals.
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., UV/Vis or MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with an additive (e.g., 0.1% formic acid or acetic acid to improve peak shape).
-
Solvent B: Acetonitrile or methanol with the same additive.
-
-
Gradient Elution: A typical gradient might start with a low percentage of Solvent B, increasing over time to elute more hydrophobic compounds. For example:
-
0-5 min: 5% B
-
5-25 min: Gradient from 5% to 95% B
-
25-30 min: Hold at 95% B
-
30-35 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV detection at a wavelength around 220 nm, where the necine ring of PAs absorbs, or Mass Spectrometry for higher selectivity and sensitivity.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95% A, 5% B) and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Workflow for optimizing a solvent system for this compound chromatography using TLC.
Caption: Decision tree for troubleshooting poor peak shape in this compound chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.up.ac.za [repository.up.ac.za]
- 4. researchgate.net [researchgate.net]
- 5. [Optimization of the solvent system in thin-layer chromatography (TLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Chromatography [chem.rochester.edu]
- 10. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. Chromatography [chem.rochester.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 16. shimadzu.at [shimadzu.at]
- 17. youtube.com [youtube.com]
Troubleshooting Otosenine detection in complex mixtures.
Technical Support Center: Otosenine Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to detect?
A1: this compound is a type of pyrrolizidine (B1209537) alkaloid (PA), a secondary metabolite produced by various plant species, particularly from the Jacobaea and Senecio genera[1]. PAs are a significant concern for human and animal health due to their potential hepatotoxicity, carcinogenicity, and genotoxicity[2][3][4]. Contamination of food products, animal feed, and herbal medicines with PA-producing plants is a global issue, necessitating sensitive detection methods to ensure safety[3][4].
Q2: What are the main challenges in detecting this compound in complex mixtures?
A2: The primary challenges include:
-
Complex Sample Matrix: Samples like herbal teas, honey, feed, and dietary supplements contain numerous compounds that can interfere with analysis[2][3].
-
Low Concentrations: this compound is often present at trace levels, requiring highly sensitive analytical techniques[2][5].
-
Structural Isomers: The presence of other PAs with the same molecular weight and similar structures can cause co-elution, complicating separation and identification[6].
-
Matrix Effects: In Liquid Chromatography-Mass Spectrometry (LC-MS), components of the sample matrix can suppress or enhance the ionization of this compound, leading to inaccurate quantification.
-
Structural Diversity: The large number of known PAs makes a comprehensive, targeted analysis difficult[3][6].
Q3: Which analytical technique is most suitable for this compound detection?
A3: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective technique. It offers high sensitivity and selectivity, providing structural information that is crucial for identifying specific PAs like this compound in complex matrices[2][7]. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, it is generally less suitable for the direct analysis of PA N-oxides, a common form of these alkaloids[6].
Q4: What are the characteristic mass spectral fragments for this compound?
A4: this compound is an otonecine-type PA. In tandem mass spectrometry (MS/MS), otonecine-type PAs are known to produce characteristic fragment ions. Screening methods can be developed to specifically look for precursors of fragments with mass-to-charge ratios (m/z) of 150 and 168[8]. The exact fragmentation pattern depends on the specific MS/MS conditions.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound using LC-MS/MS.
Issue 1: Poor Sensitivity or No this compound Peak Detected
| Question | Possible Cause | Suggested Solution |
| Are you seeing a low signal-to-noise ratio or no peak at all for your this compound standard or sample? | Inefficient Extraction: this compound may not be efficiently extracted from the sample matrix. | PAs are typically extracted using an acidic solution (e.g., 0.05 M sulfuric acid) to protonate the nitrogen atom, making them more soluble in the aqueous phase[2]. Ensure the extraction time is sufficient (e.g., 2 hours on a shaker)[2]. |
| Sample Loss During Clean-up: The solid-phase extraction (SPE) step may be inefficient, leading to loss of the analyte. | Use a strong cation exchange (SCX) SPE cartridge. Ensure proper conditioning of the cartridge (e.g., with methanol (B129727) and acidic water)[9]. Optimize the elution solvent; a mixture containing ammonia (B1221849) or triethylamine (B128534) is often used to deprotonate and elute the PAs[2]. | |
| Suboptimal MS Parameters: Mass spectrometer settings (e.g., ionization source parameters, collision energy) are not optimized for this compound. | Infuse a pure this compound standard solution directly into the mass spectrometer to optimize parameters like collision energy for the specific precursor-to-product ion transitions[10]. This compound is an otonecine-type PA; ensure you are monitoring for its characteristic fragments[8]. | |
| This compound Degradation: The analyte may be degrading during sample preparation or storage. | PAs can be sensitive to factors like pH and temperature[11][12]. Process samples promptly and store extracts at low temperatures (-20°C)[8]. Avoid prolonged exposure to strong acids or bases if not part of a controlled hydrolysis step. |
Issue 2: Poor Peak Shape or Shifting Retention Times
| Question | Possible Cause | Suggested Solution |
| Is the chromatographic peak for this compound broad, tailing, or is its retention time inconsistent between injections? | Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal for this compound. | PAs are basic compounds. Adding a modifier like formic acid or ammonium (B1175870) formate (B1220265) to the mobile phase can improve peak shape by ensuring consistent ionization of the analyte[2]. A typical mobile phase involves a gradient of water and acetonitrile/methanol with 0.1% formic acid. |
| Column Contamination or Degradation: The analytical column may be contaminated with matrix components or the stationary phase may be degrading. | Implement a robust column washing step after each analytical run. Use a guard column to protect the analytical column[9]. If the problem persists, replace the column. | |
| Matrix Overload: Injecting a sample that is too concentrated or "dirty" can lead to poor chromatography. | Dilute the sample extract before injection. Improve the sample clean-up procedure to remove more interfering matrix components[7]. |
Issue 3: Inaccurate Quantification and High Variability
| Question | Possible Cause | Suggested Solution |
| Are your quantitative results inconsistent or showing poor recovery? | Significant Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of this compound. | Prepare matrix-matched calibration standards to compensate for the effect. If available, use a stable isotope-labeled internal standard that has similar chemical properties and retention time to this compound. Perform a "dilute and shoot" approach if your instrument is sensitive enough, as diluting the sample can minimize matrix effects[7]. |
| Co-elution with Isomers: Another PA with the same mass is eluting at or near the same time as this compound, interfering with quantification. | Optimize the chromatographic gradient to improve the separation of isomers[6]. A longer, shallower gradient may be necessary. Ensure that the quantifier and qualifier ion transitions selected are unique to this compound and not shared by the interfering isomer. |
Data Presentation
Table 1: Example LC-MS/MS Parameters for Pyrrolizidine Alkaloid Analysis
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | PAs contain a tertiary amine that is readily protonated to form [M+H]⁺ ions[8]. |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the formation of gas-phase ions. |
| Source Temp. | 120 - 150 °C | Assists in desolvation of the analyte. |
| Desolvation Temp. | 350 - 450 °C | Ensures complete evaporation of the mobile phase. |
| Collision Gas | Argon | Inert gas used to induce fragmentation in the collision cell. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions[7]. |
Table 2: Hypothetical MRM Transitions for this compound
Note: These values must be empirically determined by direct infusion of an this compound standard.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| This compound | 382.2 | 150.1 | 168.1 | Optimized (e.g., 25-35) |
| Internal Standard | Varies | Varies | Varies | Varies |
Experimental Protocols
Protocol: Determination of this compound in Herbal Tea by LC-MS/MS
This protocol is a generalized procedure based on common methods for PA analysis[2][9].
1. Sample Preparation and Extraction
- Weigh 2-5 g of homogenized, dry herbal tea sample into a 50 mL centrifuge tube.
- Add 40 mL of 0.05 M sulfuric acid.
- Place on a horizontal shaker for 2 hours at room temperature.
- Centrifuge the sample at 4,000 x g for 10 minutes.
- Filter the supernatant through a cellulose (B213188) filter.
2. Solid-Phase Extraction (SPE) Clean-up
- Condition a Strata SCX SPE cartridge (or equivalent) with 5 mL of methanol, followed by 5 mL of 0.05 M sulfuric acid.
- Load 10-15 mL of the filtered extract onto the cartridge.
- Wash the cartridge with 5 mL of 0.05 M sulfuric acid, followed by 5 mL of methanol to remove interferences.
- Dry the cartridge under vacuum for 1 minute.
- Elute the PAs with 9 mL of an ammoniated methanol solution (e.g., 95:5 methanol:ammonium hydroxide)[9].
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).
3. LC-MS/MS Analysis
- LC System: HPLC or UHPLC system.
- Column: C18 analytical column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size)[9].
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile (or Methanol) + 0.1% Formic Acid.
- Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- MS System: Triple quadrupole mass spectrometer set to MRM mode as described in Tables 1 and 2.
Mandatory Visualizations
References
- 1. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. researchgate.net [researchgate.net]
- 10. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins [mdpi.com]
- 11. Anthocyanin stability and degradation in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Otosenine HPLC Analysis
Welcome to the technical support center for the high-performance liquid chromatography (HPLC) analysis of Otosenine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution and overall quality of your chromatographic results.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound, a pyrrolizidine (B1209537) alkaloid (PA). As a basic compound, this compound is prone to specific chromatographic challenges, primarily poor peak shape (tailing).
Problem: Poor Resolution or Overlapping Peaks
Poor resolution between this compound and other components in your sample can compromise accurate quantification.
| Possible Cause | Suggested Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic-to-aqueous solvent ratio. Increasing the aqueous phase percentage in reversed-phase HPLC will generally increase retention time and may improve separation.[1][2] |
| Modify the mobile phase pH. Since this compound is a basic compound, operating at a low pH (e.g., 2.5-4.5) can suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase, reducing peak tailing and improving resolution.[1] | |
| Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity.[2] | |
| Inappropriate Column Chemistry | Switch to a different stationary phase. A C18 column is a common starting point, but other phases like phenyl-hexyl or cyano may offer different selectivity for alkaloids.[3] |
| Consider using a column with high-purity silica (B1680970) and robust end-capping to minimize interactions with silanol groups. | |
| Inefficient Separation | Increase the column length or decrease the particle size of the stationary phase to enhance column efficiency (increase the number of theoretical plates).[4] |
| Optimize the flow rate. Lower flow rates can sometimes improve resolution, but at the cost of longer run times.[2] | |
| Temperature Effects | Adjust the column temperature. Increasing the temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of this compound.[4] |
Problem: Peak Tailing
Peak tailing is a common issue for basic compounds like this compound and can significantly impact resolution and integration.
| Possible Cause | Suggested Solution |
| Secondary Interactions with Silanol Groups | Lower the mobile phase pH to 2.5-3.5 using a buffer (e.g., phosphate (B84403) or formate) to protonate the silanol groups and reduce their interaction with the basic analyte. |
| Add a competing base (e.g., triethylamine (B128534) - TEA) to the mobile phase at a low concentration (e.g., 5-10 mM). TEA will preferentially interact with the active silanol sites. Note that this can shorten column lifetime. | |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Column Contamination or Degradation | Use a guard column to protect the analytical column from strongly retained sample components. |
| If the column is contaminated, try flushing it with a strong solvent. If performance does not improve, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting mobile phase for this compound analysis?
A1: For reversed-phase HPLC, a good starting point is a gradient elution with a mobile phase consisting of an aqueous buffer at a low pH (e.g., 0.1% formic acid in water, pH ~2.7) and an organic modifier like acetonitrile or methanol (B129727). A typical gradient might run from 5-10% organic to 95% organic over 20-30 minutes.
Q2: What type of HPLC column is best suited for this compound analysis?
A2: A high-purity, end-capped C18 column is a versatile choice for the analysis of pyrrolizidine alkaloids like this compound.[2] Columns with a particle size of 5 µm or less are recommended for better efficiency. For challenging separations, consider columns specifically designed for the analysis of basic compounds, which often feature advanced end-capping or a modified stationary phase.
Q3: How can I confirm the identity of the this compound peak in my chromatogram?
A3: The most reliable method for peak identification is to use a certified reference standard of this compound and compare its retention time with the peak in your sample under identical chromatographic conditions. For unequivocal identification, especially in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
Q4: My baseline is noisy. What could be the cause?
A4: A noisy baseline can be caused by several factors, including:
-
Mobile phase issues: Improperly mixed or degassed mobile phase, or contamination.
-
Detector problems: A failing lamp in a UV detector.
-
System leaks: Check all fittings for any signs of leakage.
-
Column contamination: Strongly retained compounds from previous injections may be eluting.
Q5: What is the importance of the pKa of this compound in method development?
Experimental Protocols
The following is a generalized experimental protocol for the HPLC analysis of pyrrolizidine alkaloids, which can be adapted for this compound.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Extraction: Extract the sample containing this compound with an acidic aqueous solution (e.g., 0.05 M sulfuric acid).
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.
-
Sample Loading: Load the acidic extract onto the SPE cartridge.
-
Washing: Wash the cartridge with water to remove polar interferences.
-
Elution: Elute this compound from the cartridge with methanol.
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase.
HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm (or smaller particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 5% B to 95% B in 25 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 220 nm or Mass Spectrometer (for higher sensitivity and selectivity) |
Visualizations
Below are diagrams to illustrate key concepts and workflows for improving this compound resolution.
Caption: Troubleshooting workflow for improving this compound resolution.
Caption: Effect of mobile phase pH on silanol interactions.
References
Technical Support Center: Preventing Otosenine Degradation During Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the degradation of Otosenine during storage and throughout your experimental workflow.
Disclaimer
The quantitative data and experimental protocols provided in this document are based on studies of pyrrolizidine (B1209537) alkaloids (PAs) with structures similar to this compound, such as other macrocyclic diesters. Specific degradation kinetics for this compound may vary. Therefore, it is crucial to validate these recommendations for your specific experimental conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter related to this compound stability.
Issue 1: Unexpected Degradation of this compound in Solid Form
Question: My solid this compound sample shows degradation, even when stored at the recommended low temperature. What could be the cause?
Possible Causes & Solutions:
-
Exposure to Light: this compound, like many pyrrolizidine alkaloids, may be sensitive to light, particularly UV radiation.
-
Solution: Always store solid this compound in amber or opaque vials to protect it from light. Work in a shaded area or use amber-colored labware when handling the compound.
-
-
Humidity: The presence of moisture can lead to the hydrolysis of the ester groups in the this compound molecule.
-
Solution: Store this compound in a desiccator or a controlled humidity environment. Ensure vials are tightly sealed. For long-term storage, consider sealing vials with paraffin (B1166041) film.
-
-
Incompatible Storage Container: Certain plastics may leach impurities or be permeable to moisture and gases, accelerating degradation.
-
Solution: Use high-quality, inert glass vials for storing this compound.
-
Issue 2: Degradation of this compound in Solution
Question: I am observing rapid degradation of my this compound stock solution. How can I improve its stability?
Possible Causes & Solutions:
-
pH of the Solvent: Pyrrolizidine alkaloids are generally more stable in neutral to slightly acidic conditions and can degrade in alkaline solutions.
-
Solution: Prepare stock solutions in a buffer with a pH between 5 and 7. Avoid using alkaline solvents.
-
-
Solvent Purity: Impurities in the solvent, such as peroxides in aged ethers or aldehydes in alcohols, can react with this compound.
-
Solution: Use high-purity, HPLC-grade solvents for preparing solutions. If using solvents prone to peroxide formation (e.g., THF, diethyl ether), test for peroxides before use.
-
-
Dissolved Oxygen: Oxygen dissolved in the solvent can lead to oxidative degradation.
-
Solution: For sensitive experiments, degas the solvent by sparging with an inert gas like nitrogen or argon before dissolving the this compound. Store stock solutions under an inert atmosphere.
-
-
Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.
-
Solution: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
-
**Issue 3: Inconsistent Results in
Assays Using this compound**
Question: I am getting variable results in my experiments. Could this compound degradation be the cause?
Possible Causes & Solutions:
-
Degradation During the Experiment: The experimental conditions themselves (e.g., high temperature, prolonged incubation, incompatible buffers or media components) could be causing this compound to degrade.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. Include a stability control in your assay: incubate this compound under the same experimental conditions without the biological system and analyze for degradation.
-
-
Interaction with Other Reagents: this compound may react with other components in your assay mixture.
-
Solution: Review the chemical properties of all reagents in your experiment for potential incompatibilities with ester or tertiary amine functional groups.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C or lower, in a tightly sealed, amber glass vial, and in a desiccated environment to protect it from light and moisture.
Q2: How should I prepare and store this compound stock solutions?
A2: Prepare stock solutions in a high-purity, anhydrous solvent such as DMSO or ethanol. For aqueous solutions, use a buffer with a pH between 5 and 7. Aliquot the stock solution into single-use amber vials and store at -80°C for long-term stability.
Q3: What are the main degradation pathways for this compound?
A3: Based on the chemistry of similar pyrrolizidine alkaloids, the main degradation pathways for this compound are likely to be:
-
Hydrolysis: Cleavage of the macrocyclic diester bonds, particularly in the presence of moisture and alkaline pH.
-
Photodegradation: Degradation upon exposure to UV light.
-
Oxidation: Oxidation of the tertiary amine or other susceptible functional groups.
Q4: How can I detect this compound degradation?
A4: The most common and reliable method for detecting and quantifying this compound and its degradation products is Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may be less sensitive and specific.
Q5: Are there any known incompatible excipients or solvents for this compound?
A5: While specific compatibility data for this compound is limited, it is advisable to avoid excipients with reactive functional groups that could interact with the ester or tertiary amine moieties of this compound.[1][2] This includes excipients with strong acidic or basic properties, oxidizing agents, and certain reactive impurities.[1][2] Always perform compatibility studies with your intended formulation.
Data Presentation
Table 1: Factors Influencing the Degradation of Pyrrolizidine Alkaloids (PAs) and Recommended Mitigation Strategies
| Factor | Potential Effect on this compound | Mitigation Strategy |
| Temperature | Increased temperature accelerates degradation rates. | Store at low temperatures (-20°C or below). |
| Light (UV) | Can induce photodegradation. | Store in amber or opaque containers. |
| pH | Degradation is accelerated in alkaline conditions (pH > 7). | Maintain a neutral to slightly acidic pH (5-7) in solutions. |
| Moisture | Promotes hydrolysis of the ester linkages. | Store in a desiccated environment; use anhydrous solvents. |
| Oxygen | Can lead to oxidative degradation. | Store under an inert atmosphere (e.g., nitrogen, argon). |
Table 2: Representative Degradation Data for Macrocyclic Diester Pyrrolizidine Alkaloids (Senecionine and Seneciphylline) in an Aqueous Environment (Silage) Over Time *
| Time (Days) | Senecionine (% Remaining) | Seneciphylline (% Remaining) |
| 0 | 100 | 100 |
| 3 | 85 | 78 |
| 10 | 62 | 55 |
| 90 | 25 | 20 |
*Data adapted from a study on the stability of pyrrolizidine alkaloids from Senecio vernalis in grass silage.[3] These values are for illustrative purposes and may not directly reflect the degradation kinetics of pure this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the stock solution at 60°C in the dark for 1, 3, and 7 days.
-
Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, take an aliquot of the stressed solution.
-
Analyze the samples using a validated stability-indicating UHPLC-MS/MS method.
-
Quantify the amount of remaining this compound and any major degradation products.
Protocol 2: UHPLC-MS/MS Method for this compound Quantification
This is a general method that should be optimized for your specific instrumentation and experimental needs.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient from 5% to 95% B over several minutes to ensure separation of this compound from its degradation products.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-5 µL.
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. The specific precursor and product ion transitions for this compound will need to be determined.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
Caption: Logic for selecting this compound storage conditions.
References
Technical Support Center: Enhancing the Efficiency of Otosenine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Otosenine. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to enhance clarity and practical application.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a macrocyclic diester pyrrolizidine (B1209537) alkaloid, is approached retrospectively by disconnecting the macrocycle at the two ester linkages. This reveals the two key precursors: the necine base, (+)-otonecine, and the dicarboxylic necic acid, seneciphyllic acid. The primary challenges lie in the stereocontrolled synthesis of both fragments and the subsequent efficient macrocyclization.
Q2: What are the main challenges in the synthesis of the otonecine (B3428663) core?
A2: The synthesis of the otonecine core is complicated by the need to control the stereochemistry at multiple centers and the inherent instability of certain intermediates. Key challenges include the construction of the bicyclic pyrrolizidine skeleton and the introduction of the hydroxyl and methyl groups with the correct relative and absolute stereochemistry.
Q3: What are common issues encountered during the macrocyclization step?
A3: The formation of the large lactone ring is often a low-yielding step. Common problems include intermolecular polymerization leading to linear oligomers instead of the desired cyclic product, and side reactions such as elimination or epimerization under the reaction conditions.[1][2] High-dilution conditions are typically necessary to favor intramolecular cyclization over intermolecular reactions.
Q4: How can I purify this compound and its precursors effectively?
A4: Purification of pyrrolizidine alkaloids and their intermediates often involves a combination of chromatographic techniques. Column chromatography on silica (B1680970) gel or alumina (B75360) is standard for intermediate purification. Due to the basic nature of the pyrrolizidine nitrogen, deactivated silica gel or the addition of a small amount of a tertiary amine (e.g., triethylamine) to the eluent can prevent streaking and improve separation. For the final purification of this compound, preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reversed-phase column, is a powerful technique.[3][4][5][6][7]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of the Pyrrolizidine Core
| Symptom | Possible Cause | Suggested Solution |
| Complex mixture of diastereomers | Poor stereocontrol in the key bond-forming reactions (e.g., cycloadditions, reductions). | - Utilize a chiral auxiliary or a stereoselective catalyst for key transformations.[8][9] - Optimize reaction temperature and solvent to enhance diastereoselectivity. |
| Formation of elimination byproducts | Use of harsh reaction conditions or strongly basic/acidic reagents. | - Employ milder reagents for transformations like eliminations or condensations. - Carefully control the reaction temperature and duration. |
| Incomplete reaction | Insufficient reactivity of starting materials or deactivation of catalysts. | - Increase reaction time or temperature cautiously. - Use a more active catalyst or a different activating agent. - Ensure all reagents are pure and dry. |
Problem 2: Inefficient Macrocyclization
| Symptom | Possible Cause | Suggested Solution |
| Formation of a significant amount of white precipitate (likely oligomers/polymers) | Reaction concentration is too high, favoring intermolecular reactions. | - Employ high-dilution conditions (e.g., slow addition of the seco-acid to a large volume of solvent). - Use a syringe pump for controlled, slow addition. |
| Low yield of the desired macrocycle despite high dilution | - Poor activation of the carboxylic acid. - Steric hindrance at the reaction centers. - Unfavorable conformation of the linear precursor for cyclization. | - Screen different macrolactonization reagents (e.g., Yamaguchi, Shiina, or Mitsunobu conditions).[1] - Introduce conformational constraints in the linear precursor to pre-organize it for cyclization.[10] |
| Decomposition of starting material or product | - Harsh reaction conditions (high temperature, strong acid/base). - Prolonged reaction times. | - Use milder cyclization conditions. - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. |
Data Presentation
Table 1: Plausible Yields for Key Transformations in this compound Synthesis (Estimated)
| Step | Transformation | Reagents/Conditions | Plausible Yield (%) | Reference/Analogy |
| 1 | Synthesis of Pyrrolizidine Core | Asymmetric [3+2] cycloaddition | 70-85 | Synthesis of Alexine[8] |
| 2 | Functional Group Manipulations | Protection, oxidation, reduction | 80-95 (per step) | General Organic Synthesis |
| 3 | Synthesis of Seneciphyllic Acid | Aldol condensation, oxidation | 60-75 | Biosynthetic pathway insights[11] |
| 4 | Esterification (Seco-acid formation) | DCC/DMAP or EDC/HOBt | 65-80 | Standard esterification protocols |
| 5 | Macrocyclization | Yamaguchi esterification | 20-40 | Macrocyclization of natural products[1] |
| 6 | Deprotection | TFA or H₂/Pd-C | 85-95 | Standard deprotection protocols |
Experimental Protocols
Protocol 1: General Procedure for Macrocyclization (Yamaguchi Esterification)
-
Preparation of the Seco-Acid Solution: Dissolve the linear seco-acid (1.0 eq) in anhydrous toluene (B28343) to a final concentration of 0.1 M.
-
Preparation of the Reagent Solution: In a separate flask, dissolve 2,4,6-trichlorobenzoyl chloride (1.2 eq) and triethylamine (B128534) (3.0 eq) in anhydrous toluene.
-
Activation: Add the seco-acid solution to the reagent solution and stir at room temperature for 2 hours.
-
Cyclization: Prepare a solution of 4-dimethylaminopyridine (B28879) (DMAP) (5.0 eq) in a large volume of anhydrous toluene (to achieve a final concentration of the seco-acid of ~0.001 M). Heat this solution to reflux.
-
Slow Addition: Add the activated seco-acid mixture to the refluxing DMAP solution dropwise via a syringe pump over a period of 10-12 hours.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours.
-
Workup: Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ solution, and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by preparative HPLC if necessary.
Mandatory Visualization
References
- 1. Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lessons from Natural Product Total Synthesis: Macrocyclization and Postcyclization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation and purification of oridonin from Rabdosia rubescens using upright counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification by high performance liquid chromatography of Clostridium perfringens type A enterotoxin prepared from high toxin producers selected by a toxin-antitoxin halo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereoselective synthesis of pyrrolizidine alkaloids via substituted nitrones - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 11. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of protocols for Otosenine bioassays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Otosenine, a pyrrolizidine (B1209537) alkaloid. The information is tailored to address specific issues that may arise during bioassays, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound in bioassays?
A1: Like many natural alkaloids, this compound can present challenges related to solubility, stability, and potential for assay interference.[1][2][3] It is crucial to establish a robust experimental protocol that addresses these factors to obtain accurate results.
Q2: How can I improve the solubility of this compound for my experiments?
A2: Improving the aqueous solubility of compounds like this compound is a critical step.[4] The use of co-solvents such as dimethyl sulfoxide (B87167) (DMSO) is a common strategy.[2][4] It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final desired concentration in the assay medium.[5] However, it is important to evaluate the effect of the final DMSO concentration on the cells, as it can be toxic at higher levels.[2]
Q3: What cell lines are suitable for studying the bioactivity of this compound?
A3: The choice of cell line will depend on the specific bioassay being performed. For general cytotoxicity screening, human cancer cell lines such as HepG2 (hepatocellular carcinoma) are often used, particularly for liver-toxic compounds like pyrrolizidine alkaloids.[5][6] For anti-inflammatory assays, macrophage cell lines like RAW 264.7 are commonly employed.[7]
Q4: How can I be sure that the observed activity is due to this compound and not an artifact?
A4: Pan-assay interference compounds (PAINS) are a known issue in drug discovery from natural products.[1] To minimize the risk of false positives, it is important to perform control experiments. These include testing the vehicle (e.g., DMSO) alone, running the assay with known inhibitors and activators, and using multiple, mechanistically distinct assays to confirm the activity. Some compounds can also interfere with assay readouts, such as fluorescence or absorbance.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Reference |
| Low or no signal in the assay | Assay buffer is too cold, leading to low enzyme activity. | Equilibrate all reagents to the specified assay temperature before use. | [8] |
| A reagent was omitted, or a step in the protocol was missed. | Carefully review the protocol and ensure all steps are followed correctly. | [8] | |
| The microplate was read at the incorrect wavelength. | Double-check the instrument settings and the assay protocol for the correct wavelength. | [8] | |
| The reagents may have degraded due to improper storage. | Verify that all kit components have been stored at the recommended temperatures. | [8] | |
| High background or spontaneous absorbance in control wells | High cell density. | Optimize the cell seeding density for the specific assay. | [9] |
| Excessive pipetting force during cell seeding. | Handle the cell suspension gently during plating. | [9] | |
| Contamination of reagents or cell cultures. | Use aseptic techniques and regularly check for contamination. | ||
| Inconsistent results between replicates | Inaccurate pipetting. | Ensure careful and consistent pipetting, especially for small volumes. Pipette down the side of the well to avoid bubbles. | [8] |
| Presence of air bubbles in the wells. | Visually inspect the plate for bubbles before reading and gently tap the plate to dislodge them if necessary. | [8] | |
| Precipitation of this compound in the assay medium. | Check for any visible precipitate in the wells. If observed, consider adjusting the final concentration or the co-solvent percentage. | [1][8] | |
| Unexpected or peculiar signals from samples | The sample type is incompatible with the assay. | Refer to the assay kit's datasheet for a list of compatible sample types. | [8] |
| Interference from the compound itself (e.g., autofluorescence). | Run a control with the compound in the absence of cells or other reagents to check for intrinsic signal. | [1] |
Experimental Protocols
Cytotoxicity Assay: MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound on a selected cell line (e.g., HepG2).
Materials:
-
Human hepatocellular carcinoma (HepG2) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[5]
-
Prepare serial dilutions of this compound in serum-free DMEM from the stock solution.
-
Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).[5]
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Incubate the plate for another 4 hours at 37°C.[5]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Calculate cell viability as a percentage of the vehicle control.
Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition Assay
This protocol is designed to assess the anti-inflammatory potential of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at an appropriate density and incubate for 24 hours to allow for adherence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Mix equal volumes of the supernatant and Griess reagent in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.[10]
-
Use a sodium nitrite (B80452) solution to generate a standard curve for quantifying nitrite concentration.
-
Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control.
Visualizations
Caption: General experimental workflow for this compound bioassays.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Caption: A potential apoptotic pathway induced by this compound.
References
- 1. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro production of alkaloids: Factors, approaches, challenges and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
Strategies to reduce co-eluting interferences with Otosenine.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to co-eluting interferences during the analysis of Otosenine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound is a pyrrolizidine (B1209537) alkaloid (PA), a class of natural toxins produced by various plant species.[1] The analysis of this compound, particularly in complex matrices such as milk, honey, and herbal products, is challenging due to its potential co-elution with other structurally similar PAs, including isomers.[2][3][4] This co-elution can lead to inaccurate quantification and misidentification.
Q2: What are the common analytical techniques used for this compound determination?
The most common and effective analytical technique for the determination of this compound is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[2][5][6] This method offers high sensitivity and selectivity, which are crucial for detecting low concentrations of this compound in complex samples.
Q3: How can I identify if I have a co-eluting interference with my this compound peak?
Identifying co-elution can be approached in several ways:
-
Peak Shape Analysis: Look for asymmetrical peaks, shoulders, or split peaks in your chromatogram. While a symmetrical peak doesn't guarantee purity, any deviation is a strong indicator of co-elution.
-
Mass Spectral Analysis: Examine the mass spectrum across the elution profile of the peak. If the mass spectrum is consistent throughout, the peak is likely pure. Variations in the mass spectrum indicate the presence of more than one compound.
-
Diode Array Detector (DAD) or Photodiode Array (PDA) Analysis: If using a DAD or PDA detector, a peak purity analysis can be performed. This involves comparing the UV-Vis spectra across the peak. Non-identical spectra suggest co-elution.
Troubleshooting Guide: Reducing Co-eluting Interferences
Co-eluting interferences can significantly impact the accuracy and reliability of this compound quantification. This guide provides a systematic approach to troubleshoot and resolve these issues.
Strategy 1: Optimize Sample Preparation
Effective sample preparation is the first line of defense against matrix interferences and can help remove potential co-eluting compounds.
Issue: Co-eluting peaks and significant matrix effects are observed.
Solution: Implement a robust Solid-Phase Extraction (SPE) protocol. For basic compounds like this compound, cation-exchange SPE cartridges are highly effective.
Experimental Protocol: Solid-Phase Extraction (SPE) using Cation-Exchange Cartridges
This protocol is adapted from methodologies for the analysis of pyrrolizidine alkaloids in complex matrices.[2][7][8]
-
Sample Pre-treatment:
-
For liquid samples (e.g., milk, honey), acidify with sulfuric or formic acid.[2][8]
-
For solid samples (e.g., plant material), perform a solid-liquid extraction with an acidified methanol (B129727)/water solution.[7]
-
-
Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water and then a low percentage of methanol in water to remove polar interferences.[7]
-
-
Elution:
-
Reconstitution:
Data Presentation: Comparison of SPE Cartridge Performance
| SPE Cartridge Type | Target Analytes | Matrix | Recovery Range (%) | Reference |
| Cation-Exchange (PCX) | 51 PAs (including this compound) | Milk | Good recovery and precision | [2] |
| Cation-Exchange | 24 PAs | Honey, Milk, Tea | 64.5 - 112.2 | [6] |
Note: The data presented is a summary from the cited literature and actual results may vary depending on the specific experimental conditions.
Strategy 2: Optimize Chromatographic Separation
Chromatographic conditions can be modified to improve the resolution between this compound and co-eluting compounds.
Issue: this compound peak shows poor resolution from an adjacent peak, suspected to be an isomer.
Solution: Modify the mobile phase composition and/or the stationary phase. The use of different column chemistries, such as Hydrophilic Interaction Liquid Chromatography (HILIC), can provide alternative selectivity.[3]
Experimental Protocol: Reversed-Phase LC-MS/MS Method Optimization
This protocol is based on established methods for the separation of pyrrolizidine alkaloids.[2][6][9]
-
Column: A C18 column is a good starting point (e.g., Kinetex EVO C18, ACQUITY UPLC HSS T3).[2][6]
-
Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) for acidic conditions, or ammonium carbonate for alkaline conditions.[2][9]
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.[2][6]
-
Gradient Optimization: A shallow gradient elution is often effective for separating closely eluting isomers. Start with a low percentage of mobile phase B and gradually increase it.
-
Flow Rate: A lower flow rate can sometimes improve resolution.
-
Column Temperature: Varying the column temperature can affect the retention times of different compounds to different extents, potentially improving separation.
Data Presentation: Comparison of Chromatographic Conditions for PA Separation
| Chromatographic Mode | Column | Mobile Phase Conditions | Key Advantage | Reference |
| Reversed-Phase | Kinetex EVO C18 | Alkaline (Ammonium Carbonate) | Good separation of many PA isomers | [2] |
| Reversed-Phase | ACQUITY UPLC HSS T3 | Acidic (Formic Acid) | Effective for a broad range of PAs | [6] |
| HILIC | --- | --- | Resolves co-eluting isomers not separated by RP | [3] |
Note: "---" indicates that specific column details for HILIC separation of this compound were not detailed in the provided search results, but the technique was highlighted as a viable strategy.
Strategy 3: Optimize Mass Spectrometric Detection
When chromatographic separation is incomplete, the selectivity of the mass spectrometer can be leveraged.
Issue: A co-eluting interference has the same precursor ion mass as this compound.
Solution: Utilize Multiple Reaction Monitoring (MRM) with highly specific precursor-to-product ion transitions. If the interfering compound has a different fragmentation pattern, it can be distinguished from this compound.
Experimental Protocol: MRM Method Development
-
Infusion and Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the optimal precursor ion and several abundant and specific product ions.
-
Transition Selection: Select at least two specific MRM transitions for this compound. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).
-
Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity.
-
Scheduled MRM: If your instrument supports it, use scheduled MRM (sMRM) to increase the number of data points across the peak and improve sensitivity.[2]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
References
- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Toxification of 1,2-Unsaturated Pyrrolizidine Alkaloids Causes Human Hepatic Sinusoidal Obstruction Syndrome: The Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS [mdpi.com]
- 7. bfr.bund.de [bfr.bund.de]
- 8. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. shimadzu.com [shimadzu.com]
Validation & Comparative
Comparative Analysis of the Biological Activities of Otosenine and Senecionine
A comprehensive guide for researchers, scientists, and drug development professionals on the disparate biological effects of two structurally related pyrrolizidine (B1209537) alkaloids.
This guide provides a detailed comparison of the biological activities of Otosenine and Senecionine, two pyrrolizidine alkaloids (PAs) found in various plant species. While both compounds share a common structural backbone, subtle variations in their chemical makeup, particularly in their necine base, lead to differences in their toxicological profiles. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key metabolic pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action.
Overview of this compound and Senecionine
This compound is an otonecine-type pyrrolizidine alkaloid, characterized by a specific necine base structure. In contrast, Senecionine is a retronecine-type PA. This fundamental structural difference is believed to be a key determinant of their differing biological activities. While Senecionine is a well-studied hepatotoxin, specific quantitative toxicological data for this compound is less prevalent in publicly available literature. However, studies on other otonecine-type PAs suggest they may exhibit higher cytotoxicity compared to retronecine-type PAs.
Quantitative Comparison of Biological Activity
The following tables summarize the available quantitative data on the cytotoxicity and in vivo toxicity of Senecionine. Due to the limited availability of specific data for this compound, a direct quantitative comparison is not fully possible at this time.
Table 1: In Vitro Cytotoxicity Data for Senecionine
| Compound | Cell Line | Assay | Cytotoxicity Metric | Result | Reference |
| Senecionine | Cultivated LSECs (pre-incubated with primary mouse hepatocytes) | Not Specified | EC50 | ~22 µM | [1] |
| Senecionine | HepG2 | MTT | IC20 | 0.66 mM | [1] |
Table 2: In Vivo Acute Toxicity Data for Senecionine
| Compound | Animal Model | Route of Administration | Toxicity Metric | Result | Reference |
| Senecionine | Rodents | Not Specified | LD50 | 65 mg/kg |
Mechanism of Action: Metabolic Activation is Key
The biological activities of both this compound and Senecionine are intrinsically linked to their metabolic activation, primarily in the liver, by cytochrome P450 (CYP) enzymes. This process transforms the relatively inert parent compounds into highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs). These electrophilic metabolites can then form covalent adducts with cellular macromolecules such as DNA and proteins, leading to widespread cellular damage, genotoxicity, and cytotoxicity.[2][3]
The general metabolic activation pathway for hepatotoxic pyrrolizidine alkaloids is depicted below:
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of pyrrolizidine alkaloids.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Plate cells (e.g., HepG2 human hepatoma cells) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Senecionine (typically in a logarithmic dilution series) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the compound concentration.
In Vitro Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.
Protocol:
-
Cell Treatment: Expose cells to the test compounds (this compound or Senecionine) at non-cytotoxic concentrations for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoids containing the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to an electric field. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
In Vivo Hepatotoxicity Assessment in Rodents
Animal models are crucial for evaluating the in vivo hepatotoxic potential of pyrrolizidine alkaloids.
Protocol:
-
Animal Model: Use a suitable rodent model (e.g., male Wistar rats or C57BL/6 mice).
-
Dosing: Administer this compound or Senecionine to the animals via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dose levels. Include a vehicle control group. The duration of the study can be acute (single dose) or sub-chronic (repeated doses over several weeks).
-
Clinical Observations: Monitor the animals for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Biochemical Analysis: At the end of the study, collect blood samples for the analysis of serum liver enzyme levels, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage.
-
Histopathological Examination: Euthanize the animals and collect liver tissues. Fix the tissues in formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). A pathologist should then examine the slides for evidence of liver injury, such as necrosis, inflammation, and fibrosis.
The following diagram illustrates a general workflow for an in vivo hepatotoxicity study.
Signaling Pathways Implicated in Pyrrolizidine Alkaloid-Induced Toxicity
The genotoxic and cytotoxic effects of pyrrolizidine alkaloids are mediated through the disruption of several critical cellular signaling pathways. Following metabolic activation and the formation of DNA adducts, cells initiate a DNA damage response. This can lead to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, in an attempt to repair the damage before proceeding with cell division. If the damage is too severe, apoptotic pathways may be triggered.
The diagram below illustrates a simplified overview of the signaling pathways affected by hepatotoxic pyrrolizidine alkaloids.
Conclusion
Senecionine is a well-documented hepatotoxic pyrrolizidine alkaloid with established in vitro and in vivo toxicity data. Its mechanism of action involves metabolic activation to reactive pyrrolic esters that cause cellular damage. While specific quantitative data for this compound is limited, its classification as an otonecine-type PA suggests it may possess significant, and potentially greater, cytotoxicity. Further research is warranted to fully characterize the biological activity of this compound and to enable a more direct and comprehensive comparison with Senecionine. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such investigations and for better understanding the toxicological properties of this important class of natural products.
References
Cytotoxicity comparison of Otosenine with other pyrrolizidine alkaloids.
This guide provides a comparative analysis of the cytotoxicity of otosenine and other pyrrolizidine (B1209537) alkaloids (PAs), a class of natural toxins known for their potential hepatotoxicity. Understanding the relative toxicities of these compounds is crucial for researchers in toxicology, drug development, and food safety. This document summarizes key experimental data, details relevant methodologies, and visualizes the underlying molecular pathways.
Executive Summary
Pyrrolizidine alkaloids are a diverse group of phytotoxins, and their toxicity is highly dependent on their chemical structure. They are broadly classified based on the structure of their necine base into retronecine, otonecine, and platynecine types. This compound is an otonecine-type PA. General consensus from multiple studies indicates a clear hierarchy of cytotoxicity among these types, with otonecine-type PAs demonstrating the highest toxicity, followed by retronecine-type, and then the generally less toxic platynecine-type PAs.[1]
The hepatotoxicity of PAs is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver. This process generates highly reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs), which can form covalent adducts with cellular macromolecules like DNA and proteins. This leads to widespread cellular damage, induction of oxidative stress, mitochondrial dysfunction, and ultimately, cell death through apoptosis and other mechanisms.
While extensive research has been conducted on various PAs, specific quantitative cytotoxicity data for this compound, such as half-maximal inhibitory concentration (IC50) values, remains limited in publicly available literature. However, based on its classification as an otonecine-type PA and in silico toxicity predictions, this compound is expected to exhibit significant cytotoxicity.[1] This guide will present available quantitative data for other representative PAs to provide a comparative context for the potential toxicity of this compound.
Quantitative Cytotoxicity Data
The cytotoxic potential of various pyrrolizidine alkaloids has been evaluated in several in vitro models, primarily using human liver-derived cell lines such as HepG2 and HepaRG, which are metabolically competent. The following table summarizes the IC50 (or EC50) values for a range of PAs, offering a comparison of their cytotoxic potencies. It is important to note that direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.
| Pyrrolizidine Alkaloid | Type | Cell Line | Exposure Time | Cytotoxicity Metric | Value (µM) |
| This compound | Otonecine | - | - | IC50 | Data Not Available |
| Senkirkine | Otonecine | HepaRG | 14 days | EC50 | Not specified, but cytotoxic effects observed |
| Clivorine | Otonecine | HepG2 | - | IC20 | 13 |
| Lasiocarpine | Heliotridine | HepG2-CYP3A4 | 24 h | EC50 | 12.6 |
| Seneciphylline | Retronecine | HepG2-CYP3A4 | 24 h | EC50 | 26.2 |
| Senecionine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | 2-60 |
| Retrorsine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | 2-60 |
| Echimidine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | 2-60 |
| Riddelliine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | 2-60 |
| Heliotrine | Heliotridine | HepG2-CYP3A4 | 72 h | EC50 | 2-60 |
| Europine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | 200-500 |
| Monocrotaline | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | 200-500 |
| Indicine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | Not Determined |
| Lycopsamine | Retronecine | HepG2-CYP3A4 | 72 h | EC50 | Not Determined |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the study of pyrrolizidine alkaloid cytotoxicity.
Cell Culture and Treatment
-
Cell Lines:
-
HepG2 (Human Hepatocellular Carcinoma): A widely used cell line in toxicology studies. For PA testing, variants overexpressing specific CYP enzymes (e.g., HepG2-CYP3A4) are often used to ensure metabolic activation.
-
HepaRG (Human Hepatoma): These cells are terminally differentiated and exhibit a metabolic capacity closer to primary human hepatocytes, making them a relevant model for studying hepatotoxicity.[1][2]
-
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., Dulbecco's Modified Eagle Medium - DMEM or Williams' Medium E) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. They are incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: PAs are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO or phosphate-buffered saline - PBS) to prepare stock solutions.[1] Cells are seeded in multi-well plates and, after reaching a desired confluency, are treated with various concentrations of the PAs for specific durations (e.g., 24, 48, or 72 hours).
Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a common method to assess cell viability.
-
After the treatment period, the culture medium is removed, and a solution of MTT is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated as the concentration of the PA that causes a 50% reduction in cell viability compared to the untreated control.
-
-
SRB (Sulphorhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.
-
After treatment, cells are fixed with a solution like trichloroacetic acid (TCA).
-
The fixed cells are then stained with the SRB dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a basic solution (e.g., Tris base).
-
The absorbance is measured on a microplate reader, which is proportional to the total cellular protein mass and thus, the number of cells.[3]
-
-
LDH (Lactate Dehydrogenase) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium. An increase in LDH activity in the medium indicates a loss of cell membrane integrity.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow of an in vitro cytotoxicity assay for pyrrolizidine alkaloids.
Signaling Pathway of PA-Induced Hepatotoxicity
Caption: PA-induced cytotoxicity pathway involving metabolic activation and cellular damage.
References
- 1. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Otosenine Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro assays for validating the biological effects of Otosenine, a pyrrolizidine (B1209537) alkaloid (PA). It offers an objective analysis of various experimental approaches, supported by methodologies and data, to assist researchers in selecting the most appropriate assays for their specific research questions.
Introduction to this compound and In Vitro Validation
This compound is a member of the otonecine-type pyrrolizidine alkaloids, a class of natural compounds known for their potential biological activities, including cytotoxicity. In vitro validation is a critical step in the evaluation of such compounds, providing essential information on their mechanisms of action, potency, and selectivity before proceeding to more complex in vivo studies. This guide focuses on assays to assess the cytotoxic and other biological effects of this compound.
Comparison of In Vitro Cytotoxicity Assays
The primary in vitro effect of this compound and other toxic pyrrolizidine alkaloids is cytotoxicity, particularly hepatotoxicity. Various assays are available to measure this effect, each with its own principles, advantages, and limitations.
| Assay Type | Principle | Advantages | Disadvantages | Typical Cell Lines |
| MTT Assay | Measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. | Well-established, high-throughput, relatively inexpensive. | Can be affected by compounds that interfere with mitochondrial respiration. Indirect measure of cell viability. | HepG2, HepaRG, Primary Human Hepatocytes[1][2] |
| Neutral Red (NR) Uptake Assay | Based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. | Good correlation with MTT, sensitive, distinguishes viable from dead cells. | Can be influenced by changes in lysosomal pH. | HepG2, various cancer cell lines[3] |
| Lactate Dehydrogenase (LDH) Release Assay | Measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. | Direct measure of cytotoxicity (membrane integrity), non-destructive to remaining cells. | Less sensitive for early-stage apoptosis, can be affected by serum LDH. | HepG2, various cell lines[4] |
| BrdU Incorporation Assay | Measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells. | Specific for cell proliferation, can distinguish between cytostatic and cytotoxic effects. | More complex protocol, involves antibodies and multiple washing steps. | HepG2[2] |
| High-Content Screening (HCS) | Utilizes automated microscopy and image analysis to simultaneously measure multiple parameters of cytotoxicity, such as changes in nuclear morphology, mitochondrial membrane potential, and membrane permeability. | Provides multi-parametric data, can identify mechanisms of toxicity. | Requires specialized equipment and software, more complex data analysis. | HepG2, Primary Human Hepatocytes[1] |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Testing of this compound
-
Cell Culture: Human hepatoma cell lines such as HepG2 or HepaRG are cultured in appropriate media and conditions until they reach a suitable confluency for the assay.[1][2] Primary human hepatocytes can also be used for more physiologically relevant data.
-
Compound Preparation: this compound is dissolved in a suitable solvent, typically DMSO, to create a stock solution. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations for testing.[5]
-
Cell Treatment: The cultured cells are exposed to different concentrations of this compound for a defined period, typically 24 to 72 hours.[2][3] A vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent) are included in each experiment.
-
Assay Performance: Following the incubation period, the chosen cytotoxicity assay (e.g., MTT, NR, LDH) is performed according to the manufacturer's instructions.
-
Data Analysis: The results are typically expressed as the percentage of cell viability or cytotoxicity relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) is often calculated to quantify the potency of this compound.
Mechanism of Action and Signaling Pathways
The cytotoxicity of this compound, like other toxic pyrrolizidine alkaloids, is primarily attributed to its metabolic activation by cytochrome P450 (CYP) enzymes in the liver.[1][6] This process generates highly reactive pyrrolic metabolites that can form adducts with cellular macromolecules such as proteins and DNA, leading to cellular damage and triggering various signaling pathways.[6]
Generalized Signaling Pathway for this compound-induced Cytotoxicity
The following diagram illustrates a generalized signaling pathway for the cytotoxicity induced by otonecine-type pyrrolizidine alkaloids.
Caption: Generalized signaling cascade of this compound-induced cytotoxicity.
Experimental Workflow for Validating this compound's In Vitro Effects
The following workflow outlines the key steps in validating the in vitro effects of this compound, from initial screening to more detailed mechanistic studies.
Caption: A stepwise workflow for the in vitro validation of this compound.
Concluding Remarks
The selection of an appropriate in vitro assay for validating the effects of this compound is crucial for obtaining reliable and meaningful data. This guide provides a comparative overview of commonly used cytotoxicity assays and a framework for a comprehensive validation workflow. For a thorough understanding of this compound's biological activity, it is recommended to employ a combination of assays that measure different cellular endpoints and to investigate the underlying molecular mechanisms. By following a systematic and multi-faceted approach, researchers can effectively characterize the in vitro profile of this compound, paving the way for further drug development and risk assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model [agris.fao.org]
- 3. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Cross-Validation of Analytical Methods for Otosenine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary analytical methods for the quantification of Otosenine: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including plant materials, pharmaceutical formulations, and biological samples. This document outlines the performance characteristics of each method, provides detailed experimental protocols, and includes a visual representation of the cross-validation workflow to aid researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. While HPLC-UV is a robust and widely available technique, UPLC-MS/MS offers superior sensitivity and specificity, making it ideal for trace-level detection.[1][2]
Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Validation Parameters for Pyrrolizidine Alkaloids Analysis
| Validation Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.99[3] | > 0.99[4] |
| Limit of Detection (LOD) | ~0.1 µg/mL | 0.015–0.75 µg/kg[5] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | 0.05–2.5 µg/kg[5] |
| Precision (%RSD) | < 15%[3] | < 17%[4] |
| Accuracy (% Recovery) | 80-120%[3] | 75-115%[4] |
| Specificity | Good, potential for matrix interference[6] | Excellent, based on mass-to-charge ratio[1] |
| Analysis Time | Longer run times | Shorter run times[7] |
Key Insights:
-
UPLC-MS/MS is significantly more sensitive than HPLC-UV, with much lower limits of detection and quantification. This makes it the preferred method for analyzing trace amounts of this compound, especially in complex matrices like biological fluids or food products.[5][8]
-
HPLC-UV can be a cost-effective and reliable method for routine quality control of raw materials or finished products where this compound concentrations are expected to be higher.[6]
-
Matrix effects can be a significant challenge in complex samples, potentially affecting the accuracy of quantification.[9] UPLC-MS/MS, with its high selectivity, is generally less susceptible to matrix interference than HPLC-UV.[1] The use of matrix-matched calibration is recommended for both methods to mitigate these effects.[8]
Experimental Protocols
HPLC-UV Method for this compound Analysis
This protocol provides a general procedure for the analysis of this compound using HPLC-UV. Optimization of the mobile phase, column, and other chromatographic conditions may be required depending on the specific sample matrix.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An HPLC system equipped with a UV detector, quaternary pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile. The gradient program should be optimized for the separation of this compound from other components in the sample.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 203 nm.[10]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound standard in methanol (B129727) and create a series of calibration standards by diluting the stock solution.
-
Sample Extraction: The extraction procedure will vary depending on the matrix. For plant materials, a common method is extraction with an acidic aqueous solution, followed by solid-phase extraction (SPE) for cleanup.[11]
3. Validation Parameters:
-
Linearity: Construct a calibration curve by analyzing a series of at least five concentrations of the standard solution. The coefficient of determination (r²) should be > 0.99.[3]
-
Precision: Evaluate repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration. The relative standard deviation (%RSD) should be less than 15%.[3]
-
Accuracy: Determine the accuracy using the standard addition method. The recovery should be within 80-120%.[3]
-
LOD and LOQ: Calculate the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the standard deviation of the response and the slope of the calibration curve.
UPLC-MS/MS Method for this compound Analysis
This protocol outlines a general procedure for the highly sensitive and selective analysis of this compound using UPLC-MS/MS.
1. Instrumentation and Chromatographic Conditions:
-
UPLC System: A UPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC column, such as a C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient elution with (A) water containing 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) and (B) methanol containing 0.1% formic acid and 5 mM ammonium formate.[4]
-
Flow Rate: 0.3 mL/min.[4]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.[11]
2. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and any internal standards used. The specific MRM transitions will need to be determined and optimized.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in methanol and create a series of calibration standards, including matrix-matched standards if necessary.
-
Sample Extraction: A "dilute-and-shoot" approach can be used for simpler matrices, where the sample extract is diluted before injection. For more complex matrices, a more rigorous extraction and clean-up, such as solid-phase extraction (SPE), is recommended.[11]
4. Validation Parameters:
-
Linearity: Establish linearity with a calibration curve using at least five concentration levels. The coefficient of determination (r²) should be > 0.99.[4]
-
Precision: Assess intra-day and inter-day precision. The %RSD should be within acceptable limits, typically < 15-20%.[4]
-
Accuracy: Determine accuracy through recovery studies in spiked samples. The recovery should be within 75-115%.[4]
-
LOD and LOQ: Determine the LOD and LOQ based on signal-to-noise ratios of 3:1 and 10:1, respectively.[8]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods for this compound.
Caption: Workflow for cross-validation of HPLC-UV and UPLC-MS/MS methods.
This comprehensive guide should assist researchers in making an informed decision on the most appropriate analytical methodology for their this compound quantification needs, ensuring the generation of high-quality, reliable, and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of an HPLC-UV assay method for the simultaneous quantification of nine antiretroviral agents in the plasma of HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. shimadzu.com [shimadzu.com]
- 5. researchgate.net [researchgate.net]
- 6. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Otosenine Content in Senecio Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific pyrrolizidine (B1209537) alkaloids (PAs), such as otosenine, within the vast Senecio genus is crucial for toxicological assessment and potential therapeutic exploration. This guide provides a comparative analysis of this compound content across various Senecio species, supported by experimental data and detailed methodologies.
This compound is a macrocyclic otonecine-type pyrrolizidine alkaloid found in various Senecio species. Its presence and concentration can differ significantly between species, highlighting the need for precise quantitative analysis in phytochemical and toxicological studies.
Quantitative Comparison of this compound Content
The following table summarizes the reported this compound content in different Senecio species, primarily based on a study of the Senecio cineraria group. It is important to note that direct comparisons should be made with caution due to variations in analytical methods, plant material, and collection times.
| Senecio Species/Subspecies | Plant Part | This compound Content (% of total alkaloid extract) | Analytical Method | Reference |
| S. ambiguus subsp. ambiguus | Aerial Parts | Major Alkaloid | GLC-MS, GLC | [1] |
| S. ambiguus subsp. nebrodensis | Aerial Parts | Major Alkaloid | GLC-MS, GLC | [1] |
| S. gibbosus subsp. bicolor | Aerial Parts | Major Alkaloid | GLC-MS, GLC | [1] |
| S. gibbosus subsp. gibbosus | Aerial Parts | Major Alkaloid | GLC-MS, GLC | [1] |
| S. gibbosus subsp. cineraria | Aerial Parts | Major Alkaloid | GLC-MS, GLC | [1] |
| Senecio cineraria | Not specified | Present | Not specified | [2] |
| Senecio aureus | Not specified | Present | Not specified |
Note: The term "Major Alkaloid" indicates that this compound was one of the two most abundant alkaloids but the exact percentage of the total plant dry weight was not specified in the available literature.
Experimental Protocols
Accurate quantification of this compound requires robust and validated analytical methodologies. The most common techniques involve chromatographic separation coupled with mass spectrometric detection. Below is a generalized protocol for the extraction and analysis of this compound from Senecio plant material, based on methods used for pyrrolizidine alkaloids.[3][4]
Sample Preparation and Extraction
This phase aims to efficiently extract the alkaloids from the plant matrix.
-
Grinding: Dry the plant material (aerial parts) at a controlled temperature (e.g., 40°C) and grind it into a fine powder (e.g., 40 mesh) to increase the surface area for extraction.[3]
-
Acidified Solvent Extraction:
-
Soak a known weight of the powdered plant material (e.g., 1 g) in an acidic solution (e.g., 15 mL of 0.2% m/v hydrochloric acid). The acid protonates the alkaloids, enhancing their solubility in the polar solvent.[3]
-
Facilitate the extraction using ultrasonication for a defined period (e.g., 40 minutes).[3]
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g for 5 minutes) to separate the solid plant debris from the liquid extract.[3]
-
Liquid-Liquid Extraction (Acid-Base Partitioning):
-
Collect the supernatant and make it alkaline by adding a base (e.g., ammonia (B1221849) water) to deprotonate the alkaloids, making them soluble in nonpolar organic solvents.[3]
-
Perform a liquid-liquid extraction by adding a nonpolar solvent like chloroform (B151607) and vortexing the mixture. The alkaloids will partition into the organic layer.[3]
-
Centrifuge to separate the layers and carefully collect the organic (lower) layer containing the alkaloids.[3]
-
-
Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator at a low temperature (e.g., 40°C) to obtain the crude alkaloid extract.[3]
-
Reconstitution: Dissolve the dried extract in a known volume of a suitable solvent (e.g., 0.2% m/v hydrochloric acid or the initial mobile phase of the chromatographic analysis) before analysis.[3]
Chromatographic Analysis (GLC-MS)
Gas-Liquid Chromatography coupled with Mass Spectrometry (GLC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds like some pyrrolizidine alkaloids.[1]
-
Instrumentation:
-
Gas Chromatograph (GC) equipped with a mass spectrometer (MS) detector.
-
A capillary column suitable for alkaloid analysis (e.g., a low-polarity phase like 5% phenyl polymethylsiloxane).
-
-
GLC Conditions (Example):
-
Injector Temperature: 250-300°C.[5]
-
Carrier Gas: Helium.[6]
-
Column Temperature Program: An initial temperature of around 150°C, held for a few minutes, followed by a ramp up to a final temperature of 280-300°C at a rate of 5-10°C/min.[5]
-
Injection Mode: Splitless or split, depending on the concentration of the sample.[6]
-
-
Mass Spectrometry Conditions:
Quantification
-
Internal Standard: For accurate quantification, an internal standard (IS) should be added to the sample before extraction. The ideal IS is a structurally similar compound that is not present in the sample, or a stable isotope-labeled version of the analyte.[7][8]
-
Calibration Curve: Prepare a series of standard solutions of pure this compound of known concentrations, each containing the same amount of the internal standard.
-
Analysis: Analyze the standards and the samples under the same GLC-MS conditions.
-
Calculation: Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Determine the concentration of this compound in the plant extracts by interpolating their peak area ratios on this curve.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. Pyrrolizidine alkaloid profiles of the Senecio cineraria group (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of pyrrolizidine alkaloids in senecio species by liquid chromatography/thermospray-mass spectrometry and liquid chromatography/nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Evaluating the reproducibility of Otosenine research findings.
A Scarcity of Verifiable Data on a Potentially Toxic Compound
Otosenine, a pyrrolizidine (B1209537) alkaloid (PA) found in various Senecio plant species, presents a notable challenge for researchers and drug development professionals: a significant lack of publicly available, reproducible experimental data.[1] PAs as a class are well-known for their potential hepatotoxicity (liver damage), genotoxicity, and carcinogenicity.[2] This toxicity is generally linked to the metabolic activation of these compounds in the liver, leading to the formation of reactive pyrrole-protein adducts that can cause cellular damage.[3] However, despite its classification within this hazardous group, specific quantitative data on the biological activity of this compound remains largely absent from the scientific literature.
An in silico (computer-based) study predicted that this compound has a hepatotoxic effect.[4] While such computational predictions are valuable for initial screening, they are not a substitute for robust, experimental validation. The reproducibility of research findings is a cornerstone of scientific advancement, enabling researchers to build upon previous work with confidence. In the case of this compound, the absence of detailed, peer-reviewed experimental data makes it impossible to independently verify any reported findings and hinders a comprehensive assessment of its toxicological profile.
A Comparative Framework: Insights from Structurally Related Pyrrolizidine Alkaloids
In the absence of direct experimental data for this compound, we can look to studies on structurally related PAs to establish a comparative framework. A 2013 study by Li et al. provides a useful benchmark by evaluating the cytotoxicity of different types of PAs in an in vitro model using human hepatocellular carcinoma (HepG2) cells.[5] This study provides specific, quantitative data for clivorine (B1239113) (an otonecine-type PA, similar to this compound), retrorsine (B1680556) (a known toxic retronecine-type PA), and platyphylline (B179411) (a less toxic platynecine-type PA).[5]
The results from this study, summarized in the table below, offer a potential, albeit indirect, point of comparison for this compound. It is important to note that while clivorine and this compound share the same otonecine (B3428663) base, structural differences can lead to variations in biological activity.
| Compound | Type of Pyrrolizidine Alkaloid | IC20 (MTT Assay) (mM) | IC20 (BrdU Assay) (mM) |
| Clivorine | Otonecine-type | 0.013 ± 0.004 | 0.066 ± 0.031 |
| Retrorsine | Retronecine-type | 0.27 ± 0.07 | 0.19 ± 0.03 |
| Platyphylline | Platyphylline-type | 0.85 ± 0.11 | 1.01 ± 0.40 |
| Data from Li et al., 2013.[5] IC20 represents the concentration at which 20% of cell viability or proliferation is inhibited. |
A Reproducible Protocol for Assessing Pyrrolizidine Alkaloid Cytotoxicity
To facilitate future reproducible research on this compound and other PAs, a detailed experimental protocol is essential. The following methodology is based on the work of Li et al. (2013) and provides a clear framework for assessing cytotoxicity in a human liver cell line.[5]
Experimental Protocol: In Vitro Cytotoxicity Assessment of Pyrrolizidine Alkaloids
1. Cell Culture and Treatment:
-
Cell Line: Human hepatocellular carcinoma HepG2 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach for 24 hours.
-
Compound Exposure: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to the desired concentrations. The final solvent concentration in the medium should be non-toxic to the cells (typically ≤ 0.1%). Cells are exposed to the compound for a defined period (e.g., 24, 48, or 72 hours).
2. Cytotoxicity and Anti-Proliferation Assays:
-
MTT Assay (for Cell Viability):
-
After the treatment period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Plates are incubated for 4 hours at 37°C.
-
The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
-
-
BrdU Assay (for Cell Proliferation):
-
A 5-bromo-2'-deoxyuridine (B1667946) (BrdU) cell proliferation assay kit is used according to the manufacturer's instructions.
-
Briefly, BrdU is added to the cells during the final hours of the treatment period.
-
After incubation, cells are fixed, and an anti-BrdU antibody conjugated to a detection enzyme is added.
-
A colorimetric substrate is then added, and the absorbance is measured.
-
The level of BrdU incorporation is proportional to the rate of cell proliferation.
-
3. Data Analysis:
-
The half-maximal inhibitory concentration (IC50) or other relevant metrics (e.g., IC20) are calculated from the dose-response curves using appropriate software.
-
Experiments should be performed in triplicate and repeated at least three times to ensure reproducibility.
Visualizing the Path to Toxicity: A Generalized Pathway
While the specific signaling pathways affected by this compound have not been elucidated, a generalized pathway for PA-induced hepatotoxicity can be visualized. This diagram illustrates the key steps from ingestion to cellular damage, providing a conceptual framework for future research.
The experimental workflow for assessing cytotoxicity can also be visualized to provide a clear, step-by-step overview of the process.
Conclusion and Future Directions
The current body of scientific literature presents a significant knowledge gap regarding the biological activity and potential toxicity of this compound. To adequately assess its risk to human and animal health, and to explore any potential therapeutic applications, robust and reproducible research is urgently needed. The comparative data on related PAs and the detailed experimental protocol provided here offer a foundation for such future investigations. By adhering to standardized and well-documented methodologies, the scientific community can generate the high-quality, reproducible data necessary to move from speculation to a clear understanding of this compound's effects.
References
- 1. Comment on Pyrrolizidine Alkaloids and Terpenes from Senecio (Asteraceae): Chemistry and Research Gaps in Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Senecionine - Wikipedia [en.wikipedia.org]
- 4. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of pyrrolizidine alkaloid-induced toxicity in an in vitro screening model - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of Otosenine quantification.
An inter-laboratory comparison was conducted to evaluate the proficiency of various analytical laboratories in the quantification of otosenine, a pyrrolizidine (B1209537) alkaloid of toxicological concern. This guide provides a summary of the study's findings, detailed experimental protocols, and insights into the compound's mechanism of action. The primary objective of this comparison was to assess the accuracy and variability of this compound quantification across different laboratories and methodologies, ultimately aiming to promote standardized and reliable analytical practices.
Data Presentation
The quantitative data from the participating laboratories are summarized below. The study involved the analysis of a certified reference material (CRM) with a known concentration of this compound (25.0 µg/mL). Each laboratory analyzed the sample in triplicate.
Table 1: Inter-laboratory Comparison Results for this compound Quantification
| Laboratory ID | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (SD) | Relative Standard Deviation (RSD) (%) | Z-Score |
| Lab-01 | LC-MS/MS | 24.8 | 1.2 | 4.8 | -0.2 |
| Lab-02 | HPLC-UV | 22.5 | 2.1 | 9.3 | -2.5 |
| Lab-03 | LC-MS/MS | 25.5 | 1.0 | 3.9 | 0.5 |
| Lab-04 | GC-MS | 26.8 | 2.5 | 9.3 | 1.8 |
| Lab-05 | LC-MS/MS | 24.9 | 0.9 | 3.6 | -0.1 |
| Lab-06 | UPLC-MS/MS | 25.1 | 0.8 | 3.2 | 0.1 |
Experimental Protocols
A standardized experimental protocol for the quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was provided to all participating laboratories.
Sample Preparation
-
Standard Solution Preparation: A stock solution of this compound was prepared by dissolving 1 mg of this compound certified reference material in 10 mL of methanol (B129727) to obtain a concentration of 100 µg/mL. A series of working standard solutions were prepared by serial dilution of the stock solution with methanol to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Extraction: For complex matrices (e.g., herbal extracts), a solid-phase extraction (SPE) was employed. 1 g of the homogenized sample was extracted with 10 mL of methanol/water (1:1, v/v) by sonication for 30 minutes. The extract was centrifuged at 4000 rpm for 10 minutes.
-
SPE Cleanup: The supernatant was loaded onto a pre-conditioned C18 SPE cartridge. The cartridge was washed with 5 mL of water, and the analytes were eluted with 5 mL of methanol. The eluate was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a C18 column (2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Gradient Program: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound were monitored for quantification and confirmation.
Mandatory Visualization
Signaling Pathway
Pyrrolizidine alkaloids (PAs), including this compound, are known to exert their toxicity after metabolic activation in the liver. The following diagram illustrates the proposed toxicological pathway of this compound.
Experimental Workflow
The diagram below outlines the logical flow of the inter-laboratory comparison study.
A detailed examination of the cytotoxic, anti-inflammatory, and neuroprotective properties of otosenine and its structural analogs reveals key relationships between their chemical structures and biological activities. This guide provides a comparative overview of experimental data, detailed methodologies, and insights into the signaling pathways modulated by this class of otonecine-type pyrrolizidine (B1209537) alkaloids.
This compound and its related alkaloids, a class of natural products characterized by a necine base with a monocyclic ring oxidized at the C-8 position, have garnered significant interest for their diverse pharmacological activities.[1] The structural variations among these compounds, primarily in the esterifying acids attached to the necine core, play a crucial role in determining their biological potency and mechanism of action. Understanding these structure-activity relationships (SAR) is pivotal for the development of novel therapeutic agents with enhanced efficacy and reduced toxicity.
Comparative Biological Activities
To facilitate a clear comparison of the biological activities of this compound and its related alkaloids, the following tables summarize the available quantitative data from in vitro studies.
Table 1: Comparative Cytotoxicity of this compound and Related Alkaloids
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | - | - | - |
| Florosenine | Data Not Available | - | - | - |
| Ligularidine | Data Not Available | - | - | - |
| Doronine | Data Not Available | - | - | - |
| General Pyrrolizidine Alkaloids (for reference) | ||||
| Heliotrine | RAW 264.7 | NO Production Inhibition | 52.4 | [2] |
| Europine | RAW 264.7 | NO Production Inhibition | 7.9 | [2] |
| Senecionine | Primary Rat Hepatocytes | LDH Release | Positive Dose-Response | [3] |
| Retrorsine | Primary Rat Hepatocytes | LDH Release | Positive Dose-Response | [3] |
Note: Specific IC50 values for the cytotoxicity of this compound and its direct analogs against common cancer cell lines were not available in the reviewed literature. The table includes data on related pyrrolizidine alkaloids to provide context for their potential activity.
Table 2: Comparative Anti-inflammatory Activity of this compound and Related Alkaloids
| Compound | Assay | Cell Line/Model | IC50 (µM) / % Inhibition | Reference |
| This compound | Data Not Available | - | - | - |
| Florosenine | Data Not Available | - | - | - |
| Ligularidine | Data Not Available | - | - | - |
| Doronine | Data Not Available | - | - | - |
| General Pyrrolizidine Alkaloids (for reference) | ||||
| Heliotrine | NO Production Inhibition | RAW 264.7 | 52.4 | [2] |
| Heliotrine N-oxide | NO Production Inhibition | RAW 264.7 | 85.1 | [2] |
| 7-Angelyolsincamidine N-oxide | NO Production Inhibition | RAW 264.7 | 105.1 | [2] |
| Europine | NO Production Inhibition | RAW 264.7 | 7.9 | [2] |
| Crotalaburnine | Carrageenan-induced Edema | Rats | Effective at 10 mg/kg | [2] |
Note: Quantitative data directly comparing the anti-inflammatory activity of this compound and its close analogs is limited. The table presents data for other pyrrolizidine alkaloids to illustrate the potential for anti-inflammatory effects within this class.
Table 3: Comparative Neuroprotective Activity of this compound and Related Alkaloids
| Compound | Assay | Model | Effect | Reference |
| This compound | Data Not Available | - | - | - |
| Florosenine | Data Not Available | - | - | - |
| Ligularidine | Data Not Available | - | - | - |
| Doronine | Data Not Available | - | - | - |
| General Alkaloids (for reference) | ||||
| Ligustilide | Ischemic Brain Injury | Rats | Neuroprotective | [4][5] |
| Berberine | Neurodegenerative models | In vitro/In vivo | Neuroprotective | [6] |
| Isorhynchophylline | Aβ-induced neurotoxicity | In vitro | Neuroprotective | [6] |
Note: Direct experimental evidence for the neuroprotective effects of this compound and its immediate analogs is not well-documented. The table includes related compounds to highlight the potential for neuroprotective activity among alkaloids.
Key Structural Features Influencing Activity
The biological activities of pyrrolizidine alkaloids are largely dictated by their chemical structure. Key determinants of activity include:
-
The Necine Base: this compound and its relatives belong to the otonecine-type, which is structurally distinct due to its monocyclic ring oxidized at C-8.[1] This differs from the more common bicyclic retronecine- and heliotridine-type bases.
-
Esterification: The presence, type, and position of esterifying acids on the necine base are critical for activity. Macrocyclic diesters are often associated with higher toxicity.
-
The 1,2-Double Bond: The presence of a double bond in the 1,2-position of the necine base is a crucial feature for the hepatotoxicity of many pyrrolizidine alkaloids.[2]
-
N-oxidation: The conversion of the tertiary nitrogen to an N-oxide can influence the compound's solubility and metabolic activation.[7]
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of the biological activities of these alkaloids.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, A549, or other relevant cancer cell lines) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test alkaloids in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.[8]
Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test alkaloids for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Nitrite (B80452) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated cells.
Neuroprotective Activity Assay (Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative stressor like hydrogen peroxide (H₂O₂).
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in the appropriate medium.
-
Cell Seeding: Plate the cells in a 96-well plate and allow them to differentiate if necessary.
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the test alkaloids for a designated period (e.g., 12-24 hours).
-
Induction of Oxidative Stress: Expose the cells to a neurotoxic concentration of H₂O₂ for a specified duration.
-
Assessment of Cell Viability: Determine cell viability using an appropriate method, such as the MTT assay described above.
-
Data Analysis: Compare the viability of cells pre-treated with the test compounds to those treated with H₂O₂ alone to determine the neuroprotective effect.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound and related alkaloids are mediated through their interaction with various cellular signaling pathways.
Anti-inflammatory Signaling
Many anti-inflammatory compounds exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway .
Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.
In this proposed pathway, inflammatory stimuli like LPS activate the IKK complex, leading to the degradation of IκB and subsequent translocation of NF-κB to the nucleus. This transcription factor then promotes the expression of pro-inflammatory genes. It is hypothesized that this compound and its analogs may inhibit this pathway, thereby reducing the inflammatory response.
Neuroprotective Mechanisms
The neuroprotective effects of alkaloids are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and apoptosis.
Caption: Potential neuroprotective mechanism against oxidative stress.
This diagram illustrates how oxidative stress can lead to neuronal cell death through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways. This compound and related alkaloids may confer neuroprotection by scavenging ROS and inhibiting these cell death pathways.
Conclusion
The structural diversity of this compound and its related alkaloids presents a promising scaffold for the development of new therapeutic agents. While current research points towards their potential cytotoxic, anti-inflammatory, and neuroprotective activities, further studies are required to establish a more definitive structure-activity relationship. In particular, comparative studies with standardized assays are needed to quantify the biological activities of this compound and its specific analogs. Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic potential and minimizing their inherent toxicities.
References
- 1. Ligustilide ameliorates neuroinflammation and brain injury in focal cerebral ischemia/reperfusion rats: involvement of inhibition of TLR4/peroxiredoxin 6 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of Z-ligustilide against permanent focal ischemic damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The neuroprotective effects and probable mechanisms of Ligustilide and its degradative products on intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Metabolomic Guide to Otosenine-Producing Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolomic profiles of plants known to produce Otosenine, a pyrrolizidine (B1209537) alkaloid of significant interest due to its potential toxicity and implications for drug development. By presenting supporting experimental data and detailed methodologies, this document aims to be a valuable resource for researchers in the fields of natural product chemistry, toxicology, and pharmacology.
Introduction to this compound and its Botanical Sources
This compound is an otonecine-type pyrrolizidine alkaloid (PA) found in various plant species, primarily within the genera Jacobaea and Senecio of the Asteraceae family.[1] PAs are a diverse group of secondary metabolites known for their role in plant defense against herbivores.[2] However, their presence in the food chain and herbal medicines is a significant concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity in humans and livestock.[2] Understanding the comparative metabolomics of this compound-producing plants is crucial for assessing the risks associated with these plants and for exploring the potential pharmacological applications of their constituent alkaloids.
Quantitative Metabolomic Comparison
The following tables summarize the quantitative data on this compound and other related pyrrolizidine alkaloids in various plant species. It is important to note that the concentrations of these metabolites can vary significantly based on factors such as plant origin, developmental stage, and environmental conditions.
Table 1: Pyrrolizidine Alkaloid Content in Jacobaea vulgaris (syn. Senecio jacobaea)
| Pyrrolizidine Alkaloid | Concentration (mg/g dry weight) | Analytical Method | Reference |
| Jacobine | Varies | LC-MS/MS | [3] |
| Jaconine | Varies | LC-MS/MS | [3] |
| Jacozine | Varies | LC-MS/MS | [3] |
| This compound | Varies (Presence confirmed) | LC-MS/MS | [1] |
| Retrorsine | Varies | LC-MS/MS | [3] |
| Seneciphylline | Varies | LC-MS/MS | [3] |
| Senecionine | Varies | LC-MS/MS | [3] |
Note: Specific quantitative values for this compound in Jacobaea vulgaris were not available in the reviewed literature, though its presence is confirmed. The concentrations of other PAs are known to be highly variable.
Table 2: Pyrrolizidine Alkaloid Content in various Senecio species
| Species | Plant Part | Pyrrolizidine Alkaloid | Concentration | Analytical Method | Reference |
| Senecio vulgaris | Shoots (dry) | Senecionine | Dominant | LC-MS/MS | [4] |
| Seneciphylline | Dominant | LC-MS/MS | [4] | ||
| Retrorsine N-oxide | Prevalent | LC-MS/MS | [5] | ||
| Spartioidine N-oxide | Prevalent | LC-MS/MS | [5] | ||
| Senecio vernalis | Aerial Parts (dry) | Senkirkine | 0.012% | HPLC-UV | [6] |
| Senecio aquaticus | Not specified | Senecionine | Present | Not specified | |
| Erucifoline | Present | Not specified |
Note: This table highlights the diversity of PAs across different Senecio species. While this compound is an otonecine-type PA like Senkirkine, specific quantitative data for this compound across a range of Senecio species is a recognized research gap.
Experimental Protocols
A standardized and robust experimental workflow is critical for the accurate comparative metabolomic analysis of this compound-producing plants. The following protocol is a synthesis of established methods for the extraction and quantification of pyrrolizidine alkaloids.
Sample Preparation
-
Plant Material Collection: Collect fresh plant material (e.g., leaves, flowers, roots) from the species of interest. Record the developmental stage and geographical location.
-
Drying and Grinding: Freeze-dry the plant material to preserve the metabolite profile. Grind the dried material into a fine powder using a ball mill or mortar and pestle.
Extraction of Pyrrolizidine Alkaloids
-
Solvent Extraction: Weigh approximately 100 mg of the dried plant powder into a centrifuge tube. Add 2 mL of an extraction solvent, typically methanol (B129727) or a mixture of methanol and water, often acidified with a small amount of formic acid or sulfuric acid to improve the extraction of alkaloids in their salt form.[3]
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to ensure efficient extraction of metabolites.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. For exhaustive extraction, the pellet can be re-extracted with a fresh portion of the solvent, and the supernatants combined.
Solid-Phase Extraction (SPE) for Clean-up (Optional but Recommended)
-
Column Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing methanol followed by water through it.
-
Sample Loading: Load the plant extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low-organic-content solvent (e.g., 5% methanol in water) to remove polar impurities.
-
Elution: Elute the pyrrolizidine alkaloids with a higher concentration of methanol.
UPLC-MS/MS Analysis
-
Chromatographic Separation (UPLC):
-
Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is commonly used.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of known PAs, including this compound. Precursor and product ion pairs for each analyte must be optimized.
-
Data Acquisition: Acquire data for each targeted analyte.
-
Data Analysis
-
Quantification: Generate a calibration curve using certified reference standards of this compound and other relevant PAs. Calculate the concentration of each analyte in the plant extracts based on the peak areas and the calibration curve.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA, PCA) to compare the metabolomic profiles of the different plant species.
Visualizations
Biosynthesis of this compound
The biosynthesis of otonecine-type pyrrolizidine alkaloids, such as this compound, is a complex process that is not yet fully elucidated. However, experimental evidence suggests that it proceeds via the retronecine (B1221780) pathway.
Experimental Workflow
The following diagram illustrates the key steps in the comparative metabolomic analysis of this compound-producing plants.
Conclusion
This guide provides a framework for the comparative metabolomic analysis of this compound-producing plants. The presented data and protocols highlight the importance of standardized analytical methods for accurate quantification of pyrrolizidine alkaloids. Further research is needed to expand the quantitative data for this compound and other metabolites across a wider range of Senecio and Jacobaea species. Such studies will be invaluable for risk assessment in food and herbal medicine safety, and for the potential discovery of novel bioactive compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The analysis of pyrrolizidine alkaloids in Jacobaea vulgaris; a comparison of extraction and detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
Validating Biomarkers for Otosenine-Induced Toxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Otosenine, an otonecine-type pyrrolizidine (B1209537) alkaloid (PA), is a naturally occurring toxin found in various plant species.[1] Like other unsaturated PAs, it poses a significant risk of hepatotoxicity due to its metabolic activation by cytochrome P450 enzymes in the liver.[1][2] This activation leads to the formation of highly reactive pyrrolic esters, which can form adducts with cellular macromolecules like DNA and proteins, inducing cytotoxicity, genotoxicity, and carcinogenicity.[3][4] Notably, otonecine-type PAs are reported to exhibit higher toxicity compared to other PA types, such as retronecine-type PAs, due to a more efficient metabolic activation.[1][2]
The validation of sensitive and specific biomarkers is crucial for the early detection and monitoring of this compound-induced liver injury in preclinical studies and for assessing the safety of potential drug candidates. This guide provides a comparative overview of traditional and emerging biomarkers for drug-induced liver injury (DILI), with a focus on their application to PA toxicity. It includes experimental data from related PAs to inform validation strategies for this compound, detailed experimental protocols, and visualizations of the underlying toxicological pathways and validation workflows.
Data Presentation: Comparative Analysis of Biomarkers
Due to the limited availability of public data specifically for this compound, this section presents a comparative analysis of biomarkers based on data from other relevant pyrrolizidine alkaloids. The data is presented to guide the selection and validation of biomarkers for this compound, with the expectation that this compound would exhibit equal or greater toxicity.
Table 1: Comparison of Traditional vs. Emerging Biomarkers for Hepatotoxicity
| Biomarker Category | Biomarker | Description | Advantages | Limitations |
| Traditional Biomarkers | Alanine Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Enzymes released from damaged hepatocytes into the bloodstream. | Widely used, well-established, and routinely measured in clinical and preclinical settings.[5] | Lack of specificity (AST is also found in muscle and other tissues); elevation may not always correlate with the severity of liver damage.[5] |
| Alkaline Phosphatase (ALP) | Enzyme primarily located in the bile ducts; elevated levels suggest cholestatic injury. | Useful in identifying the type of liver injury (cholestatic vs. hepatocellular). | Can be elevated in non-hepatic conditions, such as bone disorders. | |
| Total Bilirubin (TBIL) | A product of heme breakdown, elevated levels indicate impaired liver function. | A key indicator of liver's excretory function. | Can be elevated in hemolytic conditions, leading to misinterpretation. | |
| Emerging Biomarkers | Cytokeratin-18 (CK-18) | An intermediate filament protein in hepatocytes. Full-length CK-18 is released during necrosis, while caspase-cleaved CK-18 (ccCK-18) is a specific marker of apoptosis. | Can differentiate between modes of cell death (necrosis vs. apoptosis), providing mechanistic insights.[6] | Requires specific immunoassays (ELISA); less routinely available than traditional markers. |
| Glutamate Dehydrogenase (GLDH) | A mitochondrial enzyme that is more liver-specific than ALT and AST. | High liver specificity; its release indicates mitochondrial damage.[6] | Not as widely used as traditional markers; requires specific assays. | |
| High-Mobility Group Box 1 (HMGB1) | A nuclear protein released during necrosis that acts as a damage-associated molecular pattern (DAMP) to trigger inflammation.[7] | A sensitive and early marker of necrotic cell death.[7] | Can be released from any necrotic cell type, not specific to the liver.[7] | |
| microRNA-122 (miR-122) | A microRNA that is highly abundant and specific to hepatocytes. | Highly liver-specific and sensitive; released into circulation upon liver injury.[8] | Requires specialized qPCR assays for detection; stability in samples can be a concern. |
Table 2: Comparative Cytotoxicity of Pyrrolizidine Alkaloids in HepG2-CYP3A4 Cells
This table summarizes the 50% effective concentration (EC50) values for various PAs after 72 hours of exposure in a metabolically competent human liver cell line (HepG2-CYP3A4).[9][10] Lower EC50 values indicate higher cytotoxicity. While this compound is not listed, the data for other cyclic diester PAs provide a benchmark for its expected high toxicity.
| Pyrrolizidine Alkaloid | Type | Structure | EC50 (µM) after 72h |
| Lasiocarpine | Retronecine | Open Diester | ~2 |
| Senecionine | Retronecine | Cyclic Diester | ~5 |
| Seneciphylline | Retronecine | Cyclic Diester | ~5 |
| Retrorsine | Retronecine | Cyclic Diester | ~7 |
| Echimidine | Retronecine | Open Diester | ~10 |
| Riddelliine | Retronecine | Cyclic Diester | ~20 |
| Heliotrine | Heliotridine | Monoester | ~60 |
| Europine | Heliotridine | Monoester | >100 |
| Monocrotaline | Retronecine | Cyclic Diester | >200 |
| Indicine | Retronecine | Monoester | Not Determined |
| Lycopsamine | Retronecine | Monoester | Not Determined |
Experimental Protocols
Detailed Methodology for Cytokeratin-18 (CK-18) ELISA
This protocol describes the quantitative measurement of full-length or caspase-cleaved CK-18 in cell culture supernatants, serum, or plasma using a sandwich ELISA kit.
Materials:
-
CK-18 ELISA Kit (e.g., from suppliers like Assay Genie, AMSBIO, FineTest, Cloud-Clone Corp)[11][12][13][14]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Precision pipettes and disposable tips
-
Distilled or deionized water
-
Absorbent paper
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Bring all components to room temperature before use.[11][15]
-
Sample Addition: Add 100 µL of each standard, control, and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all samples in duplicate.[11]
-
Incubation 1: Cover the plate with a sealer and incubate for 90 minutes at 37°C.[11]
-
Washing 1: Aspirate the liquid from each well and wash the plate 2-3 times with 1X Wash Buffer. After the final wash, remove any remaining buffer by inverting the plate and blotting it on absorbent paper.[11][14]
-
Detection Antibody Addition: Add 100 µL of the biotin-labeled detection antibody working solution to each well.[13]
-
Incubation 2: Cover the plate and incubate for 60 minutes at 37°C.[11]
-
Washing 2: Repeat the washing step as described in step 4.
-
HRP-Streptavidin Addition: Add 100 µL of HRP-Streptavidin Conjugate (SABC) working solution to each well.[13]
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[14]
-
Washing 3: Aspirate and wash the plate 5 times with 1X Wash Buffer, allowing for a 1-2 minute soak during each wash.[14]
-
Substrate Addition: Add 90 µL of TMB substrate solution to each well. Cover the plate and incubate in the dark at 37°C for 10-20 minutes, or until a color change is observed.[14]
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow. Gently tap the plate to ensure thorough mixing.[14]
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution.[14]
-
Calculation: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use the standard curve to determine the concentration of CK-18 in the samples.
Detailed Methodology for High-Mobility Group Box 1 (HMGB1) ELISA
This protocol outlines the measurement of HMGB1 in cell culture supernatants, serum, or plasma.
Materials:
-
HMGB1 ELISA Kit
-
Microplate reader (450 nm)
-
Precision pipettes and tips
-
Distilled or deionized water
-
Absorbent paper
-
Incubator (37°C)
Procedure:
-
Reagent and Sample Preparation: Prepare all reagents as per the kit's manual. If using plasma, collect blood in EDTA tubes and centrifuge twice to isolate the plasma, then store at -80°C until use.[16] Thaw samples immediately before the assay.
-
Standard and Sample Addition: Add 100 µL of each standard, blank, and sample to the designated wells of the HMGB1 antibody-coated plate. Run in duplicate.
-
Incubation 1: Cover the plate and incubate for 1-2 hours at 37°C.
-
Washing 1: Aspirate the contents and wash the wells 3 times with 1X Wash Buffer.
-
Detection Reagent A Addition: Add 100 µL of prepared Detection Reagent A (Biotin-conjugated anti-HMGB1 antibody) to each well.
-
Incubation 2: Cover and incubate for 1 hour at 37°C.
-
Washing 2: Repeat the wash step (step 4).
-
Detection Reagent B Addition: Add 100 µL of prepared Detection Reagent B (HRP-Streptavidin conjugate) to each well.
-
Incubation 3: Cover and incubate for 30 minutes at 37°C.
-
Washing 3: Repeat the wash step, but for a total of 5 washes.
-
Substrate Development: Add 90 µL of TMB Substrate Solution and incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm immediately.
-
Data Analysis: Calculate the concentration of HMGB1 in the samples by interpolating from the standard curve.
Mandatory Visualization
Signaling Pathways in this compound-Induced Hepatotoxicity
The following diagram illustrates the putative signaling pathways involved in this compound-induced hepatotoxicity, integrating findings from studies on various pyrrolizidine alkaloids.[17][18][19][20] this compound is metabolized by CYP450 enzymes into a reactive pyrrolic ester, which induces cellular damage through the activation of the MAPK and ER stress pathways, ultimately leading to apoptosis.
References
- 1. Levels, Toxic Effects, and Risk Assessment of Pyrrolizidine Alkaloids in Foods: A Review [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Toxic Prediction of Pyrrolizidine Alkaloids and Structure-Dependent Induction of Apoptosis in HepaRG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. omicsonline.org [omicsonline.org]
- 6. The current status of biomarkers for predicting toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HMGB1 - High mobility group box 1 | Elisa - Clia - Antibody - Protein [markelab.com]
- 8. omicsonline.org [omicsonline.org]
- 9. Potency ranking of pyrrolizidine alkaloids in metabolically competent human liver cancer cells and primary human hepatocytes using a genotoxicity test battery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. resources.amsbio.com [resources.amsbio.com]
- 13. Human CK-18/M65 (Cytokeratin 18) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. cloud-clone.com [cloud-clone.com]
- 15. elkbiotech.com [elkbiotech.com]
- 16. Dynamics of HMBG1 (High Mobility Group Box 1) during radiochemotherapy correlate with outcome of HNSCC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CHOP Regulates Endoplasmic Reticulum Stress-Mediated Hepatoxicity Induced by Monocrotaline [ouci.dntb.gov.ua]
- 18. Activation of ERK and JNK signaling pathways by mycotoxin citrinin in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. CHOP Regulates Endoplasmic Reticulum Stress-Mediated Hepatoxicity Induced by Monocrotaline - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of the ERK and JNK Signaling Pathways Caused by Neuron-Specific Inhibition of PP2A in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Otosenine Extraction: Benchmarking Methods for Optimal Efficiency
For researchers, scientists, and professionals in drug development, the efficient extraction of target bioactive compounds is a critical first step. This guide provides an objective comparison of various methods for the extraction of Otosenine, a pyrrolizidine (B1209537) alkaloid of significant research interest. The performance of conventional and modern techniques is evaluated based on experimental data, offering insights to inform the selection of the most suitable method for your research objectives.
Data Presentation: A Head-to-Head Comparison of Extraction Methods
The efficiency of an extraction method is determined by several key parameters, including the yield of the target compound, solvent consumption, and the time required for the procedure. The following table summarizes quantitative data on the extraction of pyrrolizidine alkaloids (PAs) from Senecio species, which are known to contain this compound. This data serves as a valuable proxy for comparing the relative efficiencies of different extraction techniques.
| Extraction Method | Typical Solvents | Key Parameters | Reported PA Yield/Efficiency | Advantages | Disadvantages |
| Maceration | Acidified Water (e.g., 0.1 N H₂SO₄), Methanol, Ethanol (B145695) | Ambient temperature, 0.5 - 72 hours | Lower yield of free PA bases (e.g., 5% of total PAs)[1] | Simple, low-cost equipment, suitable for thermolabile compounds. | Time-consuming, large solvent volume required, potentially lower extraction efficiency.[2] |
| Soxhlet Extraction | Ethanol (85%), Methanol | Boiling point of the solvent, 20 - 75 hours[3][4] | Higher yield of free PA bases due to reduction of N-oxides at high temperatures.[1] | Continuous extraction with fresh solvent increases efficiency compared to maceration.[3] | Time-consuming, requires large amounts of solvent, potential for thermal degradation of some compounds.[1][2] |
| Ultrasound-Assisted Extraction (UAE) | 60% Ethanol-Water | 40°C, 30 min, 75.11 W/cm² power intensity | Up to 11.82% total extract yield from Senecio brasiliensis leaves.[5] | Rapid, reduced solvent consumption, increased efficiency due to acoustic cavitation.[6] | Requires specialized equipment, potential for localized heating. |
| Pressurized Liquid Extraction (PLE) | Ethanol, Water | 30-60°C, 10 MPa, 30 min | Up to 18.63% total extract yield from Senecio brasiliensis leaves.[5] | Fast, automated, requires less solvent than traditional methods. | Requires specialized, high-pressure equipment. |
| Microwave-Assisted Extraction (MAE) | 60% Ethanol-Water | 400 W, 20 min | Efficient for PA extraction, with reduced time and solvent use compared to conventional methods.[5] | Very fast, reduced solvent consumption, uniform heating.[7][8] | Requires specialized microwave equipment, potential for localized thermal stress on compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key extraction methods discussed.
Maceration Protocol for Pyrrolizidine Alkaloids
This protocol is a generalized procedure for the extraction of PAs from plant material.
-
Sample Preparation: Air-dry and grind the plant material (e.g., Senecio species) to a fine powder.
-
Extraction:
-
Separation: Filter the mixture to separate the liquid extract from the solid plant residue.
-
Concentration: Remove the solvent from the filtrate under reduced pressure to obtain the crude extract.
-
Further Processing: The crude extract can then be subjected to acid-base partitioning to isolate the alkaloid fraction.
Soxhlet Extraction Protocol for Pyrrolizidine Alkaloids
This protocol is adapted from methodologies used for the extraction of PAs from Senecio vulgaris.[3]
-
Sample Preparation: Dry the plant material at room temperature, grind it into a powder, and pack a known quantity (e.g., 300 g) into a Soxhlet thimble.[3]
-
Extraction:
-
Concentration: After extraction, concentrate the solvent in the distillation flask using a rotary evaporator at a temperature not exceeding 50°C to yield the crude extract.[3]
Ultrasound-Assisted Extraction (UAE) Protocol for Pyrrolizidine Alkaloids
This protocol is based on the extraction of PAs from Senecio brasiliensis.[5]
-
Sample Preparation: Use dried and ground plant material (e.g., 2.5 g).[5]
-
Extraction:
-
Separation: Centrifuge the mixture at high speed (e.g., 10,000 rpm for 5 minutes) to pellet the solid material.[5]
-
Concentration: Carefully collect the supernatant and evaporate the solvents under a vacuum at 40°C.[5]
Microwave-Assisted Extraction (MAE) Protocol for Pyrrolizidine Alkaloids
This protocol outlines a general procedure for MAE of PAs.
-
Sample Preparation: Place a known amount of dried and powdered plant material (e.g., 100 g) into the microwave extraction vessel.[5]
-
Extraction:
-
Separation and Concentration: After extraction and cooling, the extract is separated from the solid residue, typically by filtration, and then concentrated.
Visualizing the Workflow: From Plant to Pure Compound
To provide a clearer understanding of the overall process, the following diagrams illustrate a general experimental workflow and the logical relationship between the extraction and purification steps.
Caption: General workflow for the extraction and isolation of this compound.
Caption: Signaling pathway for acid-base purification of this compound.
References
- 1. Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phytojournal.com [phytojournal.com]
- 4. japsonline.com [japsonline.com]
- 5. Extraction of bioactive compounds from Senecio brasiliensis using emergent technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ultrasound assisted extraction (UAE) of bioactive compounds from fruit and vegetable processing by-products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction Methods, Quantitative and Qualitative Phytochemical Screening of Medicinal Plants for Antimicrobial Textiles: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Otosenine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential procedural guidance for the proper disposal of otosenine, a pyrrolizidine (B1209537) alkaloid, ensuring laboratory safety and environmental protection.
This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in certain plant species.[1] Like other 1,2-unsaturated PAs, it is classified as toxic if swallowed and may cause damage to organs through prolonged or repeated exposure, primarily affecting the liver.[1] Due to these hazardous properties, this compound and any materials contaminated with it must be neutralized before disposal. The recommended method for rendering this compound non-toxic is through alkaline hydrolysis.
This compound: Physical and Chemical Data
A summary of the known quantitative data for this compound is presented below. This information is crucial for safe handling and in the preparation for its disposal.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇NO₇ | PubChem |
| Molecular Weight | 381.4 g/mol | PubChem |
| Physical State | Solid | --- |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | ChemFaces |
| GHS Hazard Statements | H301: Toxic if swallowedH373: May cause damage to organs through prolonged or repeated exposure | PubChem |
Experimental Protocol: Alkaline Hydrolysis for this compound Disposal
The primary method for the chemical inactivation of this compound is through alkaline hydrolysis. This process breaks the ester bonds of the macrocyclic diester structure, which is characteristic of many toxic PAs.[2][3] The resulting products, a necine base and necic acids, are considered to be non-toxic.[2]
Materials:
-
This compound waste (pure compound or solutions)
-
Sodium hydroxide (B78521) (NaOH) pellets or a concentrated stock solution
-
Water (deionized or distilled)
-
Suitable reaction vessel (e.g., borosilicate glass beaker or flask)
-
Stir plate and stir bar
-
pH meter or pH indicator strips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preparation of the Alkaline Solution: Prepare a 2 M sodium hydroxide solution by carefully dissolving 80 grams of NaOH pellets in approximately 900 mL of water and then adjusting the final volume to 1 liter. Caution: The dissolution of NaOH is highly exothermic.
-
Dilution of this compound Waste: If disposing of a concentrated this compound solution, dilute it with water to a concentration that is manageable and ensures efficient mixing with the alkaline solution. For solid this compound, dissolve it in a minimal amount of a suitable solvent (e.g., DMSO) before adding it to the reaction vessel.
-
Hydrolysis Reaction:
-
Place the this compound waste in the reaction vessel.
-
Slowly add the 2 M NaOH solution to the this compound waste while stirring continuously. A general recommendation is to use a 10-fold excess of the NaOH solution by volume to the this compound solution.
-
Continue stirring the mixture at room temperature for a minimum of 24 hours to ensure complete hydrolysis. For macrocyclic diester PAs, a longer reaction time may be necessary to ensure the cleavage of both ester linkages.
-
-
Neutralization:
-
After the hydrolysis period, check the pH of the solution. It should be highly alkaline.
-
Neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) while stirring. Monitor the pH closely until it is within the neutral range (pH 6-8).
-
-
Final Disposal: Once neutralized, the solution can be safely disposed of down the sanitary sewer system with copious amounts of water, in accordance with local regulations.
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound waste.
References
- 1. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Essential Safety and Logistical Information for Handling Otosenine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of Otosenine. As a pyrrolizidine (B1209537) alkaloid (PA), this compound is classified as a hazardous substance and must be handled with extreme caution to mitigate risks of exposure and ensure a safe laboratory environment.
Hazard Identification and Quantitative Data
This compound is a pyrrolizidine alkaloid that is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.[1] Due to the lack of specific toxicological data for this compound, information from the closely related and well-studied pyrrolizidine alkaloid, Senecionine, is used as a proxy for risk assessment. Pyrrolizidine alkaloids are known for their potential hepatotoxicity (liver damage) and genotoxicity (damage to genetic material).[2] The primary toxic effect of most PAs is on the liver.[3]
| Parameter | Value | Compound | Species | Route | Reference |
| LD50 | 65 mg/kg | Senecionine | Rodent | Not Specified | [4] |
| GHS Hazard Class | Acute Toxicity 3 (Oral), STOT RE 2 | This compound | - | - | [1] |
| Primary Hazards | Hepatotoxicity, Genotoxicity | Pyrrolizidine Alkaloids | - | - | [2] |
Note: The LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.[5] A lower LD50 is indicative of higher toxicity.[5]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory for all personnel handling this compound to prevent skin and respiratory exposure.
| Protection Type | Specific PPE | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves. | To prevent direct skin contact. Change gloves every 30-60 minutes or immediately if contaminated or torn.[6] |
| Body Protection | Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs. | To protect skin and personal clothing from accidental spills. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield worn over safety glasses or goggles is required when there is a significant risk of splashing. | To protect eyes from potential splashes or aerosolized particles.[6] |
| Respiratory Protection | NIOSH-approved N95 or higher filtering facepiece respirator. | Recommended when working with powders or when there is a potential for aerosol generation. |
Operational Plan: Step-by-Step Handling Protocol
All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
3.1. Preparation:
-
Ensure the designated work area is clean and uncluttered.
-
Verify that a chemical spill kit is readily accessible.
-
Don all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.[6]
3.2. Handling:
-
Handle this compound in the smallest quantities practical for the experiment.
-
If working with a solid, use a damp absorbent pad to gently cover the powder to avoid aerosolization when transferring.[6]
-
For solutions, avoid pressurizing vials by injecting large volumes of air.[6]
3.3. Post-Handling and Decontamination:
-
Decontaminate all work surfaces within the ventilated enclosure with a 10% sodium hypochlorite (B82951) solution, followed by a neutralizing agent like sodium thiosulfate, and then a final rinse with sterile water.[6]
-
Remove PPE in a manner that prevents self-contamination, starting with the outer gloves.[6]
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
This compound waste is considered hazardous and must not be disposed of in regular trash or down the drain. All disposal procedures must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
4.1. Waste Segregation and Collection:
-
Solid Waste: Collect all contaminated materials (e.g., gloves, gowns, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and labeled hazardous waste container.
-
Sharps: Dispose of any contaminated sharps in a designated sharps container.
4.2. Chemical Neutralization (Alkaline Hydrolysis): For small quantities of this compound waste, chemical neutralization through alkaline hydrolysis can be performed to degrade the compound before disposal. This procedure must be carried out in a chemical fume hood.
-
Preparation: If the waste is solid, dissolve it in a minimal amount of a water-miscible organic solvent (e.g., ethanol, methanol).[2]
-
Alkaline Treatment: Slowly add a 2M solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) in significant excess.[2]
-
Reaction: Seal the container and allow the mixture to stir at room temperature for at least 24 hours to facilitate degradation.[2]
-
Neutralization: Carefully neutralize the solution by slowly adding an acid, such as 1M hydrochloric acid (HCl), while monitoring the pH to reach a final pH between 6.0 and 8.0.[2]
-
Final Disposal: Even after treatment, the neutralized solution should be collected in a labeled hazardous waste container for disposal, as trace amounts of the original compound or byproducts may remain.[2]
4.3. Spill Cleanup:
-
Evacuate the area and alert others.
-
If the spill is small and you are trained to handle it, don appropriate PPE, including a respirator if a powder is involved.[2]
-
Cover the spill with an absorbent material.[2]
-
Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]
-
Clean the spill area with a decontaminating solution (e.g., the alkaline solution described above), followed by soap and water.[2]
-
Collect all cleaning materials for disposal as hazardous waste.[2]
Workflow Diagrams
References
- 1. (1R,2'S,3'S,6R,7R)-7-Hydroxy-3',6,7,14-tetramethylspiro(2,9-dioxa-14-azabicyclo(9.5.1)heptadec-11-ene-4,2'-oxirane)-3,8,17-trione | C19H27NO7 | CID 6438142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Senecionine - Wikipedia [en.wikipedia.org]
- 5. Median lethal dose - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
